Benazepril ethyl ester
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNCAYTOLXSEG-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145665 | |
| Record name | Benazepril ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103129-58-4 | |
| Record name | Benazepril ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazepril ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAZEPRIL ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Asymmetric Synthesis of Benazepril Ethyl Ester
This guide provides a comprehensive overview of the core asymmetric synthesis pathways for benazepril ethyl ester, a potent angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, field-proven protocols, and comparative analyses of the primary stereoselective strategies employed in the synthesis of this critical pharmaceutical agent.
Introduction: The Stereochemical Imperative of Benazepril
Benazepril is a prodrug that, upon in vivo hydrolysis of its ethyl ester group, is converted to the active metabolite benazeprilat.[1][2] Benazeprilat exerts its antihypertensive effects by inhibiting the ACE, a key enzyme in the renin-angiotensin-aldosterone system. The therapeutic efficacy of benazepril is critically dependent on its stereochemistry. The molecule possesses two chiral centers, and only the (S,S)-diastereomer exhibits the desired potent ACE inhibitory activity. Consequently, the development of efficient and highly selective asymmetric syntheses is paramount to ensure the production of an enantiomerically pure drug substance, avoiding the administration of less effective or potentially detrimental stereoisomers.
This guide explores the principal synthetic routes that address this stereochemical challenge, including diastereoselective conjugate additions, coupling of chiral synthons, and catalytic asymmetric reductions.
Pathway 1: Diastereoselective Aza-Michael Addition
A prominent and convergent strategy for establishing the correct stereochemistry of benazepril involves an asymmetric aza-Michael (or conjugate) addition. This approach leverages a readily available chiral starting material to direct the formation of the second stereocenter.
Causality and Strategic Rationale
The core principle of this pathway is substrate-controlled diastereoselection. Commercially available L-homophenylalanine ethyl ester (LHPE), which contains the first (S)-configured stereocenter, is used as a chiral nucleophile.[3][4] When LHPE is added to a prochiral α,β-unsaturated carbonyl compound, such as 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, the existing chirality of the LHPE directs the approach to the Michael acceptor.[3][5][6] This preferential attack leads to the formation of one diastereomer in excess. The subsequent steps involve the reduction of the nitro group, which triggers an in-situ intramolecular cyclization to form the seven-membered benzazepine ring, yielding a key intermediate of benazepril.[4]
Visualizing the Aza-Michael Pathway
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. | Semantic Scholar [semanticscholar.org]
Chiral resolution of Benazepril ethyl ester intermediates
An In-Depth Technical Guide to the Chiral Resolution of Benazepril Ethyl Ester Intermediates
This guide provides an in-depth exploration of the chemical strategies employed for the chiral resolution and asymmetric synthesis of key intermediates in the manufacturing of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, chemists, and professionals in drug development and manufacturing, this document synthesizes core principles with practical, field-proven methodologies.
The Stereochemical Imperative in Benazepril
Benazepril possesses two stereogenic centers, leading to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The therapeutic efficacy of Benazepril resides almost exclusively in the (S,S)-diastereomer. The other isomers are considered impurities and may contribute to off-target effects or reduced efficacy. Consequently, the stereoselective synthesis or efficient resolution of its chiral intermediates is not merely a matter of academic interest but a critical requirement for drug safety and quality. The core challenge lies in controlling the stereochemistry of two key precursors: a derivative of 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one and an ethyl ester of a 2-substituted-4-phenylbutanoic acid.
Foundational Strategies: An Overview
The industrial synthesis of Benazepril has evolved from classical resolution techniques, which are robust and scalable, to more elegant asymmetric synthesis pathways that offer higher theoretical yields and atom economy. This guide will dissect the most impactful of these methods.
Diastereomeric Crystallization: The Industrial Workhorse
The most established method for chiral resolution on an industrial scale is the separation of diastereomers by crystallization. This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent system.
Causality Behind the Method
The success of this method hinges on two critical factors: the choice of a suitable chiral resolving agent and the selection of an appropriate solvent system. The resolving agent, typically a readily available and inexpensive chiral acid like tartaric acid, reacts with the racemic amine intermediate to form a pair of diastereomeric salts. The solvent is then chosen to maximize the solubility difference between these two salts. In an ideal scenario, one diastereomer precipitates as a highly crystalline solid while the other remains dissolved in the mother liquor.
A key process in the synthesis of Benazepril involves the resolution of a racemic 3-amino-benzazepinone intermediate. The process can be visualized as follows:
Caption: Workflow for Diastereomeric Resolution.
Experimental Protocol: Resolution of (±)-3-Amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one
This protocol is a representative example derived from established synthesis routes[2].
-
Salt Formation: Dissolve the racemic amine intermediate in a suitable solvent such as ethanol or isopropanol. Heat the solution to approximately 60-70°C.
-
Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 equivalents) in the same solvent to the heated amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool to 0-5°C. The less soluble (3S)-amine-L-tartrate salt will preferentially crystallize. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Filter the precipitated diastereomeric salt and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble (3R)-amine salt.
-
Liberation of the Free Amine: Suspend the isolated salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane). Basify the aqueous layer with sodium hydroxide to a pH > 10. This liberates the free (3S)-amine into the organic layer.
-
Extraction and Concentration: Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the desired (3S)-enantiomer.
| Parameter | Typical Value | Purpose |
| Resolving Agent | L-(+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities. |
| Solvent | Isopropanol/Water | Optimizes solubility difference between diastereomers. |
| Crystallization Time | 4-12 hours | Allows for complete precipitation of the desired salt. |
| Yield (Theoretical Max) | < 50% | Limited by the amount of desired enantiomer in the racemate. |
| Diastereomeric Purity | >99% (after recrystallization) | Ensures high quality of the final active pharmaceutical ingredient. |
Asymmetric Synthesis: A Modern Approach
To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis methods have been developed. These strategies aim to create the desired stereocenter selectively. A notable example is the use of an asymmetric aza-Michael addition.[3][4][5][6][7]
Principle of Asymmetric Aza-Michael Addition
In this approach, a chiral amine, L-homophenylalanine ethyl ester (LHPE), serves as a nucleophile. It adds to an α,β-unsaturated carbonyl compound in a 1,4-fashion. The pre-existing stereocenter on LHPE directs the stereochemical outcome of the newly formed C-N bond, leading to a predominance of one diastereomer.[3][4][7] This key intermediate can then be further elaborated to construct the Benazepril skeleton.[3][4][7]
Caption: Asymmetric Aza-Michael Reaction Pathway.
Solvent Effects on Diastereoselectivity
Research has shown that the choice of solvent significantly impacts the diastereomeric ratio of the product.[8] Polar aprotic solvents tend to provide higher selectivity. This is likely due to the specific solvation of the transition state, which can amplify the energy difference between the pathways leading to the two different diastereomers.
| Solvent | Diastereomeric Ratio (S,S : R,S) |
| Dichloromethane | 4.20 : 1 |
| Acetonitrile | 3.75 : 1 |
| Ethanol | 2.15 : 1 |
| Toluene | 1.60 : 1 |
| Tetrahydrofuran (THF) | 1.53 : 1 |
| (Data adapted from Molecules 2006, 11, 641-648)[8] |
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution represents a sophisticated strategy that combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting (undesired) enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired enantiomerically pure product, overcoming the 50% yield limit of standard kinetic resolution.
In the context of Benazepril intermediates, a racemic amine can be acylated using a chiral acylating agent or an enzyme. While the (S)-amine reacts to form the desired product, the remaining (R)-amine is continuously racemized back to the (R/S)-mixture under the reaction conditions, providing a fresh supply of the reactive (S)-enantiomer.[1]
Sources
- 1. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 2. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Benazepril Ethyl Ester on Angiotensin-Converting Enzyme (ACE)
<
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Benazepril ethyl ester, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, serves as a cornerstone in the management of hypertension and heart failure.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its nuanced interaction with the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive exploration of the core mechanism of action of benazepril. It delves into its prodrug nature, the bioactivation process, and the intricate molecular interactions between its active metabolite, benazeprilat, and the angiotensin-converting enzyme. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the biochemical and pharmacological principles that underpin the clinical utility of benazepril.
Introduction: The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] A key enzymatic component of this system is the angiotensin-converting enzyme (ACE). ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][5][6][7][8][9] Angiotensin II exerts its effects by binding to specific receptors, leading to a cascade of physiological responses including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and increased sympathetic nervous system activity.[1][5] The culmination of these actions is an elevation in blood pressure.
ACE, also known as kininase II, is also involved in the degradation of bradykinin, a potent vasodilator.[6][8] Therefore, inhibition of ACE not only curtails the production of the vasoconstrictor angiotensin II but also potentiates the vasodilatory effects of bradykinin.[9]
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway. This diagram illustrates the sequential conversion of angiotensinogen to angiotensin II, a potent vasoconstrictor, and the central role of ACE in this process.
Benazepril Ethyl Ester: A Prodrug Approach to ACE Inhibition
Benazepril hydrochloride is administered as a prodrug, benazepril ethyl ester.[2][3][10][11][12][13] This esterified form is readily absorbed after oral administration.[14] The therapeutic activity of benazepril is dependent on its in vivo hydrolysis to the active diacid metabolite, benazeprilat.[2][3][7][10][11][13][14][15][16][17]
Bioactivation: The Conversion to Benazeprilat
The conversion of benazepril to benazeprilat occurs primarily in the liver through the action of carboxylesterases, which cleave the ethyl ester group.[2][3][14][16][17][18] This bioactivation is a critical step, as benazeprilat exhibits significantly more potent ACE inhibitory activity than its parent compound.[6][12]
Figure 2: Bioactivation of Benazepril. This diagram shows the conversion of the inactive prodrug, benazepril ethyl ester, to its active metabolite, benazeprilat, primarily in the liver.
Molecular Mechanism of Action: Benazeprilat's Interaction with ACE
Benazeprilat is a potent, competitive, and non-sulfhydryl inhibitor of ACE.[3][10][11][14][15] Its mechanism of action is centered on its high-affinity binding to the active site of the ACE enzyme, thereby preventing the binding and conversion of angiotensin I.
The ACE Active Site: A Zinc Metalloprotease
The active site of ACE contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity. This zinc ion coordinates with the carbonyl oxygen of the scissile peptide bond of the substrate, facilitating its hydrolysis.
Benazeprilat's Binding Moieties
The structure of benazeprilat is designed to mimic the transition state of the natural substrate of ACE, angiotensin I. This allows it to bind to the active site with high affinity. The key interactions include:
-
Carboxylate Group: The carboxylate group of benazeprilat chelates the essential zinc ion in the ACE active site. This strong ionic interaction is a primary driver of its inhibitory potency.
-
Dicarboxylate Structure: The presence of two carboxyl groups in benazeprilat allows for strong ionic interactions with positively charged amino acid residues within the active site.
-
Hydrophobic Pockets: The phenylpropyl side chain of benazeprilat fits into a hydrophobic pocket in the active site, contributing to the overall binding affinity.
Figure 3: Benazeprilat's Interaction with the ACE Active Site. This diagram illustrates the key binding interactions between benazeprilat and the active site of ACE, including chelation of the zinc ion and interactions with hydrophobic and ionic pockets.
Pharmacokinetics and Pharmacodynamics of Benazepril
The clinical efficacy of benazepril is governed by its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Profile
| Parameter | Benazepril | Benazeprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours (fasting), 2 - 4 hours (non-fasting) | [6][16][19] |
| Protein Binding | ~96.7% | ~95.3% | [5][6][16] |
| Metabolism | Almost completely metabolized to benazeprilat, primarily in the liver. | Undergoes glucuronidation. | [5][6][16] |
| Elimination | Predominantly renal excretion of metabolites. | Predominantly renal excretion. | [5][6] |
| Effective Half-life | - | 10 - 11 hours | [5] |
Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat.
Pharmacodynamic Effects
The administration of benazepril leads to a dose-dependent inhibition of plasma ACE activity.[20] This results in:
-
Reduced Angiotensin II Levels: Leading to vasodilation and a decrease in blood pressure.[1][6]
-
Decreased Aldosterone Secretion: This reduces sodium and water retention, further contributing to the antihypertensive effect.[1][6]
-
Increased Bradykinin Levels: Potentiating vasodilation.[9]
The antihypertensive effect of benazepril is observed as early as 30 minutes after a single dose and is sustained for 24 hours with consecutive dosing.[19]
Experimental Protocols for Assessing ACE Inhibition
The inhibitory activity of benazeprilat on ACE can be quantified using various in vitro and in vivo experimental models.
In Vitro ACE Inhibition Assay
A common method to determine ACE inhibitory activity is a spectrophotometric assay using the synthetic substrate hippuryl-histidyl-leucine (HHL).[21][22]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Pre-incubate the ACE enzyme with the inhibitor (or buffer for control) at 37°C.[21]
-
Initiate the reaction by adding the HHL substrate and incubate at 37°C for a defined period (e.g., 30 minutes).[21]
-
Stop the reaction by adding the termination solution.[21]
-
The product of the reaction, hippuric acid (HA), is then extracted with an organic solvent (e.g., ethyl acetate).[22]
-
-
Quantification:
-
The amount of extracted hippuric acid is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.[22]
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control samples.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Figure 4: Workflow for an In Vitro ACE Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory potential of a compound against ACE using a spectrophotometric method.
Conclusion
Benazepril ethyl ester's mechanism of action is a well-defined example of targeted enzyme inhibition. Its efficacy as an antihypertensive agent is a direct consequence of the high-affinity binding of its active metabolite, benazeprilat, to the angiotensin-converting enzyme. This interaction effectively blocks the production of angiotensin II, a potent vasoconstrictor, and leads to a reduction in blood pressure. The prodrug strategy enhances its oral bioavailability, and its pharmacokinetic profile allows for once-daily dosing. A thorough understanding of its mechanism, from the systemic level of the RAAS to the molecular interactions at the ACE active site, is paramount for the rational design of novel ACE inhibitors and for optimizing the clinical application of this important therapeutic agent.
References
-
Benazepril - Wikipedia. (n.d.). Retrieved from [Link]
-
What is the mechanism of Benazepril? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Benazepril Metabolism Pathway - SMPDB. (n.d.). Retrieved from [Link]
-
Benazepril Action Pathway - PubChem. (n.d.). Retrieved from [Link]
-
Benazepril | C24H28N2O5 | CID 5362124 - PubChem. (n.d.). Retrieved from [Link]
-
Benazepril - StatPearls - NCBI Bookshelf. (2024, October 5). Retrieved from [Link]
-
The pharmacokinetics of benazepril relative to other ACE inhibitors. (1992). PubMed. Retrieved from [Link]
-
Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. (1991). PubMed. Retrieved from [Link]
-
Benazepril | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]
-
Schematic diagram of conversion from benazepril to benazeprilat. - ResearchGate. (n.d.). Retrieved from [Link]
-
Benazepril: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, October 8). Retrieved from [Link]
-
Lotensin benazepril hydrochloride - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. (1991). PubMed. Retrieved from [Link]
-
Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
-
Benazepril (Lotensin) | Davis's Drug Guide - Nursing Central. (n.d.). Retrieved from [Link]
-
Lotensin - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
General pharmacology of the novel angiotensin converting enzyme inhibitor benazepril hydrochloride. Effects on cardiovascular, visceral and renal functions and on hemodynamics. (1991). PubMed. Retrieved from [Link]
-
ACE inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function. (1992). PubMed. Retrieved from [Link]
-
Determinants of angiotensin II generation during converting enzyme inhibition. (1990). Hypertension. Retrieved from [Link]
-
Benazepril Hydrochloride: Comprehensive Profile | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
benazepril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
The pharmacokinetics of benazepril relative to other ace inhibitors. (1992). Semantic Scholar. Retrieved from [Link]
-
Determination of the angiotensin converting enzyme inhibitor benazeprilat in plasma and urine by an enzymic method. (1990). PubMed. Retrieved from [Link]
-
What is the purpose of Benazepril (Angiotensin-Converting Enzyme Inhibitor)? - Dr.Oracle. (2025, April 18). Retrieved from [Link]
-
Benazepril and benazeprilat. From. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
ACE Inhibitors' Mechanism of Action: Here's What They Do - GoodRx. (2024, May 1). Retrieved from [Link]
-
Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta. (2022). MDPI. Retrieved from [Link]
-
Structures of benazepril.HCl and benazeprilat. The asterisks show the location of the 14C label. - ResearchGate. (n.d.). Retrieved from [Link]
-
Observed effects (ex vivo inhibition of ACE activity) after enalapril... - ResearchGate. (n.d.). Retrieved from [Link]
-
ACE Inhibition Assay - Protocol - OneLab - Andrew Alliance. (n.d.). Retrieved from [Link]
-
[Preparation and characterization of Forms A and B of benazepril hydrochloride]. (2013). PubMed. Retrieved from [Link]
-
ACE2 X-ray structures reveal a large hinge-bending motion important for inhibitor binding and catalysis. (2004). PubMed. Retrieved from [Link]
-
X-ray structure of a serine protease acyl-enzyme complex at 0.95-A resolution. (2001). PubMed. Retrieved from [Link]
-
X-ray powder diffraction pattern of benazepril hydrochloride. - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 2. Benazepril Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 10. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. benazepril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Benazepril (Lotensin) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 19. Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta [mdpi.com]
- 22. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
In vitro enzymatic hydrolysis of Benazepril ethyl ester
An In-Depth Technical Guide to the In Vitro Enzymatic Hydrolysis of Benazepril Ethyl Ester
Introduction: The Critical Activation of a Prodrug
Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] Structurally, it is an ethyl ester prodrug, designed to enhance oral bioavailability. Its therapeutic efficacy is entirely dependent on its bioactivation to the potent active metabolite, benazeprilat .[2][3] This conversion is achieved through the enzymatic hydrolysis of the ethyl ester moiety, a process predominantly occurring in the liver.[2]
Understanding the kinetics and mechanism of this hydrolysis is paramount for drug development professionals. It allows for the prediction of pharmacokinetic profiles, the assessment of potential drug-drug interactions, and the evaluation of factors that may influence therapeutic outcomes, such as genetic polymorphisms in the metabolizing enzymes.[4] This guide provides a comprehensive, field-proven framework for conducting the in vitro enzymatic hydrolysis of benazepril, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.
The primary catalysts for this bioactivation are carboxylesterases (CES), a family of serine hydrolases.[5][6] In humans, Carboxylesterase 1 (CES1) is the major hydrolase in the liver and is critically responsible for the activation of numerous ACE inhibitor prodrugs, including benazepril.[4][5][7] Therefore, a well-designed in vitro study will typically utilize an enzyme system rich in CES1, such as human liver microsomes, to accurately model this metabolic pathway.
Section 1: The Bioactivation Pathway: From Prodrug to Active Moiety
The enzymatic reaction is a classic ester hydrolysis, where a water molecule is utilized to cleave the ester bond of benazepril. This process yields the active dicarboxylic acid, benazeprilat, and ethanol as a byproduct.[5]
The central enzyme, human CES1, is highly expressed in the liver, accounting for up to 95% of the total hepatic hydrolytic activity.[7] Its substrate specificity generally favors esters with a small alcohol group (like the ethyl group in benazepril) and a larger acyl group.[8] This preference makes CES1 highly efficient at converting benazepril to its active form.
Section 2: Designing a Robust In Vitro Hydrolysis Assay
The primary objective of an in vitro hydrolysis assay is to accurately measure the rate of benazeprilat formation in a controlled environment that simulates physiological conditions. Human Liver Microsomes (HLM) are the gold-standard enzyme source for this purpose because they are subcellular fractions of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CES1.[9][10]
Causality Behind Component Selection:
-
Enzyme Source (Human Liver Microsomes): Chosen to provide a physiologically relevant concentration and isoform profile of human carboxylesterases, primarily CES1.[11][12] Pooled HLM from multiple donors are recommended to average out inter-individual variability.
-
Buffer System (Phosphate Buffer, pH 7.4): This buffer is selected to maintain a stable pH that mimics the physiological environment of the blood and liver, ensuring optimal enzyme activity.[13][14]
-
Temperature (37°C): The incubation is performed at human body temperature to reflect the in vivo reaction rate.[13][14]
-
Quenching Solution (Cold Acetonitrile): The reaction must be stopped abruptly and precisely. Cold acetonitrile serves two purposes: it denatures the enzymes, halting all metabolic activity, and it precipitates microsomal proteins, which can then be easily removed by centrifugation to provide a clean sample for analysis.
| Parameter | Recommended Condition | Rationale |
| Enzyme Source | Pooled Human Liver Microsomes (HLM) | Physiologically relevant source of human CES1.[12] |
| Protein Conc. | 0.2 - 0.5 mg/mL | Balances detectable turnover with assay linearity. |
| Substrate Conc. | 1 - 100 µM | A range to determine kinetic parameters (K_m, V_max). |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Mimics physiological pH for optimal enzyme function.[13][14] |
| Incubation Temp. | 37°C | Simulates human body temperature.[13][14] |
| Organic Solvent | <1% (e.g., DMSO, Acetonitrile) | Minimizes solvent-induced enzyme inhibition.[12] |
| Reaction Volume | 100 - 500 µL | Sufficient for accurate sampling and analysis. |
Section 3: Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating essential controls to ensure the integrity of the data.
Part A: Preparation of Reagents
-
Benazepril Stock Solution (10 mM): Accurately weigh and dissolve Benazepril HCl in a suitable solvent like DMSO or methanol to create a high-concentration stock.
-
Working Solutions: Serially dilute the stock solution in the same solvent to create a range of concentrations for the assay. This allows for testing multiple substrate concentrations to determine reaction kinetics.
-
HLM Suspension: On the day of the experiment, thaw the HLM vial on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) with cold 100 mM potassium phosphate buffer (pH 7.4). Keep the suspension on ice at all times.
-
Quenching Solution: Prepare acetonitrile containing an internal standard (e.g., enalapril or moexipril) at a known concentration.[15][16] Store this solution at -20°C. The internal standard is crucial for correcting variations in sample processing and analytical injection volume.
Part B: The Incubation Workflow
A trustworthy protocol includes controls to isolate the activity of interest.
-
Test Samples: Contain HLM, buffer, and benazepril.
-
Negative Control (T_0): Quench the reaction immediately after adding benazepril to determine the baseline at time zero.
-
Negative Control (No Enzyme): Incubate benazepril in buffer without HLM to measure any non-enzymatic (chemical) hydrolysis. Benazepril is generally stable at pH 7.4, but this must be confirmed.[13][15]
Incubation Procedure:
-
Setup: In microcentrifuge tubes, add the appropriate volume of 100 mM phosphate buffer.
-
Enzyme Addition: Add the diluted HLM suspension to all tubes except the "No Enzyme" controls.
-
Pre-incubation: Place the tubes in a shaking water bath at 37°C for 5 minutes. This step ensures the enzyme and buffer reach thermal equilibrium before the reaction starts.
-
Initiation: Start the reaction by adding a small volume of the benazepril working solution to each tube and vortex briefly.
-
Sampling: At designated time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw a precise aliquot (e.g., 50 µL) from each reaction tube.
-
Quenching: Immediately add the aliquot to a separate tube containing a fixed volume (e.g., 100 µL) of the cold quenching solution (acetonitrile with internal standard). Vortex thoroughly.
-
Sample Processing: After the final time point, centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials for analysis.
Section 4: Analytical Quantification of Benazepril and Benazeprilat
A validated, stability-indicating analytical method is essential for accurate results. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for this purpose.[13][15][16]
The "Why": Method Rationale
-
RP-HPLC: Separates compounds based on their hydrophobicity. The more polar benazeprilat will elute earlier than the less polar benazepril on a C18 column.
-
UV Detection: Both benazepril and benazeprilat contain chromophores that absorb UV light, allowing for their detection and quantification. A wavelength around 242 nm is often effective.[16][17]
-
Gradient Elution: While an isocratic method may work, a gradient elution (where the mobile phase composition changes over time) often provides better separation and peak shape, especially when resolving the analytes from endogenous matrix components.
| Parameter | Example Condition | Source |
| Column | C18, 4.6 x 250 mm, 5 µm | [16] |
| Mobile Phase A | Phosphate Buffer (pH 4.5) | [16] |
| Mobile Phase B | Acetonitrile | [16] |
| Flow Rate | 1.0 mL/min | [16] |
| Detection | UV at 242 nm | [16] |
| Injection Volume | 20 µL | Standard |
| Internal Standard | Moexipril | [16] |
Section 5: Data Analysis and Interpretation
The primary output from the HPLC is a chromatogram showing peaks for benazeprilat, benazepril, and the internal standard.
-
Quantification: Construct calibration curves for both benazepril and benazeprilat using standards of known concentrations. Use the peak area ratio (analyte/internal standard) to calculate the concentration of each compound in the unknown samples.
-
Rate Calculation: For each substrate concentration, plot the concentration of benazeprilat formed against time. The initial rate of the reaction (V) is the slope of the linear portion of this curve.
-
Kinetic Analysis: The relationship between the reaction rate (V) and the substrate concentration ([S]) is described by the Michaelis-Menten equation.[13][14] By measuring the reaction rate at several different benazepril concentrations, the key kinetic parameters can be determined:
-
V_max: The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
K_m (Michaelis Constant): The substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme.
-
These parameters are determined by fitting the rate vs. concentration data to the Michaelis-Menten equation using non-linear regression analysis.[13][14]
| Kinetic Parameter | Definition | Significance in Drug Development |
| V_max | Maximum reaction velocity | Indicates the maximum capacity of the liver to activate the prodrug. |
| K_m | Michaelis-Menten constant | Reflects the affinity of CES1 for benazepril. A low K_m suggests efficient activation even at low drug concentrations. |
| CL_int (V_max/K_m) | Intrinsic clearance | Represents the enzyme's overall catalytic efficiency and is a key parameter for predicting hepatic clearance. |
Conclusion
The in vitro enzymatic hydrolysis of benazepril is a cornerstone assay in the preclinical development and characterization of this important antihypertensive agent. By employing a robust experimental design with physiologically relevant enzyme sources like human liver microsomes, and incorporating self-validating controls, researchers can obtain high-quality kinetic data. This information is critical for understanding the efficiency of the drug's bioactivation, predicting its in vivo pharmacokinetic behavior, and assessing its susceptibility to metabolic variability. The methodologies and principles outlined in this guide provide a comprehensive framework for scientists to generate reliable and interpretable data essential for modern drug development.
References
-
Gana, M., Panderi, I., Parissi-Poulou, M., & Tsantili-Kakoulidou, A. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 107–116. [Link]
-
ResearchGate. (n.d.). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Retrieved from [Link]
-
Emara, S., Kamal, M. M., & Badr, S. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC International, 101(4), 1059–1064. [Link]
-
Xu, W., Chen, B., Yuan, S., & Chen, Z. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 814(2), 303–308. [Link]
-
Emara, S., Kamal, M., & Badr, S. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Academic OUP. [Link]
-
Sci-Hub. (n.d.). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Practice. (2021). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. [Link]
-
Tarkiainen, E. K., Tornio, A., & Neuvonen, M. (2016). CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors. The Pharmacogenomics Journal, 16(5), 434–440. [Link]
-
Laizure, S. C., Herring, V., & Hu, Z. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210–222. [Link]
-
ResearchGate. (n.d.). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Retrieved from [Link]
-
Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 125-153. [Link]
-
Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
Singh, S., Handa, T., & Narayanam, M. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 89–100. [Link]
-
PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
National Institutes of Health. (2023). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. [Link]
-
Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. [Link]
-
ResearchGate. (n.d.). Enzymatic activity of CES1 and CES2 on the hydrolysis of three ACE inhibitors. Retrieved from [Link]
-
TCI. (2016). Development of a Validated Stability Indicating Rp Hplc Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine. [Link]
-
ResearchGate. (n.d.). A Chromatographic Determination of the Stability of Solutions of Amlodipine Benazepril and Amlodipine Besilate. Retrieved from [Link]
-
PubMed. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Benazepril Hydrochloride: Comprehensive Profile. Retrieved from [Link]
-
National Institutes of Health. (2017). Human carboxylesterases: a comprehensive review. [Link]
-
National Institutes of Health. (2010). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
-
PubMed. (2002). Human carboxylesterase isozymes: catalytic properties and rational drug design. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sci-hub.box [sci-hub.box]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Benazepril ethyl ester prodrug to benazeprilat conversion kinetics
An In-Depth Technical Guide to the Conversion Kinetics of Benazepril Ethyl Ester to Benazeprilat
This guide provides a comprehensive technical overview of the kinetic principles governing the bioactivation of benazepril, an ethyl ester prodrug, into its pharmacologically active metabolite, benazeprilat. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways, pharmacokinetic profiles, and the essential methodologies required to accurately characterize this critical conversion. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Prodrug Strategy of Benazepril
Benazepril is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic effect stems from the potent inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By inhibiting ACE, the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure.[4][5][6]
However, the molecule administered to the patient, benazepril, is an inactive ethyl ester prodrug. This formulation strategy is employed to enhance oral bioavailability. The true therapeutic activity lies within its active metabolite, benazeprilat, which possesses significantly greater ACE inhibitory activity.[2][7] The conversion from the benazepril prodrug to the active benazeprilat is therefore a critical determinant of the drug's overall efficacy. Understanding the kinetics of this conversion is paramount for predicting its pharmacodynamic effect, assessing potential drug-drug interactions, and ensuring optimal clinical outcomes.
The Bioactivation Pathway: From Ester to Active Diacid
The transformation of benazepril to benazeprilat is an enzymatic hydrolysis reaction that cleaves the ethyl ester group.[7][8]
-
Primary Site of Conversion: This bioactivation occurs predominantly in the liver following oral administration and absorption.[1][7]
-
Key Enzymatic Players: The hydrolysis is primarily mediated by a class of enzymes known as carboxylesterases (CEs).[9][10] Specifically, human carboxylesterase 1 (CES1), the major hydrolase in the human liver, is responsible for this metabolic step.[11] The efficiency of CES1 directly dictates the rate and extent of active drug formation.
The diagram below illustrates this critical metabolic step.
Caption: Metabolic activation of benazepril in the liver.
Comparative Pharmacokinetics: Prodrug vs. Active Metabolite
Following oral administration, benazepril is rapidly absorbed and converted. This results in distinct plasma concentration-time profiles for the prodrug and its active metabolite. Peak plasma concentrations of benazepril are observed within 0.5 to 1 hour, while the active benazeprilat peaks later, typically between 1 to 2 hours in a fasting state.[2][7][12] The presence of food can delay the time to peak concentration for benazeprilat to 2-4 hours but does not significantly impact its overall bioavailability.[7][12]
The table below summarizes the key pharmacokinetic parameters, providing a quantitative comparison that underscores the rapid conversion process.
| Parameter | Benazepril (Prodrug) | Benazeprilat (Active Metabolite) | Clinical Significance |
| Time to Peak (Tmax) | ~0.5 - 1.0 hours[7][13][14] | ~1.0 - 2.0 hours (fasting)[1][2][15] | The delay in benazeprilat's Tmax relative to benazepril's directly reflects the time required for hepatic first-pass metabolism. |
| Effective Half-Life (t½) | ~0.6 hours[14] | ~10 - 11 hours (accumulation)[1][7] | The short half-life of benazepril indicates its transient nature, while the longer half-life of benazeprilat allows for once-daily dosing. |
| ACE Inhibitory Activity | Low[7] | High[2][7] | The therapeutic effect is almost entirely attributable to benazeprilat. |
| Primary Elimination | Hepatic Metabolism[1][7] | Renal Excretion[1][12] | The prodrug is cleared by conversion, while the active drug is cleared by the kidneys. |
Methodologies for Kinetic Characterization
To quantify the kinetics of benazepril's conversion, a robust experimental design combining a suitable in vitro model with a highly sensitive analytical method is essential. This approach allows for the precise measurement of the disappearance of the substrate (benazepril) and the appearance of the product (benazeprilat) over time.
The general workflow for such a study is depicted below.
Caption: Experimental workflow for an in vitro kinetic study.
Experimental Protocol 1: In Vitro Hydrolysis with Human Liver Microsomes
This protocol is foundational for simulating the hepatic metabolism of benazepril. Human liver microsomes (HLMs) contain a rich complement of drug-metabolizing enzymes, including CES1.
Objective: To determine the kinetic parameters (Km and Vmax) for the conversion of benazepril to benazeprilat by HLM.
Materials:
-
Benazepril hydrochloride standard
-
Benazeprilat standard
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Thermomixer or shaking water bath set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare Substrate Solutions: Create a series of benazepril concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM) in the phosphate buffer.
-
Pre-incubation: In microcentrifuge tubes, add 5 µL of HLM (final concentration ~0.5 mg/mL) to 90 µL of phosphate buffer. Pre-warm at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding 5 µL of a benazepril working solution to the pre-warmed HLM mixture. This initiates the enzymatic conversion.
-
Time-Course Incubation: Incubate the reaction mixtures at 37°C with gentle agitation.
-
Reaction Quenching: At specified time points (e.g., 0, 2, 5, 10, 20, 30 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the concentrations of remaining benazepril and formed benazeprilat.
Experimental Protocol 2: Analytical Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for its high sensitivity and specificity, allowing for accurate quantification of the parent drug and metabolite even in complex biological matrices.[16][17][18]
Objective: To simultaneously quantify benazepril and benazeprilat in samples from the in vitro hydrolysis assay.
Instrumentation & Conditions (Example):
-
HPLC System: UPLC system (e.g., Waters Acquity)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Procedure:
-
Standard Curve Preparation: Prepare calibration standards containing known concentrations of both benazepril and benazeprilat in the same buffer/acetonitrile mixture as the samples. This is crucial for accurate quantification.
-
MRM Transition Optimization: Infuse pure standards of benazepril, benazeprilat, and the internal standard into the mass spectrometer to determine the optimal precursor ion and product ion transitions for MRM analysis.
-
Example Transition for Benazepril: m/z 425.2 → [product ion]
-
Example Transition for Benazeprilat: m/z 397.2 → [product ion]
-
-
Sample Injection: Inject the processed samples and calibration standards onto the LC-MS/MS system.
-
Data Acquisition & Processing: Acquire the data using the optimized MRM transitions. Integrate the peak areas for each analyte and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentrations of benazepril and benazeprilat in the unknown samples.
Kinetic Data Analysis and Interpretation
The data from the time-course experiment are used to determine the initial velocity (v) of the reaction at each substrate concentration. These velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression analysis.[19]
v = (Vmax * [S]) / (Km + [S])
Where:
-
v = Initial reaction velocity
-
Vmax = Maximum reaction velocity
-
[S] = Substrate (benazepril) concentration
-
Km = Michaelis constant
This analysis yields the core kinetic parameters that define the efficiency of the conversion.
| Kinetic Parameter | Definition | Significance for Benazepril Conversion |
| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. | A lower Km indicates a higher affinity of the carboxylesterase enzyme for benazepril. |
| Vmax (Maximum Velocity) | The maximum rate of benazeprilat formation when the enzyme is saturated with benazepril. | Represents the catalytic capacity of the enzyme system (e.g., in liver microsomes). |
| CLint (Intrinsic Clearance) | Vmax / Km | Represents the catalytic efficiency of the enzyme at low, non-saturating substrate concentrations, which is often more physiologically relevant. |
A high intrinsic clearance (CLint) value signifies a highly efficient and rapid conversion of benazepril to benazeprilat, which is characteristic of an effective prodrug strategy.
Significance in Drug Development and Clinical Practice
A thorough understanding of benazepril's conversion kinetics is not merely an academic exercise; it has profound practical implications:
-
Predicting Pharmacodynamics: The rate of benazeprilat formation directly influences the onset and magnitude of ACE inhibition and the resulting antihypertensive effect.[13][15][20]
-
Assessing Drug-Drug Interaction (DDI) Risk: Co-administered drugs that are inhibitors or inducers of CES1 could potentially alter the conversion rate.[11] For example, a potent CES1 inhibitor could reduce the formation of active benazeprilat, leading to diminished therapeutic efficacy.
-
Understanding Inter-Individual Variability: Genetic polymorphisms in the CES1 gene can lead to variations in enzyme activity among individuals. This can explain why some patients may respond differently to the same dose of benazepril.
-
Informing Formulation Design: Kinetic data can guide the development of modified-release formulations by ensuring that the drug release rate is synchronized with the body's capacity for bioactivation.
Conclusion
The conversion of benazepril ethyl ester to benazeprilat is a highly efficient, enzyme-mediated process that is fundamental to its therapeutic action. Characterizing the kinetics of this hydrolysis reaction is a critical component of preclinical and clinical drug development. By employing robust in vitro models, such as human liver microsomes, and sensitive analytical techniques like LC-MS/MS, researchers can obtain precise kinetic parameters (Km, Vmax, CLint). This data provides invaluable insights into the drug's efficacy, potential for interactions, and sources of patient variability, ultimately contributing to the safe and effective use of this important antihypertensive agent.
References
-
Benazepril: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]
-
Singh, T. & Tadi, P. (2024). Benazepril. StatPearls. [Link]
-
Lotensin benazepril hydrochloride - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
Funck-Brentano, C., et al. (1994). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. PubMed. [Link]
-
Kaiser, G., et al. (1991). Pharmacokinetics of a new angiotensin-converting enzyme inhibitor, benazepril hydrochloride, in special populations. PubMed. [Link]
-
Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]
-
Benazepril | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Clinical Profile of Benazepril Hydrochloride 40mg Tablets. GlobalRx. [Link]
-
The pharmacokinetics of benazepril relative to other ace inhibitors. Semantic Scholar. [Link]
-
Gana, M., et al. (2002). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. PubMed. [Link]
-
Benazepril Hydrochloride Product Monograph. (2019). PendoPharm. [Link]
-
Lefebvre, M. A., et al. (2003). Quantitative Determination of Benazepril and Benazeprilat in Human Plasma by Gas Chromatography-Mass Spectrometry Using Automated 96-well Disk Plate Solid-Phase Extraction for Sample Preparation. PubMed. [Link]
-
A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. ijrpr. [Link]
-
Gana, M., et al. (2002). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024). Acsell. [Link]
-
Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Sci-Hub. [Link]
-
Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. (2003). ResearchGate. [Link]
-
Shionoiri, H., et al. (1991). Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function. PubMed. [Link]
-
In Vitro Methods used for Ester Prodrug Screening Screening Tool... ResearchGate. [Link]
-
Subcutaneous prodrug formulations in vitro. (2025). Pion Inc. [Link]
-
New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. (2016). Scientific Research Publishing. [Link]
-
El-Gindy, A., et al. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. AOAC INTERNATIONAL. [Link]
-
PRODUCT MONOGRAPH pms-BENAZEPRIL. (1997). Pharmascience. [Link]
-
Benazepril Metabolism Pathway. SMPDB. [Link]
-
Ilenic, M., et al. (2020). Computational Simulations to Guide Enzyme-Mediated Prodrug Activation. PMC - NIH. [Link]
-
Rautio, J., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
-
Waldmeier, F., et al. (1989). Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration. PubMed. [Link]
-
Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. (2018). PubMed. [Link]
-
Toutain, P. L., et al. (1993). Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. PubMed. [Link]
-
Hatfield, M. J. & Tsurkan, L. G. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. PMC - NIH. [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC - PubMed Central. [Link]
-
Thomsen, R., et al. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. PubMed. [Link]
Sources
- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benazepril: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Articles [globalrx.com]
- 6. ijrpr.com [ijrpr.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Pharmacokinetics and pharmacodynamics of benazepril in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of the angiotensin-converting-enzyme inhibitor, benazepril, and its active metabolite, benazeprilat, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Benazepril Hydrochloride
This guide provides a comprehensive technical overview of the essential physicochemical properties of Benazepril Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into the analytical methodologies required for its characterization. We will explore the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior, which is critical for formulation development, quality control, and regulatory compliance.
Introduction: The Significance of Benazepril Hydrochloride
Benazepril hydrochloride is the hydrochloride salt of benazepril, a prodrug that, after in-vivo hydrolysis of its ethyl ester group, is converted to the active metabolite benazeprilat.[1][2][3] Benazeprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used extensively in the treatment of hypertension, congestive heart failure, and chronic renal failure.[1][2][4][5] A thorough understanding of its physicochemical properties is the cornerstone of developing safe, effective, and stable pharmaceutical dosage forms. These properties govern everything from its dissolution rate and bioavailability to its manufacturing process and shelf-life.
Core Molecular and Physical Identity
Benazepril hydrochloride is chemically described as (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride.[2][6][7] It is a white to off-white, practically odorless crystalline powder.[3][5][8]
| Property | Value | Reference |
| IUPAC Name | 2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid hydrochloride | [2] |
| CAS Number | 86541-74-4 | [2][9][10] |
| Molecular Formula | C₂₄H₂₈N₂O₅·HCl | [9][11] |
| Molecular Weight | 460.96 g/mol | [2][3][6] |
Solid-State Characterization: Beyond the Powder
The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute. It directly influences stability, solubility, and manufacturability. For benazepril hydrochloride, polymorphism is a key consideration.
Polymorphism
Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. These different forms can exhibit distinct physical properties. For benazepril hydrochloride, at least two anhydrous polymorphic forms, designated Form A and Form B, have been identified.[12][13][14]
-
Form A: Belongs to the monoclinic space group P2(1).[12]
-
Form B: Belongs to the orthorhombic space group P212121.[12]
Expert Insight: The existence of polymorphs necessitates rigorous control over the crystallization process during manufacturing. Form B has been reported to transform into the more thermodynamically stable Form A upon heating.[12] However, under specific conditions, Form B may offer advantages in handling and storage due to its own stability characteristics.[13] Therefore, routine characterization using methods like Powder X-ray Diffraction (PXRD) is essential for ensuring batch-to-batch consistency.
Caption: Relationship between amorphous and polymorphic forms of Benazepril HCl.
Thermal Properties
The melting point of benazepril hydrochloride often shows variability, which is a strong indicator of polymorphic differences or the presence of impurities.
| Reported Melting Point Range | Source |
| 188 - 190 °C | [8][10][15] |
| 180.5 - 181.6 °C | [3] |
| 184 - 186 °C | [2] |
| 183 °C | [7] |
Experimental Protocol: Characterization of Solid-State Forms by DSC and PXRD
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of benazepril hydrochloride into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow to detect thermal events like melting (endotherm) or polymorphic transitions. The peak of the endotherm corresponds to the melting point.
-
-
Powder X-ray Diffraction (PXRD):
-
Gently pack the powder sample into a sample holder.
-
Mount the holder in the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
The resulting diffractogram provides a unique fingerprint for the crystal form, based on the position and intensity of the diffraction peaks.
-
Solution-State Properties: Behavior in a Liquid Environment
The behavior of benazepril hydrochloride in solution is governed by its solubility, ionization (pKa), and partitioning characteristics. These parameters are fundamental to predicting its absorption and designing liquid formulations.
Solubility Profile
Benazepril hydrochloride is described as freely soluble in water, ethanol, and methanol.[3][5] However, its aqueous solubility is highly dependent on pH, a direct consequence of its ionizable functional groups.
| Solvent / Condition | pH | Solubility (mg/mL) | Reference |
| 0.1N HCl | 1.2 | >100 | [8] |
| Water | 1.9 | >100 | [8] |
| 0.05 M Phosphate Buffer | 2.4 | 9.2 | [8] |
| 0.05 M Phosphate Buffer | 3.2 | 2.1 | [8] |
| 0.05 M Phosphate Buffer | 5.3 | 3.8 | [8] |
| 0.05 M Phosphate Buffer | 7.1 | 14.0 | [8] |
| Organic Solvents | N/A | DMSO (~20), DMF (~30) | [9] |
Causality Explained: The molecule has two key ionizable centers: a carboxylic acid and a secondary amine. At very low pH (e.g., pH 1.2), the carboxylic acid is protonated (neutral) while the amine is protonated (positive charge), rendering the molecule highly soluble as a cation. As the pH increases past the first pKa, the carboxylic acid deprotonates, forming a zwitterion with lower solubility. As the pH continues to rise past the second pKa, the amine deprotonates, and solubility may increase again due to the net negative charge. This "U-shaped" solubility profile is classic for molecules with both acidic and basic centers.
Dissociation Constant (pKa) and Partition Coefficient (Log P)
-
pKa: The reported pKa values are approximately 3.1 (attributed to the carboxylic acid) and 5.3 (attributed to the secondary amine).[3] Another source reports a value of 4.55.[8] These values are critical for predicting the ionization state and solubility at any given pH.
-
Log P (Octanol/Water): The partition coefficient for the free base is reported as 3.5 .[8] This value indicates good lipophilicity, which, combined with its solubility profile, is consistent with its classification as a Biopharmaceutics Classification System (BCS) Class 1 drug.[15]
Stability and Degradation Profile
Benazepril is an ester prodrug, and its primary point of lability is the ethyl ester linkage. Understanding its degradation pathways is crucial for determining storage conditions and shelf-life.
Primary Degradation Pathway: Hydrolysis
The main degradation reaction is the hydrolysis of the ethyl ester to form the active diacid metabolite, benazeprilat .[16][17][18] This reaction can be catalyzed by acid, base, or enzymes (esterases).[5][16][17] The rate of hydrolysis is highly dependent on pH and temperature.[16]
Caption: Primary hydrolytic degradation pathway of Benazepril HCl.
Forced Degradation (Stress Testing)
To ensure analytical methods are "stability-indicating," forced degradation studies are performed. Benazepril is subjected to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to generate potential degradation products.[18][19] Studies show that benazepril is unstable under hydrolytic conditions and also undergoes photochemical degradation, leading to multiple minor degradation products in addition to benazeprilat.[18]
Analytical Methodologies: The USP Approach
The United States Pharmacopeia (USP) provides a validated method for the assay and determination of related compounds in Benazepril Hydrochloride, which serves as a benchmark for quality control.[11][20][21]
Experimental Protocol: USP Assay and Related Compounds by RP-HPLC
This protocol is a representative example based on compendial methods.
-
System & Reagents:
-
Chromatograph: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector set to 240 nm.[22]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm packing).
-
Mobile Phase: A filtered and degassed mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. The exact ratio is optimized to achieve suitable separation.[11][22]
-
System Suitability Solution: A solution containing benazepril hydrochloride and key known impurities (e.g., Benazepril Related Compound B) to verify the system's performance.[22]
-
-
Chromatographic Procedure:
-
Set the column temperature (e.g., 30 °C) and flow rate (e.g., 1.0 mL/min).
-
Inject the System Suitability Solution. The resolution between benazepril and its critical pair (e.g., related compound B) must be not less than 1.7, and the relative standard deviation for replicate injections must be not more than 2.0%.[22] This step is a self-validating check to ensure the method is performing correctly before analyzing samples.
-
Prepare Standard and Sample (Assay) solutions at a known concentration (e.g., 0.4 mg/mL) in the mobile phase.
-
Inject the Standard and Sample solutions.
-
Calculate the quantity of benazepril hydrochloride by comparing the peak area response of the main peak in the sample chromatogram to that of the standard chromatogram. Impurities are quantified against reference standards of those impurities.
-
Rationale for Method Choices:
-
RP-HPLC: Offers excellent resolving power for separating the main compound from its structurally similar impurities and degradation products.
-
C18 Column: The non-polar stationary phase effectively retains the moderately non-polar benazepril molecule and its related substances.
-
Buffered Mobile Phase: Controls the ionization state of the acidic and basic functional groups on the analytes, ensuring reproducible retention times and good peak shapes.
-
UV Detection at 240 nm: Provides good sensitivity for the benzazepine chromophore present in the molecule.
Conclusion
The physicochemical properties of benazepril hydrochloride are multifaceted and interconnected. Its solid-state polymorphism dictates stability and dissolution, while its pH-dependent solubility and pKa values govern its behavior in aqueous environments and are predictive of its in-vivo absorption. The lability of its ester bond is the primary driver of its degradation profile and its function as a prodrug. A comprehensive characterization, employing a suite of analytical techniques from thermal analysis and PXRD to stability-indicating HPLC, is not merely an academic exercise. It is a fundamental requirement for the development of robust, safe, and effective medicines, ensuring product quality from initial synthesis to final patient administration.
References
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 915-924. [Link]
-
Prajapati, Y. I., & Bodiwala, K. B. (2014). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
-
Manasa, S., V, A., K, S. A., R, P., R, S., K, S., & G, S. (2022). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. International Journal of Research in Pharmaceutical and Nano Sciences, 11(4), 314-320. [Link]
-
Merck Millipore. (n.d.). USP Method Benazepril RS. [Link]
-
Wang, P., Duan, C. Y., Li, Y. Z., & Meng, X. G. (2012). Preparation and characterization of Forms A and B of benazepril hydrochloride. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 37(19), 2901–2905. [Link]
-
Raju, N. Appala, & Begum, S. (2011). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. SciSpace. [Link]
-
New Drug Approvals. (2013, September 14). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Benazepril Hydrochloride: Comprehensive Profile. [Link]
-
Gana, I., Toth, G., Kraszni, M., & Klebovich, I. (2012). Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 61, 238-242. [Link]
-
Apotex Inc. (2019, December 2). Product Monograph - Benazepril. [Link]
-
USP. (n.d.). Benazepril Hydrochloride. [Link]
- Rosenberger, M., & Su, H. (2006). Crystalline polymorphs of benazepril hydrochloride.
-
Gana, I., Toth, G., Kraszni, M., & Klebovich, I. (2012). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 61, 238-242. [Link]
- Boeck, G., et al. (2004). Crystalline polymorphic and amorphous forms of benazepril hydrochloride.
-
National Center for Biotechnology Information. (n.d.). Benazepril EP Impurity G(hydrochloride). PubChem Compound Database. [Link]
-
Pharmascience Inc. (2015, June 24). PRODUCT MONOGRAPH pms-BENAZEPRIL. [Link]
-
Kumar, A., Kumar, A., Singh, B., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1274, 84-95. [Link]
-
National Center for Biotechnology Information. (n.d.). Benazeprilat Ethyl Ester Hydrochloride. PubChem Compound Database. [Link]
-
U.S. Pharmacopeia. (2021). Benazepril Hydrochloride. USP-NF. [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril ethyl ester. PubChem Compound Database. [Link]
-
USP-NF. (2025). Benazepril Hydrochloride. [Link]
-
Pharmaffiliates. (n.d.). Benazeprilat Ethyl Ester Hydrochloride. [Link]
- CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
Sources
- 1. scispace.com [scispace.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benazepril Hydrochloride | 86541-74-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. guidechem.com [guidechem.com]
- 11. Benazepril Hydrochloride [drugfuture.com]
- 12. [Preparation and characterization of Forms A and B of benazepril hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2006084761A1 - Crystalline polymorphs of benazepril hydrochloride - Google Patents [patents.google.com]
- 14. WO2004013105A1 - Crystalline polymorphic and amorphous forms of benazepril hydrochloride - Google Patents [patents.google.com]
- 15. Benazepril CAS#: 86541-75-5 [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Benazepril Hydrochloride [doi.usp.org]
- 21. Benazepril Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 22. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Synthesis of Benazepril Ethyl Ester via Asymmetric Aza-Michael Reaction
This document provides an in-depth technical guide for the synthesis of Benazepril ethyl ester, a key intermediate for the potent angiotensin-converting enzyme (ACE) inhibitor Benazepril hydrochloride.[1][2] The strategy detailed herein leverages an asymmetric aza-Michael reaction, presenting a convergent and stereoselective pathway that offers distinct advantages over classical resolution-based methods.[3][4] This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex pharmaceutical intermediates.
Strategic Overview: The Rationale for an Aza-Michael Approach
Benazepril is a widely prescribed antihypertensive drug, valued for its potency and favorable side-effect profile.[1][4] Its molecular architecture features two critical stereocenters, the establishment of which is a primary challenge in its synthesis. Traditional synthetic routes often rely on the coupling of pre-existing chiral fragments followed by tedious diastereomeric resolution processes, which are inherently inefficient.[3][4]
The application of an asymmetric aza-Michael reaction provides a more elegant solution. This reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for forming carbon-nitrogen bonds with stereocontrol.[4][5][6] In our strategy, we utilize the innate chirality of L-homophenylalanine ethyl ester (LHPE) to direct the formation of the second stereocenter on the Michael acceptor, thereby achieving diastereoselectivity in a single, key step.[2][3][7] This approach is notable for its mild reaction conditions and high chemical yields.[4]
The overall synthetic workflow can be visualized as follows:
Figure 1: High-level workflow for the synthesis of Benazepril via an aza-Michael reaction.
Mechanistic Insights: The Aza-Michael Addition Step
The core of this synthesis is the 1,4-conjugate addition of the primary amine of L-homophenylalanine ethyl ester (LHPE) to the electrophilic β-carbon of the α,β-unsaturated ester, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. The reaction proceeds through a reversible addition-elimination process, where the stereochemical outcome is dictated by the formation of the thermodynamically more stable diastereomer.[3]
The use of a chiral amine as the nucleophile induces asymmetry, leading to the preferential formation of one diastereomer. The diastereoselectivity is highly dependent on reaction conditions, particularly the choice of solvent, which can influence the transition state equilibrium.[2][3]
Figure 2: Generalized mechanism of the aza-Michael addition.
Experimental Protocols
The following protocols are derived from established methodologies and provide a self-validating framework for the synthesis.[2][3][4]
Protocol 1: Synthesis of Michael Acceptor (6)
-
Rationale: This step constructs the α,β-unsaturated keto-ester required for the key reaction. An azeotropic distillation is critical to drive the condensation reaction to completion by removing water.
-
Esterification: Concentrate a 40% aqueous solution of glyoxylic acid (72 g) to two-thirds of its volume under reduced pressure. Add concentrated sulfuric acid (0.8 g), methanol (120 mL), and toluene (90 mL). Reflux the mixture for 5 hours.
-
Condensation: Distill off the methanol. Add a solution of o-nitroacetophenone (22.3 g, 135 mmol) in toluene (90 mL).
-
Dehydration: Heat the reaction mixture to 110-130 °C for 36 hours, using a Dean-Stark apparatus to remove water via azeotropic distillation.
-
Work-up: After cooling, purify the resulting mixture by column chromatography to yield 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (6).
Protocol 2: Asymmetric Aza-Michael Addition (Formation of Adduct 7)
-
Rationale: This is the crucial diastereoselective step. The choice of solvent (methanol) is based on empirical data demonstrating its superiority in maximizing the desired (S,S)-diastereomer ratio. The reaction is run at a controlled temperature to ensure kinetic control and prevent side reactions.
-
Reaction Setup: To a solution of the Michael acceptor (6) (1.0 equiv) in methanol, add L-homophenylalanine ethyl ester (LHPE, 1) (1.2 equiv).
-
Incubation: Stir the reaction mixture at 20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Once the reaction reaches completion (typically 24-48 hours), concentrate the mixture under reduced pressure. The crude product (7) is a mixture of diastereomers and can be taken to the next step directly, as the subsequent cyclization is selective for the desired isomer. The isolated yields for this step are typically around 90%.[3]
Protocol 3: Reductive Cyclization (Formation of Lactam Intermediate 8)
-
Rationale: This step achieves two transformations in one pot: the palladium-catalyzed hydrogenation reduces the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization with the adjacent ester group to form the stable seven-membered lactam ring.
-
Hydrogenation: In a pressure vessel, dissolve the crude adduct (7) (1.46 g, 1.0 mmol) in THF (20 mL). Add 5% Palladium on Carbon (Pd/C) (0.14 g).
-
Reaction Conditions: Pressurize the vessel with H₂ gas to 150 psi and heat to 40 °C for 24 hours.
-
Acidification & Second Hydrogenation: Add 1 N HCl (6 mL) to the mixture and continue hydrogenation at 40 °C and 150 psi for an additional 16 hours.[4]
-
Work-up and Purification: Filter the reaction mixture to remove the catalyst. Basify the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate. The combined organic layers are dried, concentrated, and purified by flash column chromatography to yield the (2S,3'S)-lactam intermediate (8).[2][4]
Optimization of the Aza-Michael Reaction
The diastereoselectivity of the aza-Michael addition is paramount for the overall efficiency of the synthesis. Extensive studies have shown that solvent polarity plays a dominant role.[3]
| Entry | Solvent | Diastereomeric Ratio ((S,S) : (R,S)) | Causality & Insights |
| 1 | Methanol (MeOH) | 4.00 : 1 | Optimal Choice. Protic nature and high polarity stabilize the polar transition state, favoring the formation of the thermodynamically preferred (S,S) isomer. |
| 2 | Ethanol (EtOH) | 2.15 : 1 | Less polar than methanol, leading to a decrease in stereoselectivity. |
| 3 | Tetrahydrofuran (THF) | 1.83 : 1 | Aprotic and less polar, offering poor stabilization of the transition state, resulting in a lower diastereomeric ratio. |
| 4 | Toluene | 1.53 : 1 | Non-polar solvent provides the lowest diastereoselectivity, indicating poor organization of the reactants in the transition state. |
| 5 | Dichloromethane (CH₂Cl₂) | 1.70 : 1 | Moderately polar but aprotic, less effective than protic solvents. |
| Data synthesized from literature findings.[3] |
Field Insights:
-
Temperature: Performing the reaction at 20°C provides the best balance between reaction rate and selectivity. Lower temperatures significantly slow the reaction, while higher temperatures can erode the diastereomeric ratio.[3]
-
Stoichiometry: Using a slight excess (1.2 equivalents) of the LHPE nucleophile ensures complete consumption of the more valuable Michael acceptor without significantly impacting the stereochemical outcome.[3]
-
Catalysis: While this specific transformation proceeds well without a catalyst, other aza-Michael reactions can be significantly enhanced. For additions to less reactive substrates like α,β-unsaturated esters, catalysts such as chiral bifunctional guanidines or squaramides can be employed to achieve high enantioselectivity.[8][9]
Conclusion
The asymmetric aza-Michael reaction represents a robust and efficient strategy for the synthesis of Benazepril ethyl ester. By leveraging the inherent chirality of a readily available starting material, this approach minimizes the need for classical resolution and provides a convergent pathway to a key pharmaceutical intermediate. The protocols and optimization data presented in this guide offer a validated framework for researchers to implement this synthesis, contributing to the development of more efficient and stereoselective manufacturing processes for this important ACE inhibitor.
References
- Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. [Link]
-
BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. New Drug Approvals. [Link]
-
Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. PubMed. [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. MDPI. [Link]
-
Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health (NIH). [Link]
-
The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. [Link]
-
A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization. Organic Letters. [Link]
-
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Squaramide-catalyzed aza-Michael/Michael cyclization cascade reaction: one-pot enantioselective construction of highly functionalized γ-lactams. RSC Publishing. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation. ResearchGate. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health (NIH). [Link]
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. National Institutes of Health (NIH). [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Michael Addition [organic-chemistry.org]
- 7. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Squaramide-catalyzed aza-Michael/Michael cyclization cascade reaction: one-pot enantioselective construction of highly functionalized γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic characterization of Benazepril ethyl ester
An In-depth Technical Guide to the Spectroscopic Characterization of Benazepril Ethyl Ester
This guide provides a comprehensive exploration of the analytical techniques essential for the structural elucidation and characterization of Benazepril ethyl ester (CAS 103129-58-4). As a significant related compound to the active pharmaceutical ingredient (API) Benazepril, its unambiguous identification is critical for impurity profiling, stability testing, and overall quality control in pharmaceutical development. This document moves beyond mere procedural outlines to delve into the causal reasoning behind methodological choices, ensuring a robust and scientifically sound approach to characterization.
Introduction: The Analytical Imperative
Benazepril is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] Benazepril ethyl ester, also known as Benazepril Related Compound G, is the diethyl ester form of the molecule.[2] Its molecular structure presents a fascinating puzzle for the analytical chemist, incorporating multiple stereocenters, ester functionalities, a lactam ring, and aromatic systems. A multi-technique spectroscopic approach is not merely recommended but essential for complete and unambiguous characterization, ensuring the integrity of the API it is associated with. This guide details the core spectroscopic pillars for this task: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structure and Spectroscopic Correlation
Before delving into the techniques, it is crucial to understand the molecular structure of Benazepril ethyl ester. Its key features dictate the expected spectroscopic outputs.
Chemical Structure of Benazepril Ethyl Ester
-
IUPAC Name: ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate[2][3]
-
Molecular Weight: 452.54 g/mol [2]
-
Monoisotopic Mass: 452.2311 Da[2]
The molecule's structure, with its distinct functional groups—two ethyl esters, an amide (lactam), a secondary amine, and two phenyl rings—provides multiple "handles" for spectroscopic interrogation.
Mass Spectrometry (MS): The Definitive Mass
Mass spectrometry provides the most direct evidence of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For Benazepril ethyl ester, High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is the technique of choice.
Expertise & Causality: Why LC-HRMS?
LC-MS is chosen for its ability to separate the analyte of interest from other potential impurities before it enters the mass spectrometer, ensuring that the measured mass is unequivocally from the target compound. Electrospray ionization (ESI) is the preferred ionization technique because it is a "soft" method that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) is critical for determining the accurate mass to within a few parts per million (ppm), which allows for the confident prediction of the elemental formula.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve a small quantity (~1 mg) of Benazepril ethyl ester in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water, to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of approximately 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to ensure elution and separation.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: ~3.5 kV.
-
Data Acquisition: Full scan mode for accurate mass measurement. A separate MS/MS scan can be performed for fragmentation analysis.
-
Data Presentation & Interpretation
The primary goal is to identify the molecular ion and confirm its elemental composition.
| Ion Species | Calculated m/z | Rationale |
| [M+H]⁺ | 453.2384 | Protonated molecular ion; most common adduct in positive ESI with formic acid. |
| [M+Na]⁺ | 475.2203 | Sodium adduct; commonly observed from glassware or solvent impurities. |
| [M+K]⁺ | 491.1943 | Potassium adduct; less common but possible. |
Table 1: Predicted High-Resolution Mass Spectrometry Data for Benazepril Ethyl Ester.[4]
A measured mass of 453.2384 ± 5 ppm provides very strong evidence for the elemental formula C₂₆H₃₃N₂O₅⁺ (the protonated form of C₂₆H₃₂N₂O₅). While experimental MS/MS data for Benazepril ethyl ester is not readily published, the fragmentation of the closely related Benazepril (which has one ester and one carboxylic acid) is known to involve cleavage to produce ions at m/z 351 (loss of the phenylbutyl group) and m/z 190.[1][5][6] Similar fragmentation pathways would be expected for the diethyl ester.
Workflow Visualization
Caption: Workflow for LC-HRMS analysis of Benazepril ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed structural information, mapping the complete carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required for a full assignment.
Expertise & Causality: Why ¹H and ¹³C NMR?
¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration). ¹³C NMR complements this by showing the number of unique carbon environments, distinguishing between carbonyls, aromatic, and aliphatic carbons. Together, they allow for the piecing together of the molecular puzzle. A deuterated solvent like chloroform-d (CDCl₃) is an excellent choice as it readily dissolves the molecule and its signal does not interfere with most analyte signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of Benazepril ethyl ester in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher spectrometer.
-
Experiment: Standard proton acquisition.
-
Key Parameters: Sufficient number of scans for good signal-to-noise, spectral width covering ~0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: Same as for proton.
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Key Parameters: Wider spectral width (~0-200 ppm), longer acquisition time due to the low natural abundance of ¹³C.
-
Data Presentation & Interpretation
While a fully assigned spectrum from a public source is unavailable, the expected chemical shifts can be predicted based on the known structure and data from similar compounds.
¹H NMR Predicted Data
| Proton Group | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons | 7.1 - 7.5 | Multiplet (m) | 9H |
| -NH- | ~3.0 - 4.0 | Broad singlet (br s) or Doublet (d) | 1H |
| -N-CH-CO- | ~3.5 - 4.5 | Multiplet (m) | 2H |
| -N-CH₂-CO- | ~4.0 - 4.8 | AB quartet or two Doublets (d) | 2H |
| -O-CH₂- (Esters) | ~4.1 - 4.3 | Quartets (q) | 4H |
| Phenyl-CH₂- | ~2.6 - 2.9 | Multiplet (m) | 2H |
| Aliphatic -CH₂- | ~1.8 - 2.4 | Multiplets (m) | 4H |
| -CH₃ (Esters) | ~1.2 - 1.3 | Triplets (t) | 6H |
Table 2: Predicted ¹H NMR Chemical Shifts for Benazepril Ethyl Ester in CDCl₃.
¹³C NMR Predicted Data
| Carbon Group | Predicted δ (ppm) |
| C=O (Amide/Lactam) | ~170 - 175 |
| C=O (Esters) | ~169 - 173 |
| Aromatic Carbons | ~125 - 142 |
| -N-CH-CO- | ~55 - 65 |
| -O-CH₂- (Esters) | ~60 - 62 |
| -N-CH₂-CO- | ~45 - 55 |
| Aliphatic Carbons | ~25 - 40 |
| -CH₃ (Esters) | ~14 - 15 |
Table 3: Predicted ¹³C NMR Chemical Shifts for Benazepril Ethyl Ester.
The combination of these spectra would allow for the complete assignment of all protons and carbons, confirming the connectivity and structural integrity of the molecule.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Expertise & Causality: Why FT-IR?
For Benazepril ethyl ester, FT-IR is invaluable for quickly confirming the presence of the critical carbonyl groups (from the two esters and the lactam), the N-H bond of the amine, and the aromatic rings. Attenuated Total Reflectance (ATR) is a modern, preferred sampling technique over traditional KBr pellets as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Experimental Protocol: FT-IR (ATR) Analysis
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid Benazepril ethyl ester powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Data Presentation & Interpretation
The spectrum is interpreted by identifying key absorption bands. Data for the similar Benazepril hydrochloride shows key peaks that can be used for comparison.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | ~3300 - 3400 | Secondary Amine |
| Aromatic C-H Stretch | ~3000 - 3100 | Phenyl Rings |
| Aliphatic C-H Stretch | ~2850 - 2980 | Aliphatic CH₂, CH₃ |
| C=O Stretch (Ester) | ~1730 - 1750 | Two distinct ester carbonyls |
| C=O Stretch (Amide) | ~1650 - 1680 | Lactam carbonyl |
| C=C Stretch | ~1450 - 1600 | Aromatic Rings |
| C-O Stretch | ~1150 - 1250 | Ester C-O bonds |
Table 4: Characteristic Infrared Absorption Bands for Benazepril Ethyl Ester.
The presence of strong bands in the 1650-1750 cm⁻¹ region is a definitive indicator of the multiple carbonyl functionalities, a hallmark of the molecule's structure.
Workflow Visualization
Caption: Workflow for FT-IR analysis using an ATR accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Chromophore Signature
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically within its chromophores (light-absorbing groups).
Expertise & Causality: Why UV-Vis?
While not as structurally informative as NMR or MS, UV-Vis is a simple, robust, and quantitative technique. For Benazepril ethyl ester, the primary chromophores are the two phenyl rings and the carbonyl groups. The technique is excellent for confirming the presence of these systems and is widely used in quantitative analysis (e.g., content uniformity or dissolution testing) once a reference standard is established. Methanol is a common solvent as it is transparent in the relevant UV region.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of Benazepril ethyl ester in methanol. Dilute this stock quantitatively with methanol to a concentration that gives an absorbance reading between 0.2 and 0.8 AU (typically in the 10-25 µg/mL range).
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Blank: Use methanol as the reference blank.
-
Scan: Scan the sample solution from approximately 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).
-
Data Presentation & Interpretation
Studies on Benazepril hydrochloride consistently show a λmax in methanol around 237-242 nm.[8][9][10] Since the core chromophoric system in Benazepril ethyl ester is identical, a similar λmax is expected. This absorbance is primarily due to the π → π* electronic transitions within the aromatic rings.
| Parameter | Expected Value |
| λmax (in Methanol) | ~237 - 242 nm |
| Molar Absorptivity (ε) | Requires measurement with a known concentration |
Table 5: Expected UV-Vis Spectroscopic Data for Benazepril Ethyl Ester.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The power of this multi-faceted approach lies in its self-validating nature.
-
MS confirms the elemental formula.
-
IR confirms the presence of the correct functional groups.
-
UV-Vis confirms the electronic system of the chromophores.
-
NMR puts all the pieces together, confirming the precise connectivity of atoms to build the final molecular structure.
When the data from all four techniques are consistent with the proposed structure of Benazepril ethyl ester, an unambiguous and definitive characterization is achieved. This integrated approach forms the bedrock of analytical chemistry in drug development, ensuring the safety, quality, and efficacy of pharmaceutical products.
References
-
New Drug Approvals. (2013, September 14). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Available from: [Link]
-
SynThink. Benazepril EP Impurity and USP Related Compounds. Available from: [Link]
-
Lin, G., & Liu, K. C. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 633–642. Available from: [Link]
-
Shinde, V. R., Trivedi, A., Upadhayay, P. R., Gupta, N. L., Kanase, D. G., & Chikate, R. C. (2006). Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 395–399. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril Hydrochloride. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril ethyl ester. PubChem Compound Database. Retrieved from: [Link]
-
USP. Benazepril Hydrochloride. Available from: [Link]
-
Crasto, A. (2013, October 2). Benazepril Synthesis. SlideShare. Available from: [Link]
-
Rüprich, A., Gages, S., & Pfaff, H. (1998). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 195-203. Available from: [Link]
-
Lin, G., & Liu, K. C. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules (Basel, Switzerland), 11(8), 633–642. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. Retrieved from: [Link]
- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
Lin, G., & Liu, K. C. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. Available from: [Link]
-
PubChemLite. (n.d.). Benazepril ethyl ester (C26H32N2O5). Available from: [Link]
-
International Journal of Research Publication and Reviews. (2024). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of pharmaceutical and biomedical analysis, 26(2), 205–213. Available from: [Link]
-
Amerigo Scientific. (n.d.). Benazepril ethyl ester. Available from: [Link]
-
ResearchGate. (2014). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Available from: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]
-
Nimje, H. M., Oswal, R. J., Nimje, N. M., Chandane, S. K., & Jangam, S. S. (2012). Spectrophotometric Estimation of Benazepril by Calibration Curve Method. American Journal of PharmTech Research. Available from: [Link]
-
Scilit. (n.d.). Isolation and characterization of benazepril unknown impurity by chromatographic and spectroscopic methods. Available from: [Link]
-
ResearchGate. (n.d.). Infrared absorption spectrum of benazepril hydrochloride (KBr pellet). Available from: [Link]
-
Asian Journal of Research in Chemistry. (2017). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Available from: [Link]
-
ResearchGate. (n.d.). COSY 1 H-NMR spectrum of benazepril hydrochloride in D 2 O. Available from: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from: [Link]
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benazepril Ethyl Ester | CAS 103129-58-4 | LGC Standards [lgcstandards.com]
- 3. Benazepril ethyl ester | C26H32N2O5 | CID 22824505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Benazepril ethyl ester (C26H32N2O5) [pubchemlite.lcsb.uni.lu]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
The Genesis of a Second-Generation ACE Inhibitor: A Technical Guide to the Discovery and Development of Benazepril
This in-depth technical guide chronicles the discovery and development of benazepril, a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the scientific journey, from the foundational understanding of the renin-angiotensin-aldosterone system (RAAS) to the intricate chemical synthesis and rigorous clinical evaluation that established benazepril as a cornerstone in the management of hypertension and congestive heart failure.
Part 1: The Scientific Imperative - Targeting the Renin-Angiotensin-Aldosterone System
The story of benazepril is intrinsically linked to the broader narrative of ACE inhibitor discovery. The pivotal role of the RAAS in blood pressure regulation was a well-established physiological principle. The cascade, culminating in the production of the potent vasoconstrictor angiotensin II, presented a prime target for therapeutic intervention.
The journey began with the discovery of bradykinin-potentiating peptides in the venom of the Brazilian pit viper, Bothrops jararaca.[1] These peptides were found to inhibit the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II.[1][2] This groundbreaking discovery led to the development of the first synthetic, orally active ACE inhibitor, captopril, in 1975.[2] While a revolutionary advance, captopril's sulfhydryl group was associated with certain adverse effects, creating a clear clinical need for non-sulfhydryl alternatives with improved tolerability.[3][4] This set the stage for the development of second-generation ACE inhibitors, including benazepril.
Benazepril was developed by Ciba-Geigy (now Novartis) and was first patented in 1981, receiving its first market approval in 1990.[5][6][7] It emerged as a significant therapeutic option for hypertension, congestive heart failure, and chronic renal failure.[5][6][8]
The Core Mechanism of Action
Benazepril is a prodrug that is rapidly absorbed and subsequently hydrolyzed in the liver to its active metabolite, benazeprilat.[4][9][10] Benazeprilat is a potent and specific inhibitor of ACE, competitively binding to the enzyme and preventing the conversion of angiotensin I to angiotensin II.[9][10][11] This inhibition of ACE leads to a cascade of beneficial effects:
-
Reduced Angiotensin II Levels: This results in decreased vasoconstriction, leading to vasodilation and a reduction in blood pressure.[9][12]
-
Decreased Aldosterone Secretion: The reduction in angiotensin II leads to lower aldosterone levels, which in turn promotes the excretion of sodium and water, further contributing to blood pressure reduction.[9][10]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] By inhibiting ACE, benazepril increases bradykinin levels, which contributes to its antihypertensive effect.[2]
The following diagram illustrates the central role of ACE in the RAAS and the mechanism of action of benazeprilat.
Caption: Mechanism of action of benazeprilat in the RAAS.
Part 2: The Molecular Blueprint - Synthesis and Physicochemical Properties
Benazepril hydrochloride is a white to off-white crystalline powder with the empirical formula C₂₄H₂₈N₂O₅·HCl and a molecular weight of 460.96.[9] As a prodrug, its structure is designed for efficient oral absorption and subsequent conversion to the active diacid metabolite, benazeprilat.[5][9]
Representative Synthetic Pathway
Several synthetic routes for benazepril have been developed. A common approach involves the coupling of a benzazepine intermediate with an amino acid derivative. The following scheme illustrates a representative synthesis of benazepril hydrochloride.
Caption: A representative synthetic pathway for benazepril hydrochloride.
Experimental Protocol: Synthesis of Benazepril Hydrochloride
The following is a generalized experimental protocol for the synthesis of benazepril hydrochloride, based on established synthetic routes.[5]
Step 1: Activation of the Hydroxyl Group
-
Dissolve Ethyl (2R)-2-hydroxy-4-phenylbutanoate in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Add trifluoromethanesulfonic anhydride dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate intermediate.
Step 2: Nucleophilic Substitution
-
Dissolve the crude triflate intermediate and (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in a suitable aprotic solvent (e.g., dichloromethane).
-
Add N-methylmorpholine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benazepril free base.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Salt Formation
-
Dissolve the purified benazepril free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Filter the resulting solid and wash with the solvent.
-
Dry the solid under vacuum to yield benazepril hydrochloride.
-
Recrystallize from a suitable solvent system (e.g., methyl ethyl ketone or 3-pentanone/methanol) to obtain the purified product with the desired diastereomeric ratio.[5]
Part 3: From Bench to Bedside - Preclinical and Clinical Development
The development of benazepril followed a rigorous pathway of preclinical and clinical evaluation to establish its safety and efficacy.
Preclinical Evaluation
Preclinical studies in various animal models demonstrated the potent and long-lasting ACE inhibitory activity of benazeprilat.[11] These studies were crucial in establishing the drug's mechanism of action and its potential as an antihypertensive agent. Key findings from preclinical investigations included:
-
Potent ACE Inhibition: Benazeprilat exhibited a high affinity for ACE, with studies in isolated rabbit aorta showing it to be approximately 1000 times more potent than its prodrug, benazepril, in inhibiting angiotensin I-induced contractions.[11]
-
Antihypertensive Efficacy: In animal models of hypertension, benazepril demonstrated a significant and sustained reduction in blood pressure.
-
Favorable Pharmacokinetic Profile: Studies in animals elucidated the absorption, distribution, metabolism, and excretion of benazepril, confirming its conversion to the active metabolite benazeprilat, primarily in the liver.[9][13]
Clinical Development
Following promising preclinical results, benazepril entered clinical trials to evaluate its safety and efficacy in humans. The clinical development program was designed to assess its utility in hypertension and congestive heart failure.
Pharmacokinetics in Humans
Pharmacokinetic studies in human subjects provided detailed insights into the drug's behavior in the body.
| Parameter | Benazepril | Benazeprilat |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 1.0 - 2.0 hours (fasting), 2.0 - 4.0 hours (non-fasting) |
| Protein Binding | ~96.7% | ~95.3% |
| Metabolism | Almost completely metabolized in the liver to benazeprilat | - |
| Elimination | Predominantly renal excretion | Predominantly renal excretion |
| Effective Half-life (t₁/₂) | - | 10 - 11 hours |
Data compiled from various sources.[9][12][13][14][15]
Clinical Efficacy in Hypertension
Numerous clinical trials have demonstrated the efficacy of benazepril in the treatment of mild to moderate hypertension.[16][17][18]
-
A multicenter study involving 206 patients with mild to moderate hypertension showed that a 20 mg once-daily dose of benazepril lowered blood pressure to a degree comparable to 25 mg of hydrochlorothiazide.[17]
-
Dose-response studies indicated that the minimal effective once-daily dose of benazepril is 10 mg, with higher doses providing further reductions in blood pressure.[13]
-
Benazepril has been shown to be effective as both monotherapy and in combination with other antihypertensive agents, such as thiazide diuretics.[9][13]
Clinical Efficacy in Congestive Heart Failure
Benazepril has also been shown to be effective in the management of chronic congestive heart failure.
-
In a multicenter study of patients with chronic congestive heart failure, benazepril produced significant and persistent hemodynamic improvements, including increased cardiac output and decreased systemic and pulmonary vascular resistance, for up to 24 hours after a single oral dose.[19]
-
Clinical trials have shown that benazepril can improve clinical symptoms and exercise capacity in patients with congestive heart failure.[18]
Safety and Tolerability
Benazepril is generally well-tolerated, with a side effect profile similar to that of other ACE inhibitors.[18] The most common adverse effect is a dry, persistent cough, which is a class effect of ACE inhibitors related to increased bradykinin levels.[2][12] Other potential side effects include dizziness, headache, and fatigue.[13]
Part 4: Conclusion and Future Directions
The discovery and development of benazepril represent a significant advancement in the treatment of cardiovascular disease. As a second-generation, non-sulfhydryl ACE inhibitor, it offered an improved tolerability profile compared to its predecessor, captopril, while maintaining potent antihypertensive and beneficial hemodynamic effects. Its journey from a theoretical target in the RAAS to a widely prescribed medication is a testament to the power of rational drug design and rigorous scientific investigation.
Future research may focus on exploring novel drug delivery systems for benazepril to enhance its pharmacokinetic profile or developing new combination therapies to further improve cardiovascular outcomes. The story of benazepril serves as a valuable case study for drug development professionals, highlighting the iterative process of innovation that continues to drive progress in medicine.
References
-
Ishibashi, T., Ohta, T., & Imai, S. (1991). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittel-Forschung, 41(1), 1-5. [Link]
-
Das, G. (2024). Benazepril. In StatPearls. StatPearls Publishing. [Link]
-
Novartis Pharmaceuticals Corporation. (2012). Lotensin (benazepril hydrochloride) prescribing information. U.S. Food and Drug Administration. [Link]
-
Wikipedia contributors. (2024). ACE inhibitor. Wikipedia. [Link]
-
Drugs.com. (2023). Benazepril: Package Insert / Prescribing Information / MOA. [Link]
-
PharmaCompass. (n.d.). Benazepril. [Link]
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link]
-
Wikipedia contributors. (2024). Benazepril. Wikipedia. [Link]
-
Lin, C. C., Chen, C. H., & Liu, C. T. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641–648. [Link]
-
Wikipedia contributors. (2023). Discovery and development of ACE inhibitors. Wikipedia. [Link]
-
van Griensven, J. M., Schoemaker, R. C., van der Woude, F. J., & Cohen, A. F. (1995). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. International journal of clinical pharmacology and therapeutics, 33(6), 331–336. [Link]
-
Vane, J. R. (1999). The history of inhibitors of angiotensin converting enzyme. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 50(4), 489–498. [Link]
-
Lin, C. C., Chen, C. H., & Liu, C. T. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. Molecules (Basel, Switzerland), 11(8), 641–648. [Link]
-
Kaiser, G., Ackermann, R., Gschwind, H. P., & Sioufi, A. (1991). The pharmacokinetics of benazepril relative to other ACE inhibitors. Clinical cardiology, 14(8 Suppl 4), IV44-50. [Link]
- Hunan Xukang Pharmaceutical Technology Co Ltd. (2020). Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
Parikh, S. P., Nandedkar, S. D., & Karnad, D. R. (1998). An Open Clinical Trial of Benazepril--A New ACE Inhibitor in Mild-Moderate Hypertension. The Journal of the Association of Physicians of India, 46(3), 283–285. [Link]
-
ResearchGate. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. [Link]
-
GoodRx. (2023). Best ACE Inhibitor: Comparing Lisinopril, Enalapril, Benazepril, and More. [Link]
-
The Pharmaceutical Journal. (2009). From snake venom to ACE inhibitor — the discovery and rise of captopril. [Link]
- Zambon Group S.p.A. (2005). A process for the preparation of benazepril hydrochloride.
-
DiBianco, R., & Ciba-Geigy Corporation Benazepril Heart Failure Study Group. (1990). A multicenter study of the safety and efficacy of benazepril hydrochloride, a long-acting angiotensin-converting enzyme inhibitor, in patients with chronic congestive heart failure. Clinical pharmacology and therapeutics, 47(4), 466–474. [Link]
-
Chrysant, S. G., Frishman, W. H., & Given, B. D. (1991). The effects of benazepril, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study. Clinical pharmacology and therapeutics, 50(3), 323–329. [Link]
-
Bellet, M., Whalen, J. J., Bodin, F., Serrurier, D., Tanner, K., & Ménard, J. (1990). Use of crossover trials to obtain antihypertensive dose-response curves and to study combination therapy during the development of benazepril. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 8(4), S43–S48. [Link]
-
Balfour, J. A., & Goa, K. L. (1991). Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. Drugs, 42(3), 511–539. [Link]
-
GoodRx. (2023). Lisinopril vs. Benazepril for Hypertension: Important Differences and Potential Risks. [Link]
-
Southern Medical University, China. (2006). Benazepril for Advanced Chronic Renal Insufficiency. ClinicalTrials.gov. [Link]
-
Med Ed 101. (2024). Benazepril Versus Lisinopril. [Link]
-
Mayo Clinic. (2023). Angiotensin-converting enzyme (ACE) inhibitors. [Link]
-
Patsnap. (n.d.). Benazepril Hydrochloride - Drug Targets, Indications, Patents. [Link]
-
New Drug Approvals. (2013). BENAZEPRIL SYNTHESIS. [Link]
-
National Library of Medicine. (n.d.). Benazepril : profile of a new ACE inhibitor : proceedings of a symposium. [Link]
-
Validus Pharmaceuticals LLC. (2012). Lotensin® (benazepril hydrochloride) Tablets Rx only Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Apotex Inc. (2019). Benazepril Hydrochloride. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Benazepril - Wikipedia [en.wikipedia.org]
- 7. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An open clinical trial of benazepril--a new ACE inhibitor in mild-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of benazepril, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A multicenter study of the safety and efficacy of benazepril hydrochloride, a long-acting angiotensin-converting enzyme inhibitor, in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Benazepril Ethyl Ester
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of benazepril ethyl ester. The method is designed for use in research and quality control environments, providing a reliable tool for the analysis of the drug substance in the presence of its degradation products. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.
Introduction
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is metabolized in the body to its active form, benazeprilat, through the cleavage of its ester group.[1][2] Benazepril ethyl ester is a key intermediate and a related substance of benazepril.[3][4][5] The accurate quantification of benazepril ethyl ester is crucial for ensuring the quality and stability of benazepril drug substances and formulations. A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. This application note provides a comprehensive guide to the development and validation of such a method using HPLC with UV detection, a widely accessible and reliable analytical technique.
The rationale behind the method development is to establish a simple, isocratic reversed-phase HPLC method that is both efficient and reproducible. The choice of a C18 stationary phase is based on its wide applicability and suitability for the separation of moderately nonpolar molecules like benazepril ethyl ester. The mobile phase composition and pH are optimized to achieve good peak shape, resolution, and a reasonable analysis time. The UV detection wavelength is selected based on the UV absorbance maximum of benazepril, ensuring high sensitivity.[6]
Physicochemical Properties of Benazepril Ethyl Ester
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C26H32N2O5 | [3][4] |
| Molecular Weight | 452.54 g/mol | [4][5] |
| UV Maximum (in Ethanol) | 237 nm, 204 nm | [6] |
| Solubility | Soluble in organic solvents like DMSO and dimethylformamide. | [2] |
The presence of ionizable groups in the benazepril structure suggests that the mobile phase pH will be a critical parameter in achieving optimal chromatographic separation.
HPLC Method Development and Validation Workflow
The development and validation of the HPLC method follow a logical progression to ensure a robust and reliable analytical procedure.
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Benazepril ethyl ester | C26H32N2O5 | CID 22824505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benazepril Ethyl Ester | CAS 103129-58-4 | LGC Standards [lgcstandards.com]
- 5. Benazepril ethyl ester - Amerigo Scientific [amerigoscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Validated UPLC-MS/MS Method for the High-Throughput Quantification of Benazepril and its Active Metabolite, Benazeprilat, in Human Plasma
Introduction
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in vivo to its pharmacologically active metabolite, benazeprilat.[1][3] The therapeutic efficacy of benazepril is directly related to the systemic exposure of benazeprilat.[1] Therefore, the accurate and precise quantification of both benazepril and benazeprilat in plasma is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of benazepril and benazeprilat in human plasma. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring its reliability for regulated bioanalysis.[4][5][6][7][8]
The inherent advantages of UPLC-MS/MS, namely its high speed, resolution, sensitivity, and selectivity, make it the ideal analytical platform for this application. This method employs a simple protein precipitation step for sample preparation, enabling high-throughput analysis, and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.
Principle of the Method
This method involves the extraction of benazepril, benazeprilat, and an internal standard from human plasma via protein precipitation. The resulting supernatant is then injected into a UPLC system for chromatographic separation on a C18 reversed-phase column. The analytes are subsequently detected and quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of MRM ensures high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[9]
Experimental Protocol
Materials and Reagents
-
Benazepril hydrochloride reference standard
-
Benazeprilat reference standard
-
Benazeprilat-d5 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ or Waters Xevo™ TQ-S)
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator (optional)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of benazepril, benazeprilat, and benazeprilat-d5 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[9][10] While solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation offers sufficient clean-up for this UPLC-MS/MS method with minimal ion suppression, as demonstrated during validation.[11][12]
Protocol:
-
To 100 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution (Benazeprilat-d5).[9]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Caption: Protein Precipitation Workflow for Plasma Samples.
UPLC-MS/MS Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
UPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | (Example) 10% B to 90% B in 3 min |
Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The selection of a stable isotope-labeled internal standard, such as Benazeprilat-d5, is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby providing reliable correction.[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benazepril | 425.2 | 351.2 | 25 |
| Benazeprilat | 397.2 | 206.1 | 30 |
| Benazeprilat-d5 | 402.2 | 211.1 | 30 |
Note: The specific product ions and collision energies should be optimized for the instrument being used.
Caption: Simplified Fragmentation of Benazepril and Benazeprilat.
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][6][7] The following parameters were assessed:
Specificity and Selectivity
Specificity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of benazepril, benazeprilat, or the internal standard, demonstrating the high selectivity of the MRM method.
Linearity and Range
The linearity of the method was assessed by preparing calibration curves in blank plasma over the concentration range of 0.5-500 ng/mL for both benazepril and benazeprilat. The curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Benazepril | 0.5 - 500 | > 0.995 |
| Benazeprilat | 0.5 - 500 | > 0.995 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Benazepril | LLOQ (0.5) | < 10% | ± 15% | < 12% | ± 15% |
| LQC (1.5) | < 8% | ± 10% | < 10% | ± 12% | |
| MQC (50) | < 6% | ± 8% | < 8% | ± 10% | |
| HQC (400) | < 5% | ± 7% | < 7% | ± 9% | |
| Benazeprilat | LLOQ (0.5) | < 11% | ± 14% | < 13% | ± 14% |
| LQC (1.5) | < 9% | ± 11% | < 11% | ± 13% | |
| MQC (50) | < 7% | ± 9% | < 9% | ± 11% | |
| HQC (400) | < 6% | ± 8% | < 8% | ± 10% |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy (%Bias) within ± 15% (± 20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at LQC and HQC levels.
-
Recovery: The recovery was determined by comparing the peak areas of the analytes from extracted plasma samples with those from post-extraction spiked samples. The recovery for both analytes and the internal standard was consistent and reproducible, typically >85%.
-
Matrix Effect: The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in neat solutions. The calculated matrix factor was close to 1, indicating minimal ion suppression or enhancement.
Stability
The stability of benazepril and benazeprilat in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Result |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Short-Term (Bench-Top) Stability | 6 hours at RT | Stable |
| Long-Term Stability | 90 days at -80°C | Stable |
| Post-Preparative Stability | 24 hours in autosampler | Stable |
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Conclusion
This application note describes a highly sensitive, specific, and robust UPLC-MS/MS method for the simultaneous quantification of benazepril and its active metabolite, benazeprilat, in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for large-scale pharmacokinetic and clinical studies. The method has been thoroughly validated according to international regulatory guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability. This validated method provides a reliable tool for researchers, scientists, and drug development professionals in the bioanalysis of benazepril.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wang, J., et al. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 814(2), 303-308. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Patel, D. P., et al. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. Journal of Chromatography B, 899, 1-7. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Pommier, F., et al. (2003). Quantitative determination of benazepril and benazeprilat in human plasma by gas chromatography-mass spectrometry using automated 96-well disk plate solid-phase extraction for sample preparation. Journal of Chromatography B, 783(1), 199-205. [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2021). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2019). A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. [Link]
-
Zhang, Y., et al. (2014). [Simultaneous determination of amlodipine, benazepril and benazeprilat in human plasma by LC-HESI/MS/MS method]. Se Pu, 32(6), 631-636. [Link]
-
MDPI. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. [Link]
-
PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Benazepril Ethyl Ester in Rats
Abstract
This document provides a comprehensive guide for conducting in vivo pharmacokinetic (PK) studies of benazepril ethyl ester in rats. Benazepril is an essential prodrug, and understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for preclinical drug development. This guide offers detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and presents data in a clear, accessible format for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Benazepril PK Studies
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2][3] It is administered as an ethyl ester prodrug, which is rapidly absorbed and subsequently hydrolyzed by hepatic enzymes to its pharmacologically active metabolite, benazeprilat.[4][5] Benazeprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[4][6][7] By blocking this conversion, benazeprilat leads to vasodilation and a reduction in blood pressure.[1][4][7]
The rat is a widely accepted animal model for preclinical pharmacokinetic studies due to its physiological and metabolic similarities to humans for many compounds, as well as practical considerations such as size, cost, and ease of handling. In rats, orally administered benazepril is well-absorbed and undergoes extensive first-pass metabolism to benazeprilat.[8][9] Therefore, an in vivo pharmacokinetic study in rats is a crucial step to:
-
Determine the rate and extent of absorption of the prodrug.
-
Characterize the conversion of benazepril to its active metabolite, benazeprilat.
-
Establish key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
-
Provide essential data for dose-response relationship assessments and to inform the design of subsequent toxicology and efficacy studies.[10][11][12]
This guide is structured to provide a robust framework for designing and executing these critical studies, ensuring data integrity and scientific validity.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril's therapeutic effect is rooted in its modulation of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention for benazeprilat.
Caption: Benazepril's Inhibition of the Renin-Angiotensin-Aldosterone System.
Experimental Design and Protocols
A well-designed pharmacokinetic study is paramount for generating reliable and interpretable data. This section outlines the critical components of the study design, from animal selection to sample analysis.
Animal Model and Husbandry
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used. Spontaneously hypertensive rats (SHR) can also be utilized if the study aims to correlate pharmacokinetics with pharmacodynamics.[13][14][15]
-
Weight and Age: Rats weighing between 200-250g are ideal. This weight range ensures they are mature enough for the procedures but not so large as to require excessive compound amounts.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the study. This minimizes stress-related physiological changes that could impact drug metabolism.
-
Housing: House rats in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide free access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to reduce variability in gastric emptying and drug absorption. Water should be available ad libitum.
Dosing and Administration
-
Dose Formulation: Benazepril hydrochloride can be dissolved in a suitable vehicle such as water or 0.5% methylcellulose. The formulation should be prepared fresh on the day of dosing. A typical oral dose for pharmacokinetic studies in rats is in the range of 3-30 mg/kg.[14]
-
Route of Administration: For oral pharmacokinetic studies, administer the dose via oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg.
-
Intravenous Administration (for bioavailability): To determine absolute bioavailability, a separate cohort of rats should receive an intravenous (IV) dose of benazeprilat (the active metabolite, as benazepril is rapidly hydrolyzed). The IV dose is typically administered via the tail vein.
Blood Sample Collection
Serial blood sampling is essential for constructing an accurate concentration-time profile.
-
Sampling Sites: The lateral tail vein or saphenous vein are suitable for repeated, small-volume blood sampling in conscious rats.[16][17][18] Jugular vein cannulation can also be performed for stress-free serial sampling.[19]
-
Sampling Time Points: A typical sampling schedule for an oral study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. This schedule is designed to capture the absorption, distribution, and elimination phases.
-
Sample Volume: Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA). The total blood volume collected should not exceed the recommended guidelines to avoid physiological stress on the animal.[17][20]
-
Sample Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
The following diagram outlines the experimental workflow:
Caption: Experimental Workflow for Rat Pharmacokinetic Study.
Bioanalytical Method: Quantification of Benazepril and Benazeprilat
A robust and validated bioanalytical method is crucial for accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.
Sample Preparation: Protein Precipitation
This is a rapid and effective method for cleaning up plasma samples.
Protocol:
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Separation: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) for separation. A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically effective.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for benazepril, benazeprilat, and the internal standard.
Data Analysis and Pharmacokinetic Parameters
The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
| Parameter | Description | Typical Value Range (Oral 10 mg/kg in Rats) |
| Cmax | Maximum observed plasma concentration | Benazepril: 1500-2500 ng/mL; Benazeprilat: 500-1000 ng/mL |
| Tmax | Time to reach Cmax | Benazepril: 0.5-1.0 hours[4]; Benazeprilat: 1-2 hours[4] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Highly variable depending on formulation and individual animal metabolism. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 extrapolated to infinity | Provides a measure of total drug exposure. |
| t½ | Elimination half-life | Benazepril: Short (due to rapid conversion); Benazeprilat: ~10-11 hours (effective half-life)[1] |
| CL/F | Apparent total body clearance | Dependent on bioavailability. |
| Vz/F | Apparent volume of distribution | Dependent on bioavailability. |
Note: These values are illustrative and can vary based on the specific study conditions, rat strain, and analytical methodology.
Trustworthiness and Self-Validation
To ensure the integrity and trustworthiness of the generated data, the following must be implemented:
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.[11][12][21][22]
-
Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations with each batch of study samples to ensure the validity of the analytical run.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement).
-
Documentation: Maintain meticulous records of all experimental procedures, including animal health, dosing, sample collection times, and analytical results, in compliance with Good Laboratory Practice (GLP) where applicable.[11][21]
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting in vivo pharmacokinetic studies of benazepril ethyl ester in rats. By adhering to these protocols and understanding the rationale behind them, researchers can generate high-quality, reliable data that is essential for the preclinical development of benazepril and related compounds. The insights gained from these studies are fundamental to bridging the gap between preclinical research and clinical application, ultimately contributing to the development of safer and more effective medicines.
References
-
Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. PubMed. Available at: [Link]
-
Lotensin benazepril hydrochloride. accessdata.fda.gov. Available at: [Link]
-
Benazepril - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Pediatric Oncall. Available at: [Link]
-
Benazepril (Lotensin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx. Available at: [Link]
-
Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats. PubMed. Available at: [Link]
-
Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. PubMed. Available at: [Link]
-
Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE. Available at: [Link]
-
Blood sampling: Rat. NC3Rs. Available at: [Link]
-
Benazepril hydrochloride. Rat Guide. Available at: [Link]
-
Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. Available at: [Link]
-
Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion. PubMed. Available at: [Link]
-
Different blood collection methods from rats: A review. SciSpace. Available at: [Link]
-
Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion. Semantic Scholar. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Benazepril. VCA Animal Hospitals. Available at: [Link]
-
Antihypertensive Action of the Novel Angiotensin Converting Enzyme Inhibitor Benazepril Hydrochloride in Hypertensive Rat Models. PubMed. Available at: [Link]
-
Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats. ResearchGate. Available at: [Link]
-
Benazepril Hydrochloride. JAMP Pharma. Available at: [Link]
-
A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. ijrpr. Available at: [Link]
-
Pharmacokinetics of the active metabolite of benazepril, benazeprilat, and inhibition of plasma angiotensin-converting enzyme activity after single and repeated administrations to dogs. PubMed. Available at: [Link]
-
Step 2: Preclinical Research. FDA. Available at: [Link]
-
FDA Requirements for Preclinical Studies. National Cancer Institute. Available at: [Link]
-
Benazepril. PubChem - NIH. Available at: [Link]
-
Pharmacokinetics of benazepril and benazeprilat. ResearchGate. Available at: [Link]
-
Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]
-
Preclinical Studies in Drug Development. PPD. Available at: [Link]
-
Determination of the angiotensin converting enzyme inhibitor benazeprilat in plasma and urine by an enzymic method. PubMed. Available at: [Link]
-
Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. PubMed. Available at: [Link]
-
Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure. PubMed. Available at: [Link]
-
Analytical Methods for Determination of Certain Antihypertensive Drugs. IntechOpen. Available at: [Link]
-
Benazepril, an angiotensin-converting enzyme inhibitor, alleviates renal injury in spontaneously hypertensive rats by inhibiting advanced glycation end-product-mediated pathways. PubMed. Available at: [Link]
-
Effects of Benazepril, an Angiotensin-Converting Enzyme Inhibitor, Combined With CGS 35066, a Selective Endothelin-Converting Enzyme Inhibitor, on Arterial Blood Pressure in Normotensive and Spontaneously Hypertensive Rats. PubMed. Available at: [Link]
-
Benazepril inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats. PubMed. Available at: [Link]
Sources
- 1. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Benazepril (Lotensin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of [14C]-benazepril hydrochloride in rat, dog and baboon. Absorption, distribution, kinetics, biotransformation and excretion. | Semantic Scholar [semanticscholar.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. karger.com [karger.com]
- 13. Steady-state pharmacokinetics and pharmacodynamics of benazeprilat in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive action of the novel angiotensin converting enzyme inhibitor benazepril hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benazepril, an angiotensin-converting enzyme inhibitor, alleviates renal injury in spontaneously hypertensive rats by inhibiting advanced glycation end-product-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 17. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 18. scispace.com [scispace.com]
- 19. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. einsteinmed.edu [einsteinmed.edu]
- 21. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 22. ppd.com [ppd.com]
Application Notes and Protocols for Benazepril Ethyl Ester in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension. It functions as a prodrug, meaning it is converted in the body to its active form, benazeprilat. Benazeprilat is a non-sulfhydryl ACE inhibitor that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced aldosterone secretion, and ultimately, a decrease in blood pressure. These application notes provide detailed protocols for utilizing benazepril ethyl ester in preclinical hypertension studies using various animal models.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The antihypertensive effect of benazepril is primarily attributed to its interference with the RAAS. Here's a breakdown of the pathway:
-
Renin Release: In response to low blood pressure or low sodium levels, the kidneys release an enzyme called renin.
-
Angiotensin I Formation: Renin acts on angiotensinogen, a protein produced by the liver, to form angiotensin I.
-
Angiotensin II Conversion: Angiotensin-converting enzyme (ACE) then converts the inactive angiotensin I into the highly active angiotensin II.
-
Effects of Angiotensin II: Angiotensin II exerts several effects that increase blood pressure:
-
Vasoconstriction: It directly constricts blood vessels, increasing peripheral resistance.
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, thereby increasing blood volume.
-
Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.
-
Benazepril, through its active metabolite benazeprilat, inhibits ACE, thus blocking the formation of angiotensin II and its downstream effects. This leads to vasodilation, reduced sodium and water retention, and a decrease in sympathetic nervous system activity, all of which contribute to lowering blood pressure.
Diagram: Benazepril's Mechanism of Action in the RAAS Pathway
Caption: Benazepril inhibits ACE, preventing the formation of angiotensin II and its hypertensive effects.
Animal Models of Hypertension
The selection of an appropriate animal model is critical for the successful evaluation of antihypertensive agents. Several well-established rat models are commonly used in hypertension research.
| Animal Model | Method of Induction | Key Characteristics |
| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed | Develops hypertension spontaneously between 4-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg. It is a widely used model for essential hypertension. |
| Two-Kidney, One-Clip (2K1C) Goldblatt Model | Surgical constriction of one renal artery | Mimics renovascular hypertension, characterized by activation of the renin-angiotensin system. Blood pressure begins to increase about two weeks after surgery. |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | Unilateral nephrectomy followed by administration of DOCA and a high-salt diet | A model of low-renin, volume-dependent hypertension. Hypertension develops over several weeks. |
| Remnant Kidney Model | Surgical removal of a significant portion of renal mass (e.g., 7/8 renal ablation) | Induces chronic renal failure and associated hypertension. This model is useful for studying the interplay between renal dysfunction and high blood pressure. |
Experimental Protocols
Protocol 1: Evaluation of Benazepril in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent antihypertensive effects of benazepril in the SHR model.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
Benazepril hydrochloride
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff blood pressure measurement system
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the SHR to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Train the rats for tail-cuff blood pressure measurement for 3-5 consecutive days to minimize stress-induced fluctuations. Record baseline systolic blood pressure (SBP) and heart rate (HR).
-
Grouping: Randomly assign the animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., sterile water)
-
Group 2: Benazepril (e.g., 0.3 mg/kg, p.o.)
-
Group 3: Benazepril (e.g., 1 mg/kg, p.o.)
-
Group 4: Benazepril (e.g., 3 mg/kg, p.o.)
-
Group 5: Benazepril (e.g., 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the assigned treatment orally via gavage once daily for a specified period (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP and HR at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at the same time of day to minimize diurnal variations.
-
Data Analysis: Analyze the changes in SBP and HR from baseline for each group. Compare the benazepril-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Induction of 2K1C Renovascular Hypertension and Treatment with Benazepril
Objective: To evaluate the efficacy of benazepril in a model of renin-dependent hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetics (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments
-
Silver clips (internal diameter of ~0.2 mm)
-
Benazepril hydrochloride
-
Vehicle
-
Oral gavage needles
-
Tail-cuff blood pressure measurement system
Procedure:
-
2K1C Surgery:
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery and place a silver clip around it to induce stenosis.
-
Suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Hypertension Development: Allow 2-3 weeks for hypertension to develop. Monitor blood pressure weekly.
-
Grouping and Treatment: Once stable hypertension is established (e.g., SBP > 160 mmHg), group the animals and initiate treatment with benazepril or vehicle as described in Protocol 1.
-
Blood Pressure Monitoring and Data Analysis: Follow the procedures outlined in Protocol 1 for blood pressure monitoring and data analysis.
Diagram: Experimental Workflow for Hypertension Studies
Caption: A generalized workflow for conducting hypertension studies in animal models.
Pharmacokinetics and Pharmacodynamics
Benazepril is rapidly absorbed after oral administration and is primarily metabolized in the liver to its active metabolite, benazeprilat. Peak plasma concentrations of benazeprilat are typically reached within 1 to 2 hours in humans. In dogs, the terminal half-life of benazeprilat is approximately 3.5 hours. Studies in cats have shown that benazeprilat has a long duration of action due to its high-affinity binding to ACE.
The pharmacodynamic effect of benazepril, i.e., the inhibition of ACE, is long-lasting. In dogs, significant ACE inhibition is observed for at least 24 hours after a single dose.
| Species | Benazepril Dose | Tmax (Benazeprilat) | Half-life (Benazeprilat) | Reference |
| Human | 10-80 mg (oral) | 1-2 hours | 10-11 hours (effective) | |
| Dog | ~0.5 mg/kg (oral) | 1.25 hours | 11.7-19.0 hours (terminal) | |
| Cat | 0.25-1.0 mg/kg (oral) | Not specified | 16-23 hours (ACE inhibition) | |
| Horse | 0.25-1.0 mg/kg (oral) | Not specified | Not specified |
Data Interpretation and Troubleshooting
-
Variability in Blood Pressure Readings: Ensure proper training of animals for the tail-cuff method to minimize stress. Consider using telemetry for continuous and more accurate blood pressure monitoring.
-
Lack of Efficacy: In models like the DOCA-salt rat, which are not primarily renin-dependent, ACE inhibitors like benazepril may show limited efficacy.
-
Adverse Effects: Monitor for potential side effects such as hypotension, especially at higher doses. In case of overdose, the primary manifestation is likely to be severe hypotension.
Conclusion
Benazepril ethyl ester is a valuable tool for studying the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies. The selection of the appropriate animal model and adherence to well-defined experimental protocols are crucial for obtaining reliable and reproducible data. These application notes provide a comprehensive guide for researchers to effectively utilize benazepril in their hypertension studies.
References
-
Drugs.com. (2025, October 8). Benazepril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Singh, D., & Lopez, R. A. (2024, October 5). Benazepril. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Angiotensin-converting Enzyme Inhibitors for Use in Animals. Retrieved from [Link]
- Tanaka, M., Yamamoto, S., Nakao, K., Inukai, T., Ogawa, N., Katsumura, H., Ohara, N., Shukunobe, K., & Ono, H. (1991). Antih
Topic: Cell-based Assays for ACE Inhibition by Benazeprilat
An Application Note and Protocol for Researchers
Introduction: The Critical Role of the Renin-Angiotensin System and ACE Inhibition
The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Angiotensin II exerts powerful effects, including narrowing blood vessels and stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1][4] Both actions lead to an increase in blood pressure. Consequently, inhibiting ACE is a cornerstone therapeutic strategy for managing hypertension and heart failure.[4]
Benazepril is a prodrug from the ACE inhibitor class of medications.[5] Following oral administration, it undergoes hydrolytic bioactivation in the liver to its active metabolite, benazeprilat .[2][4] Benazeprilat is a potent, competitive inhibitor of ACE, exhibiting much greater inhibitory activity than the parent compound.[3] By binding to ACE, benazeprilat blocks the formation of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a reduction in blood pressure.[1][4]
While traditional biochemical assays using purified enzymes are invaluable, cell-based assays offer a more physiologically relevant system for evaluating inhibitor potency. They allow for the assessment of compound efficacy in a cellular context, accounting for factors like cell membrane permeability and potential interactions with other cellular components. This application note provides a detailed guide and protocol for a robust, cell-based fluorometric assay to determine the inhibitory activity of benazeprilat on ACE.
Mechanism of Action: Benazeprilat Inhibition of ACE
Benazeprilat functions by directly competing with the natural substrate, angiotensin I, for the active site of the ACE enzyme.[4] This inhibition prevents the proteolytic cleavage of angiotensin I, thereby reducing the levels of angiotensin II and mitigating its downstream physiological effects.[1][2]
Caption: The Renin-Angiotensin System and the inhibitory action of benazeprilat.
Principle of the Fluorometric Cell-Based Assay
This protocol utilizes a fluorometric method, which is a sensitive and direct procedure to measure ACE activity in a cellular context.[6] The assay is based on the cleavage of a synthetic, internally quenched fluorogenic peptide substrate by ACE. When the substrate is intact, its fluorescence is quenched. Upon cleavage by ACE expressed on the cell surface, a fluorescent product is released. The resulting increase in fluorescence intensity is directly proportional to the ACE activity.[6][7][8] The presence of an inhibitor like benazeprilat will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.
Caption: Principle of the cell-based fluorometric ACE inhibition assay.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀) of benazeprilat.
Part 1: Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human ACE (CHO-ACE).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain ACE expression.
-
Benazeprilat: Analytical grade standard.
-
Positive Control: Captopril or Lisinopril.[9]
-
Assay Kit: A commercial fluorometric ACE activity assay kit is recommended for standardized reagents.[6] These kits typically contain:
-
ACE Assay Buffer
-
Fluorogenic Substrate (e.g., based on o-aminobenzoic acid)[7]
-
Fluorescence Standard
-
-
Other Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Dimethyl Sulfoxide (DMSO).
-
Equipment: Humidified cell culture incubator (37°C, 5% CO₂), fluorescence microplate reader (Excitation/Emission appropriate for the substrate, e.g., Ex/Em = 320/405 nm), multichannel pipette, sterile 96-well black-walled, clear-bottom cell culture plates.[6]
Part 2: Experimental Workflow
Caption: Step-by-step workflow for the cell-based ACE inhibition assay.
Part 3: Step-by-Step Methodology
-
Cell Seeding: a. Culture CHO-ACE cells in T-75 flasks until they reach 80-90% confluency. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Resuspend cells in fresh culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 5 x 10⁵ cells/mL. e. Seed 100 µL of the cell suspension (50,000 cells) into each well of a 96-well black-walled, clear-bottom plate. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.
-
Preparation of Benazeprilat Dilutions: a. Prepare a 10 mM stock solution of benazeprilat in DMSO. b. Perform a serial dilution of the stock solution in ACE Assay Buffer to obtain the desired final concentrations for the assay (e.g., a 10-point curve from 1 nM to 10 µM). c. Prepare dilutions for the positive control (e.g., captopril) in a similar manner. d. Self-Validation Control Setup: Prepare wells for:
- 100% Activity Control: Assay Buffer with 0.1% DMSO (no inhibitor).
- Background Control: Wells with cells and Assay Buffer, but no substrate will be added until the end for a single endpoint read (or add buffer instead of substrate).
- Test Compound: Serial dilutions of benazeprilat.
- Positive Control: Serial dilutions of captopril.
-
Inhibitor Incubation: a. After 24 hours of incubation, gently aspirate the culture medium from the wells. b. Wash each well twice with 100 µL of pre-warmed PBS. c. Add 50 µL of the prepared benazeprilat dilutions, positive control, or 100% activity control buffer to the appropriate wells. d. Incubate the plate at 37°C for 30-60 minutes.
-
Initiation of Reaction and Measurement: a. Prepare the ACE substrate solution according to the manufacturer's protocol (e.g., a 1:100 dilution in Assay Buffer).[6] b. Program the fluorescence plate reader to measure in kinetic mode at 37°C (Ex/Em = 320/405 nm), taking readings every 60 seconds for 30-60 minutes. c. Using a multichannel pipette, quickly add 50 µL of the diluted substrate to each well to initiate the reaction. d. Immediately place the plate in the reader and begin measurement.
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the kinetic curve (Fluorescence Units per minute, RFU/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each benazeprilat concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_100%_Activity)] * 100
-
Determine IC₅₀ Value: a. Plot the % Inhibition (Y-axis) against the logarithm of the benazeprilat concentration (X-axis). b. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of benazeprilat that produces 50% inhibition of ACE activity.[11][12]
Sample Data Presentation
The results of an IC₅₀ determination experiment can be summarized in a table.
| Benazeprilat [nM] | Log [Benazeprilat] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | N/A | 250.4 | 0.0 |
| 0.1 | -1.0 | 245.1 | 2.1 |
| 1 | 0.0 | 210.2 | 16.1 |
| 5 | 0.7 | 140.5 | 43.9 |
| 10 | 1.0 | 122.7 | 51.0 |
| 50 | 1.7 | 45.8 | 81.7 |
| 100 | 2.0 | 25.1 | 90.0 |
| 1000 | 3.0 | 10.3 | 95.9 |
Based on this sample data, the estimated IC₅₀ for benazeprilat is approximately 10 nM.
Conclusion
This application note provides a comprehensive framework for conducting a cell-based assay to quantify the inhibitory potency of benazeprilat. By employing a stably transfected cell line and a sensitive fluorometric detection method, this protocol offers a reliable and physiologically relevant system for screening and characterizing ACE inhibitors. The inclusion of appropriate controls ensures the generation of robust and trustworthy data, which is essential for drug development and research professionals.
References
-
Patsnap Synapse. (2024). What is the mechanism of Benazepril? Retrieved from Patsnap Synapse. [Link]
-
Pediatric Oncall. (n.d.). Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]
-
Toda, N. (1991). Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations. Arzneimittelforschung, 41(8), 799-805. [Link]
-
Drugs.com. (2025). Benazepril: Package Insert / Prescribing Information / MOA. [Link]
-
Medical Dialogues. (2022). Benazepril : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
Fiechter, V., et al. (1991). Determination of the angiotensin converting enzyme inhibitor benazeprilat in plasma and urine by an enzymic method. Journal of Pharmaceutical and Biomedical Analysis, 9(6), 489-493. [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]
-
Araujo, M. C., et al. (2000). A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay. Biochemistry, 39(29), 8519-8525. [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. [Link]
-
Elabscience. (n.d.). Angiotensin I Converting Enzyme 2 (ACE2) Activity Fluorescence Assay Kit. [Link]
-
Dam, J., et al. (2021). SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET. Cell Chemical Biology, 28(8), 1145-1154.e5. [Link]
-
SignalChem Diagnostics. (n.d.). Human ACE2 Stable Cell line-CHO. [Link]
-
Kang, K. T., et al. (2015). Endothelial cells expressing low levels of CD143 (ACE) exhibit enhanced sprouting and potency in relieving tissue ischemia. Stem Cell Research & Therapy, 6, 133. [Link]
-
Almeida, M. C., et al. (2007). Determination of angiotensin I-converting enzyme activity in cell culture using fluorescence resonance energy transfer peptides. Analytical Biochemistry, 364(2), 196-201. [Link]
-
Browne, S. M., & Al-Rubeai, M. (2009). Auditioning of CHO host cell lines using the artificial chromosome expression (ACE) technology. Cytotechnology, 61(1-2), 35-47. [Link]
-
Assay Genie. (n.d.). ACE2 Assays. [Link]
-
Majsnerowska, M., et al. (2021). FRET-based Microscopy Assay to Measure Activity of Membrane Amino Acid Transporters with Single-transporter Resolution. Bio-protocol, 11(7), e3970. [Link]
-
Ciento, F., et al. (2007). A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity. Nature Protocols, 2(1), 136-142. [Link]
-
Kohlstedt, K., et al. (2004). Signaling via the Angiotensin-Converting Enzyme Enhances the Expression of Cyclooxygenase-2 in Endothelial Cells. Hypertension, 44(6), 929-934. [Link]
-
Dojindo Molecular Technologies. (n.d.). ACE Inhibitory Activity Assay ACE Kit - WST. [Link]
-
JURNAL KEDOKTERAN DAN KESEHATAN INDONESIA. (n.d.). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. [Link]
-
McCracken, I. R., et al. (2021). Lack of Evidence of Angiotensin-Converting Enzyme 2 Expression and Replicative Infection by SARS-CoV-2 in Human Endothelial Cells. Circulation, 143(8), 863–865. [Link]
-
Frontiers. (n.d.). Designing and Development of FRET-Based Nanosensor for Real Time Analysis of N-Acetyl-5-Neuraminic Acid in Living Cells. [Link]
-
Ramasawmy, R., et al. (2021). Human pulmonary artery endothelial cells upregulate ACE2 expression in response to iron-regulatory elements: Potential implications for SARS-CoV-2 infection. FEBS Letters, 595(16), 2066-2079. [Link]
-
MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
Sources
- 1. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 2. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. Benazepril : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of angiotensin I-converting enzyme activity in cell culture using fluorescence resonance energy transfer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Forced Degradation Studies of Benazepril Ethyl Ester
This document provides a comprehensive guide for conducting forced degradation studies on benazepril ethyl ester, an angiotensin-converting enzyme (ACE) inhibitor. Benazepril is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2][3] Understanding its degradation profile under various stress conditions is a critical regulatory requirement and a fundamental aspect of robust drug development. These studies are essential for identifying potential degradation products, elucidating degradation pathways, ensuring the specificity of analytical methods, and establishing the intrinsic stability of the molecule.[4][5]
The protocols outlined herein are designed to be compliant with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which mandates stress testing to evaluate the stability of new drug substances and products.[6][7] The objective is to induce degradation to a target level of 5-20%, which is sufficient to detect and characterize degradants without leading to secondary, irrelevant breakdown products.[6][8]
The Imperative of Forced Degradation for a Prodrug
For a prodrug like benazepril, which relies on in vivo enzymatic cleavage of its ethyl ester to become pharmacologically active, forced degradation studies serve a dual purpose.[1][9] Firstly, they simulate the potential chemical transformations the drug substance might undergo during manufacturing, storage, and administration. Secondly, by intentionally inducing hydrolysis, these studies can generate the active metabolite, benazeprilat, allowing for its unequivocal identification and the development of analytical methods capable of distinguishing it from the parent drug and other degradants.[10][11][12] This is paramount for ensuring that the analytical methods are truly "stability-indicating."
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies of benazepril ethyl ester, from initial sample preparation through to the analysis and characterization of degradation products.
Caption: Primary hydrolytic degradation pathway of Benazepril Ethyl Ester.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any forced degradation study. The method must be capable of separating the parent drug from all significant degradation products. A reverse-phase HPLC (RP-HPLC) method is commonly employed for benazepril and its degradants.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 column is typically effective. A common choice is an Athena or Zorbax SB C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). [10][13]* Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer (pH adjusted to a range of 4.5 to 7.0) and acetonitrile. [10][14][13]For instance, a mixture of phosphate buffer (pH 4.5) and acetonitrile (53:47, v/v) has been reported to be effective. [10]* Flow Rate: 1.0 mL/min. [10][14]* Detection Wavelength: UV detection at approximately 240-242 nm provides good sensitivity for both benazepril and benazeprilat. [10][13][15]* Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 20 µL.
Method Validation: The specificity of the method is confirmed by analyzing the stressed samples. The peak for benazepril should be spectrally pure (if using a PDA detector) and well-resolved from all degradant peaks. The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Structural Elucidation of Degradation Products
While HPLC-UV is used for separation and quantification, identifying unknown degradation products requires more advanced techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for obtaining the molecular weight of degradation products and gaining structural information from their fragmentation patterns. [12]* High-Resolution Mass Spectrometry (HR-MS): Provides accurate mass measurements, allowing for the determination of the elemental composition of degradants. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: When sufficient quantities of a degradation product can be isolated, NMR is the definitive technique for unambiguous structural elucidation. [12] By systematically applying these protocols, researchers and drug development professionals can build a comprehensive understanding of the stability of benazepril ethyl ester, develop and validate a robust stability-indicating method, and ensure the quality, safety, and efficacy of the final drug product.
References
-
Al-Aani, H., Al-Rekabi, A., & Abbas, A. (2018). Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Journal of AOAC INTERNATIONAL, 101(4), 1083-1088.
-
Small Molecule Pathway Database (SMPDB). (n.d.). Benazepril Metabolism Pathway.
-
Veerareddy, P. R. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Beginners.
-
PathWhiz. (n.d.). Benazepril metabolic pathway.
-
Novartis Pharmaceuticals Canada Inc. (2019). Product Monograph - Benazepril.
-
Panderi, I., & Parissi-Poulou, M. (2001). Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947-955.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362124, Benazepril.
-
Small Molecule Pathway Database (SMPDB). (n.d.). Benazepril Action Pathway.
-
Rao, R. N., Maurya, P. K., & Kumar, Talluri, M. V. N. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 124-136.
-
Naidu, K. R., Kale, U. N., & Shingare, M. S. (2005). Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 147-155.
-
Eranki, R. J., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4(12), 715.
-
Ahir, K. B., Patelia, E. M., & Mehta, F. A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
-
ITG. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
-
ResearchGate. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques.
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
S. K. H., et al. (2016). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Chromatography-Separation Techniques.
-
Ashour, S., Sakur, A. A., & Kudemati, M. (2014). Development of a Validated Stability Indicating Rp Hplc Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of their Degradation Products and Application to Pharmaceutical Formulatin and Human Plasma. Analytical Chemistry: An Indian Journal.
-
BenchChem. (2025). Comparative Stability of Benazeprilat in Various Pharmaceutical Formulations.
-
International Journal of Research Publication and Reviews. (2024). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Benazepril. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
-
Thumar, A. (2024). Benazepril. In StatPearls. StatPearls Publishing.
-
ResearchGate. (2013). (PDF) New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC.
-
Savic, I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs-Individually and in Combination. Pharmaceutics, 16(11), 1410.
-
Pharmascience Inc. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL.
-
Li, S., et al. (2004). Correlation and prediction of moisture-mediated dissolution stability for benazepril hydrochloride tablets. Pharmaceutical Research, 21(5), 852-857.
-
ResearchGate. (n.d.). A Chromatographic Determination of the Stability of Solutions of Amlodipine Benazepril and Amlodipine Besilate.
-
Savic, I., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI.
-
Patel, H., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
Sources
- 1. SMPDB [smpdb.ca]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijcrt.org [ijcrt.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Benazepril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
Application Notes & Protocols for Pharmacodynamic Modeling of Benazepril Ethyl Ester in Dogs
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Dynamics of ACE Inhibition in Canines
Benazepril ethyl ester, a prodrug, is a cornerstone in the management of cardiovascular and renal pathologies in dogs.[1][2] Its therapeutic efficacy hinges on its in vivo hydrolysis to the active metabolite, benazeprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][3] Understanding the intricate relationship between benazeprilat concentration in the body and its physiological effect is paramount for optimizing dosing regimens and developing next-generation cardiovascular therapies. This document provides a comprehensive guide to the pharmacodynamic (PD) modeling of benazepril in dogs, offering both the theoretical underpinnings and detailed, field-proven protocols for the requisite experimental investigations.
The primary mechanism of benazeprilat involves the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[4] This system is a critical regulator of blood pressure and fluid homeostasis.[5][6] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, benazeprilat induces vasodilation, reduces aldosterone secretion, and consequently decreases sodium and water retention.[3][4][7] This cascade of effects alleviates the workload on the heart and mitigates the progression of heart and kidney disease.[1][7]
Pharmacodynamic modeling quantitatively describes the relationship between drug exposure (pharmacokinetics, PK) and the observed physiological or clinical effect (pharmacodynamics, PD). For benazepril, this involves correlating the plasma concentration of benazeprilat with key PD biomarkers such as ACE inhibition, changes in blood pressure, and modulation of RAAS components.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
A foundational understanding of the RAAS is crucial for interpreting the pharmacodynamic effects of benazepril. The following diagram illustrates the key components of this hormonal cascade and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of benazeprilat.
Experimental Design for a Canine Pharmacodynamic Study
A robust experimental design is the bedrock of reliable PK/PD modeling. The following workflow outlines a typical study to assess the pharmacodynamics of benazepril in dogs. This design ensures that pharmacokinetic data are collected in parallel with multiple pharmacodynamic endpoints.
Caption: Experimental workflow for a canine pharmacodynamic study of benazepril.
Protocols for Key Pharmacodynamic & Pharmacokinetic Assays
The following protocols are provided as a guide and should be fully validated in the user's laboratory. Adherence to Good Clinical Practices (GCP) as outlined in VICH GL9 is recommended for all animal studies.[8]
Protocol 1: Non-Invasive Blood Pressure (NIBP) Measurement in Conscious Dogs
Rationale: Blood pressure is a primary clinical endpoint for assessing the efficacy of an antihypertensive agent like benazepril. Non-invasive methods are preferred for conscious animals to minimize stress, which can artificially elevate blood pressure.[1] Both oscillometric and Doppler ultrasound methods are commonly used.
Materials:
-
Veterinary-specific oscillometric blood pressure monitor or Doppler ultrasound device.
-
Appropriately sized cuffs (cuff width should be approximately 40% of the limb circumference).[2][9]
-
Clippers and ultrasound gel (for Doppler).
-
Quiet, comfortable room for measurements.
Procedure:
-
Acclimation: Allow the dog to acclimate to the quiet room and the presence of the investigators for at least 15-20 minutes before taking any measurements.
-
Patient Positioning: Gently place the dog in a comfortable position, either lateral or sternal recumbency.[2]
-
Cuff Placement: Select the appropriate cuff size. Place the cuff snugly on the forelimb, hindlimb proximal to the hock, or the base of the tail.[2][7]
-
Measurement (Oscillometric):
-
Ensure the cuff is at the level of the heart.
-
Initiate the device to begin the inflation-deflation cycle.
-
The device will automatically provide systolic, diastolic, and mean arterial pressures, along with heart rate.
-
-
Measurement (Doppler Ultrasound):
-
Clip the hair over the artery distal to the cuff (e.g., palmar or plantar surface).
-
Apply a small amount of ultrasound gel to the Doppler probe.
-
Place the probe over the artery until a clear, pulsatile "whooshing" sound is heard.
-
Inflate the cuff until the sound disappears.
-
Slowly deflate the cuff while observing the sphygmomanometer. The pressure at which the sound first returns is the systolic blood pressure.[2]
-
-
Data Collection:
Protocol 2: Quantification of Benazeprilat in Canine Plasma via LC-MS/MS
Rationale: Accurate measurement of the active metabolite, benazeprilat, is the cornerstone of pharmacokinetic analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this due to its high sensitivity and specificity.[3][10] The use of a stable isotope-labeled internal standard, such as benazeprilat-d5, is critical for correcting analytical variability.[10]
Materials:
-
Canine plasma samples collected in EDTA tubes.
-
Benazeprilat and benazeprilat-d5 analytical standards.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
Microcentrifuge tubes.
-
LC-MS/MS system with electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column.
Procedure (Protein Precipitation Method): [10]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, pipette 100 µL of plasma.
-
Add 10 µL of benazeprilat-d5 internal standard solution (in methanol or ACN).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for benazeprilat and benazeprilat-d5.
-
-
Quantification: Construct a calibration curve using known concentrations of benazeprilat standard. Calculate the concentration of benazeprilat in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Plasma ACE Activity Assay (Spectrophotometric)
Rationale: Measuring the inhibition of plasma ACE activity is a direct pharmacodynamic marker of benazeprilat's effect. This assay quantifies the enzyme's ability to cleave a synthetic substrate.
Materials:
-
Canine plasma samples collected in EDTA tubes.
-
ACE activity assay kit (e.g., using N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) as a substrate).[6][11]
-
Spectrophotometer capable of reading at 340 nm.
-
Incubator or water bath at 37°C.
-
Cuvettes.
Procedure (based on FAPGG substrate): [6][11]
-
Reagent Preparation: Prepare the working solution (buffer and FAPGG substrate) according to the kit manufacturer's instructions.
-
Assay Setup:
-
Pre-warm the working solution and spectrophotometer to 37°C.
-
For each sample, add the specified volume of working solution (e.g., 1000 µL) to a cuvette.
-
-
Reaction Initiation:
-
Add a small volume of plasma sample (e.g., 100 µL) to the cuvette.
-
Mix quickly by inversion.
-
-
Kinetic Measurement:
-
Immediately place the cuvette in the spectrophotometer and start reading the absorbance at 340 nm.
-
Record the absorbance at time 0 (A1) and after a set incubation period at 37°C, for example, 5 minutes (A2). The decrease in absorbance is proportional to ACE activity.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A1 - A2).
-
Calculate ACE activity using the formula provided by the kit, which typically incorporates the molar extinction coefficient of the substrate.
-
ACE inhibition at each post-dose time point can be calculated as a percentage of the baseline (pre-dose) activity.
-
Protocol 4: Measurement of RAAS Components (ELISA)
Rationale: Quantifying changes in key RAAS hormones like renin and aldosterone provides further insight into the downstream effects of ACE inhibition. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and accessible method for this.
Materials:
-
Canine-specific ELISA kits for plasma renin activity (PRA) and aldosterone.[12][13][14]
-
Canine plasma samples collected in pre-chilled EDTA tubes.[14]
-
Microplate reader.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure (General ELISA Protocol):
-
Sample Handling: Collect blood into pre-chilled EDTA tubes. Centrifuge immediately at 4°C. Store plasma at -80°C until analysis.[14]
-
Assay Performance: Strictly follow the protocol provided with the commercial ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding them to the antibody-pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with an enzyme-conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric reaction.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
Data Presentation and Pharmacodynamic Modeling
All quantitative data should be summarized for clarity and ease of interpretation.
Table 1: Example Pharmacokinetic Parameters for Benazeprilat in Dogs
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Concentration | Cmax | 40.9 ± X.X | ng/mL |
| Time to Maximum Conc. | Tmax | 1.5 ± X.X | hours |
| Area Under the Curve | AUC | 320.5 ± X.X | ng*h/mL |
| Elimination Half-life | t½ | 3.5 ± X.X | hours |
Note: Values are illustrative and should be derived from experimental data. Some values are based on published data for reference.[4]
Table 2: Example Pharmacodynamic Data for Benazepril in Dogs
| Time (hours) | Benazeprilat Conc. (ng/mL) | Plasma ACE Inhibition (%) | Change in Systolic BP (mmHg) |
| 0 | 0 | 0 | 0 |
| 1 | 35.2 | 85 | -10 |
| 2 | 40.1 | 98 | -15 |
| 4 | 30.5 | 96 | -18 |
| 8 | 15.8 | 92 | -12 |
| 12 | 8.2 | 88 | -8 |
| 24 | 2.1 | 80 | -5 |
Note: Data are hypothetical and for illustrative purposes.
PK/PD Modeling Approach
The relationship between the plasma concentration of benazeprilat (PK) and its effect on a PD biomarker (e.g., ACE inhibition or change in blood pressure) can be described using the Sigmoidal Emax model, which is based on the Hill equation.[15][16]
E = E₀ + (Emax * Cⁿ) / (EC₅₀ⁿ + Cⁿ)
Where:
-
E is the observed effect.
-
E₀ is the baseline effect (at zero drug concentration).
-
Emax is the maximum possible effect.
-
C is the plasma concentration of benazeprilat.
-
EC₅₀ is the concentration that produces 50% of the maximum effect.
-
n is the Hill coefficient, which describes the steepness of the concentration-effect curve.
Caption: Relationship between PK input and PD output via the Emax model.
By fitting the experimental data (like those in Table 2) to this model using non-linear regression software, researchers can determine the key PD parameters (Emax, EC₅₀, n). These parameters are invaluable for comparing the potency of different drugs, predicting the effect of different dosing regimens, and ultimately, ensuring the safe and effective use of benazepril in its target canine population.
References
-
J-Stage. (1997). A Clinical Evalution of Blood Pressure through Non-Invasive Measurement Using the Oscillometric Procedure in Conscious Dogs. J. Vet. Med. Sci., 59(11), 989–993. Retrieved from [Link]
-
Today's Veterinary Nurse. (2023). Noninvasive Blood Pressure Monitoring in the Canine and Feline Patient. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Review of non–invasive blood pressure measurement in animals: Part 2. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Non–invasive blood pressure measurement in animals: Part 1. Retrieved from [Link]
-
Today's Veterinary Nurse. (n.d.). Noninvasive Blood Pressure Monitoring in the Canine and Feline Patient. Retrieved from [Link]
-
PubMed. (2012). Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. J Chromatogr B Analyt Technol Biomed Life Sci., 901, 86-92. Retrieved from [Link]
-
Abbexa. (n.d.). Technical Manual Angiotensin-converting Enzyme (ACE) Activity Assay Kit. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Dog REN(Renin) ELISA Kit. Retrieved from [Link]
-
PLOS One. (2022). The circulating renin-angiotensin-aldosterone system is down-regulated in dogs with glomerular diseases compared to other chronic kidney diseases with low-grade proteinuria. Retrieved from [Link]
-
PubMed. (2004). Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors. J Vet Pharmacol Ther., 27(6), 499-512. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients. Retrieved from [Link]
-
PubMed. (1995). Pharmacokinetics of the Angiotensin-Converting-Enzyme Inhibitor, Benazepril, and Its Active Metabolite, Benazeprilat, in Dog. J Vet Pharmacol Ther., 18(4), 256-64. Retrieved from [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]
-
MDPI. (2019). Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. Pharmaceuticals (Basel), 12(2), 66. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Renin‐Angiotensin‐Aldosterone System in Greyhounds and Non‐Greyhound Dogs. Retrieved from [Link]
-
R-bloggers. (2024). Notes on the Emax model. Retrieved from [Link]
-
Pakistan Veterinary Journal. (2013). Development of a spectrophotometric method for monitoring angiotensin-converting enzyme in dairy products. 33(1), 14-18. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Plasma and tissue angiotensin‐converting enzyme 2 activity and plasma equilibrium concentrations of angiotensin peptides in dogs with heart disease. Retrieved from [Link]
-
PubMed. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. AAPS J., 20(5), 99. Retrieved from [Link]
-
ResearchGate. (2004). Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting-enzyme (ACE) inhibitors. Journal of veterinary pharmacology and therapeutics, 27. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Veterinary International Conference on Harmonization (VICH) Guidance Documents. Retrieved from [Link]
-
European Medicines Agency (EMA). (2000). VICH GL9 Good clinical practices - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Retrieved from [Link]
-
VICH. (n.d.). Guidelines. Retrieved from [Link]
-
ResearchGate. (2016). Liquid Chromatography-Electro Spray Ionization Tandem Mass Spectrometry for Simultaneous Determination of Amlodipine, Benazepril and its Active Metabolite Benazeprilat in Human Plasma. Retrieved from [Link]
-
Semantic Scholar. (2020). Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. Retrieved from [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 3. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single dose and steady state pharmacokinetics and pharmacodynamics of the ACE-inhibitor imidapril in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 8. VICH GL9 Good clinical practices - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Non–invasive blood pressure measurement in animals: Part 1 — Techniques for measurement and validation of non-invasive devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Dog REN(Renin) ELISA Kit [elkbiotech.com]
- 14. The circulating renin-angiotensin-aldosterone system is down-regulated in dogs with glomerular diseases compared to other chronic kidney diseases with low-grade proteinuria | PLOS One [journals.plos.org]
- 15. Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Notes on the Emax model – Notes from a data witch [blog.djnavarro.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Benazepril Ethyl Ester in Pharmaceutical Dosage Forms
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Benazepril Ethyl Ester in commercial pharmaceutical dosage forms. The described protocol is designed for researchers, quality control analysts, and drug development professionals, offering a robust methodology grounded in scientific principles. The method effectively separates Benazepril from its active metabolite, Benazeprilat, and potential degradation products, ensuring the reliability of quality and stability assessments.
Introduction: The Analytical Imperative for Benazepril
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure.[1][2] It is a prodrug that, upon oral administration, is hydrolyzed in the liver to its active metabolite, Benazeprilat, which exerts the therapeutic effect by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] The ethyl ester form, Benazepril, is the active pharmaceutical ingredient (API) in the final dosage form.
Given its clinical significance, the development of a reliable and accurate analytical method for the quantification of Benazepril in pharmaceutical formulations is paramount. Such a method is essential for routine quality control, ensuring dose uniformity, and for stability studies to determine the shelf-life and storage conditions of the drug product. A critical requirement for such a method is that it be "stability-indicating," meaning it must be able to resolve the active ingredient from any potential degradation products that may form under various stress conditions.[4][5][6][7] This ensures that the measured concentration of the API is not falsely elevated by co-eluting impurities.
This application note provides a comprehensive guide to a stability-indicating RP-HPLC method, explaining the rationale behind the selected parameters and offering a step-by-step protocol for its implementation and validation in accordance with ICH guidelines.[8]
Physicochemical Properties of Benazepril
A thorough understanding of the physicochemical properties of Benazepril is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid | [9] |
| Molecular Formula | C24H28N2O5 | [1][2] |
| Molecular Weight | 424.49 g/mol | [1] |
| Appearance | White or almost white crystalline powder | [1] |
| Solubility | Freely soluble in methanol, water, and acetonitrile | [1] |
| pKa | 3.1 and 5.3 | [10] |
| UV λmax | Approximately 237-242 nm in methanol | [11][12][13] |
The presence of ionizable groups and its UV chromophore make Benazepril well-suited for analysis by reversed-phase HPLC with UV detection.
Principle of the Method: Reversed-Phase HPLC
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Benazepril, being a moderately nonpolar molecule, will be retained on the column and then eluted by a suitable mobile phase. The separation of Benazepril from its more polar degradation products and its active metabolite, Benazeprilat, is achieved by optimizing the mobile phase composition. Quantification is performed by comparing the peak area of Benazepril in the sample to that of a known concentration standard. The detection wavelength is set at the UV maximum of Benazepril to ensure maximum sensitivity.[4][5][6][14]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[5][14]
-
Reagents and Solvents:
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of Benazepril from its related substances.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v) | The buffer controls the ionization of Benazepril, ensuring consistent retention times. Acetonitrile provides the necessary elution strength. |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides good retention for the moderately nonpolar Benazepril molecule. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | This wavelength is close to the UV maximum of Benazepril, providing high sensitivity.[4][14] |
| Injection Volume | 20 µL | A suitable volume for standard analytical HPLC systems. |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 55:45 v/v ratio. Degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Benazepril Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-50 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 Benazepril tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Benazepril into a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The final concentration of the sample solution should be approximately 100 µg/mL. Further dilutions can be made with the mobile phase to bring the concentration within the calibration range.
-
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of each working standard solution and record the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
Calculate the concentration of Benazepril in the sample solution using the regression equation from the calibration curve.
Method Validation
The developed method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[8][12]
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | % RSD ≤ 2.0% |
| Specificity/Selectivity | No interference from placebo and degradation products at the retention time of Benazepril. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Stability-Indicating Aspect: Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed on the drug product.[4][6][7][17] This involves subjecting the drug to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak.
-
Acid Hydrolysis: Reflux with 0.1 N HCl.
-
Base Hydrolysis: Reflux with 0.1 N NaOH.[3]
-
Oxidative Degradation: Treat with 3% H2O2.
-
Thermal Degradation: Heat in an oven at a specified temperature.
-
Photolytic Degradation: Expose to UV light.
The chromatograms of the stressed samples should show a decrease in the peak area of Benazepril and the appearance of new peaks corresponding to the degradation products, with no interference with the main peak.
Visualizations
Analytical Workflow
Caption: High-level workflow for the HPLC analysis of Benazepril.
Benazepril and its Primary Hydrolysis Product
Caption: Hydrolysis of Benazepril to its active form, Benazeprilat.
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, accurate, and precise for the quantification of Benazepril Ethyl Ester in pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for stability studies of Benazepril formulations. The comprehensive validation of this method ensures its reliability and adherence to regulatory requirements.
References
-
PubChem. (n.d.). Benazepril ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharmaceutical and Professional's Research. (n.d.). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Nimje, H. M., et al. (2012). Spectrophotometric Estimation of Benazepril by Calibration Curve Method. American Journal of PharmTech Research, 2(6). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Benazepril ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Retrieved from [Link]
-
Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4, 21-31. Retrieved from [Link]
-
El-Gindy, A., et al. (2001). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 885-893. Retrieved from [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. Retrieved from [Link]
-
PubChem. (n.d.). Benazepril. National Center for Biotechnology Information. Retrieved from [Link]
-
Hemdan, A., et al. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry: An Indian Journal, 16(15), 112. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]
- Merck Millipore. (2006). USP Method Benazepril RS.
-
ResearchGate. (n.d.). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Retrieved from [Link]
-
Kasawar, G. B., & Farooqui, M. N. (2014). Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Potential Degradation and Process Impurities of Amlodipine Basylate and Benazepril HCl in Pharmaceutical Dosage Form. Orbital - The Electronic Journal of Chemistry, 6(3). Retrieved from [Link]
-
USP-NF. (n.d.). Benazepril Hydrochloride. Retrieved from [Link]
- Apotex Inc. (2019). Product Monograph: Benazepril.
-
Kumar, A., et al. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 72-83. Retrieved from [Link]
-
Analytical Chemistry: An Indian Journal. (n.d.). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine. Retrieved from [Link]
-
Stanisz, B., et al. (2009). Validation of UV derivative spectrophotometric method for determination of benazepril hydrochloride in tablets and evaluation of its stability. Acta Poloniae Pharmaceutica, 66(4), 343-349. Retrieved from [Link]
-
PubMed. (2009). Validation of Uv Derivative Spectrophotometric Method for Determination of Benazepril Hydrochloride in Tablets and Evaluation of Its Stability. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Retrieved from [Link]
-
SynThink. (n.d.). Benazepril EP Impurity and USP Related Compounds. Retrieved from [Link]
- JAMP Pharma Corporation. (2025).
- Pharmascience Inc. (1997). PRODUCT MONOGRAPH pms-BENAZEPRIL.
-
USP-NF. (2021). Benazepril Hydrochloride. Retrieved from [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 5. tsijournals.com [tsijournals.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benazepril CAS#: 86541-75-5 [m.chemicalbook.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Benazepril Hydrochloride [drugfuture.com]
- 16. Benazepril Hydrochloride [doi.usp.org]
- 17. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of mobile phase for Benazepril ethyl ester chiral separation
Technical Support Center: Chiral Separation of Benazepril
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chiral separation of Benazepril. It includes foundational knowledge, a step-by-step optimization protocol, and detailed troubleshooting guides in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Benazepril and why is its chiral separation important?
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] It is a prodrug that is metabolized in the body to its active form, benazeprilat. The Benazepril molecule contains two chiral centers, meaning it can exist as four different stereoisomers (S,S; R,R; S,R; R,S).[2] Typically, only one of these isomers, the (S,S)-enantiomer, provides the desired therapeutic effect, while other isomers may be less active or contribute to side effects.[2][3] Therefore, regulatory agencies mandate the marketing of only the active enantiomer, making robust chiral separation methods essential for quality control, stability studies, and pharmacokinetic analysis.[4]
Q2: What type of High-Performance Liquid Chromatography (HPLC) columns are most effective for separating Benazepril enantiomers?
The selection of the Chiral Stationary Phase (CSP) is the most critical factor in developing a successful chiral separation.[5] For Benazepril and similar pharmaceutical compounds, two types of CSPs have demonstrated high success rates:
-
Protein-Based CSPs: Columns like the Chiral-AGP (alpha-1-acid glycoprotein) have been proven effective for separating all four stereoisomers of Benazepril hydrochloride.[2] These columns operate in reversed-phase mode and offer broad selectivity but can be sensitive to organic modifier content.[6]
-
Polysaccharide-Based CSPs: These are the most widely used CSPs for their versatility and high success rates.[3][6] Columns with coated or immobilized polysaccharide derivatives, such as cellulose or amylose tris(3,5-dimethylphenylcarbamate), are excellent candidates for screening.[5] They can be used in normal-phase, reversed-phase, and polar organic modes, providing extensive flexibility in mobile phase selection.
Q3: What is the role of mobile phase additives, and why are they necessary?
Mobile phase additives are low-concentration acids or bases used to improve peak shape and selectivity.[7] Benazepril is a basic compound, which can lead to undesirable interactions with residual acidic silanol groups on the silica surface of the CSP, causing significant peak tailing.[5]
To counteract this, a basic additive like Diethylamine (DEA) or Triethylamine (TEA) is added to the mobile phase, typically at a concentration of 0.1%.[5][7] The additive competes with the basic analyte for the active silanol sites, effectively masking them and preventing secondary interactions. This results in sharper, more symmetrical peaks and improved resolution.[5]
A Step-by-Step Guide to Mobile Phase Optimization
Developing a robust chiral separation method requires a systematic approach. This workflow guides the user from initial screening to final optimization.
Experimental Workflow: Systematic Mobile Phase Optimization
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
Degradation pathway elucidation of Benazepril ethyl ester under stress conditions
Technical Support Center: Benazepril Ethyl Ester Degradation Studies
Welcome to the technical support center for the degradation pathway elucidation of Benazepril ethyl ester. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and their resolutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the planning and execution of forced degradation studies for Benazepril.
Q1: What are the primary degradation pathways for Benazepril under ICH stress conditions?
A1: Benazepril is a prodrug that is susceptible to degradation under several stress conditions. The most well-documented pathway is hydrolysis of the ethyl ester to form its active metabolite, Benazeprilat.[1][2][3] This occurs under both acidic and alkaline conditions.[4][5] The molecule also shows susceptibility to thermal, oxidative, and photolytic stress, which can lead to the formation of various other minor degradation products.[4][6][7]
Q2: Why is Benazeprilat considered a primary degradation product and not just a metabolite?
A2: While Benazeprilat is the active metabolite formed in vivo by hepatic cleavage of the ester group, its formation is also a primary chemical degradation pathway.[8][9] Any stability-indicating method must be able to separate and quantify Benazepril from Benazeprilat because the hydrolysis can occur in vitro during manufacturing, storage, or sample preparation.[3][10] Therefore, for stability studies, Benazeprilat is treated as a specified degradation product.
Q3: What is a good starting point for developing a stability-indicating HPLC method for Benazepril?
A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach. A C18 column is typically effective for separation.[1][11] A good starting mobile phase could be a mixture of an acidic phosphate buffer (pH adjusted to the range of 2.5-4.5) and acetonitrile in a gradient or isocratic mode.[5][6] Detection is commonly performed at around 240 nm, where both Benazepril and its key degradants exhibit good absorbance.[6][11] Method development should focus on achieving a resolution of greater than 2 between Benazepril, Benazeprilat, and other potential degradants.
Q4: My mass balance in the forced degradation study is below 90%. What are the likely causes?
A4: Low mass balance can be attributed to several factors:
-
Formation of non-UV active degradants: Some degradation pathways may produce compounds that lack a chromophore, making them invisible to UV detectors.
-
Precipitation: Degradation products may be less soluble than the parent compound in the chosen solvent, leading to precipitation and an underestimation of their concentration.
-
Formation of volatile compounds: Volatile degradants may be lost during sample preparation or analysis.
-
Co-elution: A degradant may be co-eluting with the parent peak or other peaks, leading to inaccurate quantification. A peak purity analysis using a photodiode array (PDA) detector is essential to rule this out.[6][11]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured troubleshooting for specific experimental problems, including detailed protocols and the scientific rationale behind them.
Troubleshooting Guide 1: Poor Resolution Between Benazepril and Benazeprilat
-
Symptom: In your HPLC chromatogram, the peaks for Benazepril and its primary hydrolytic degradant, Benazeprilat, are co-eluting or have a resolution factor (Rs) of less than 1.5.
-
Causality: Benazeprilat is significantly more polar than Benazepril due to the presence of the free carboxylic acid instead of the ethyl ester. However, their structural similarity can still make separation challenging. The resolution is highly dependent on the mobile phase pH, organic modifier, and column chemistry.
-
Systematic Troubleshooting Protocol:
-
Verify Peak Identification: Confirm the identity of the peaks using a qualified reference standard for Benazeprilat. If a standard is unavailable, use LC-MS to confirm the mass of the degradant peak corresponds to Benazeprilat (M-28 Da from Benazepril).
-
Adjust Mobile Phase pH: The ionization state of both molecules is critical.
-
Protocol: Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 4.5. The pKa of the carboxylic acid on Benazeprilat is around 3.6-4.0. Operating below this pKa will suppress its ionization, increasing its retention and potentially improving separation from Benazepril.
-
Rationale: Changing the pH alters the polarity and interaction of the analytes with the stationary phase, which is often the most effective way to improve the resolution of ionizable compounds.
-
-
Modify Organic Solvent Ratio/Gradient:
-
Protocol: If using isocratic elution, decrease the percentage of the organic solvent (e.g., acetonitrile) in 2-5% increments. This will increase the retention time of both compounds and may enhance resolution. If using a gradient, make the gradient slope shallower around the elution time of the critical pair.
-
Rationale: A slower increase in solvent strength provides more time for the column to differentiate between closely eluting compounds.
-
-
Evaluate Column Chemistry:
-
Protocol: If pH and solvent adjustments fail, switch to a different column. If you are using a standard C18 column, consider a C8 column (less hydrophobic) or a column with a different end-capping or base silica (e.g., a "polar-embedded" phase).
-
Rationale: Different stationary phases offer alternative separation mechanisms (e.g., hydrogen bonding, shape selectivity) that can exploit the subtle structural differences between Benazepril and Benazeprilat.
-
-
Workflow for a Typical Forced Degradation Study
The following diagram illustrates a comprehensive workflow for the elucidation of degradation pathways, from stress testing to final characterization.
Caption: Workflow for Forced Degradation Studies.
Troubleshooting Guide 2: No Degradation Observed Under Oxidative Stress
-
Symptom: After treating Benazepril with hydrogen peroxide (e.g., 3% H₂O₂), the HPLC analysis shows no significant degradation compared to the control sample.
-
Causality: While Benazepril does show some susceptibility to oxidation, it is generally more stable under oxidative conditions compared to hydrolytic stress.[4] The reaction kinetics may be slow, or the conditions may not be harsh enough.
-
Systematic Troubleshooting Protocol:
-
Increase Stress Severity:
-
Protocol: If no degradation is seen at room temperature, repeat the experiment by heating the sample and peroxide mixture (e.g., at 60°C for a few hours). Alternatively, increase the concentration of H₂O₂ (e.g., to 6% or higher), but be mindful that higher concentrations can sometimes damage HPLC columns if not properly neutralized.
-
Rationale: Chemical reaction rates are often increased by temperature. Increasing reactant concentration can also drive the reaction forward, as dictated by principles of chemical kinetics.
-
-
Check for Peroxide Degradation:
-
Protocol: Ensure your hydrogen peroxide solution has not degraded. Use a freshly opened or recently verified stock. You can test its potency using a simple titration with potassium permanganate.
-
Rationale: Hydrogen peroxide is unstable and decomposes over time into water and oxygen, losing its oxidative power.
-
-
Consider Alternative Oxidation Reagents:
-
Protocol: If H₂O₂ remains ineffective, consider using a different type of oxidative stressor, such as one that involves free radicals (e.g., AIBN) or a metal-catalyzed oxidation (Fenton's reagent). Use these with caution and under appropriate safety controls.
-
Rationale: Different oxidizing agents operate via different mechanisms. A molecule resistant to one type of oxidative attack may be susceptible to another.
-
-
Part 3: Data Summaries & Pathway Visualization
Summary of Stress Conditions and Major Degradants
The table below summarizes typical stress conditions and the primary degradation products (DPs) observed for Benazepril. This serves as a quick reference for experimental design and data interpretation.
| Stress Condition | Reagent/Parameter | Typical Duration | Major Degradation Product(s) | Primary Mechanism |
| Acid Hydrolysis | 0.1 M HCl | 2-4 hours @ 80°C | Benazeprilat[10] | Ester Hydrolysis |
| Alkaline Hydrolysis | 0.1 M NaOH | 1-2 hours @ RT | Benazeprilat[5] | Ester Hydrolysis |
| Oxidative | 3-6% H₂O₂ | 4-24 hours @ RT/60°C | Minor oxidative adducts | Oxidation |
| Thermal | Dry Heat @ 80-105°C | 24-48 hours | Benazeprilat, other minor DPs | Hydrolysis (trace water), Cyclization |
| Photolytic | ICH Q1B Option II | Per ICH guidelines | Multiple minor DPs[1][2] | Photochemical reactions |
Known Degradation Pathways of Benazepril
The following diagram illustrates the primary hydrolytic degradation pathway of Benazepril ethyl ester.
Caption: Primary Hydrolytic Pathway of Benazepril.
References
-
ijrpr. A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. Available at: [Link].
-
Taylor & Francis Online. Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Available at: [Link].
-
Scientific Research Publishing. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Available at: [Link].
-
PubMed. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Available at: [Link].
-
ResearchGate. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques | Request PDF. Available at: [Link].
-
TSI Journals. Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Available at: [Link].
-
Longdom Publishing. Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Available at: [Link].
-
ResearchGate. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. Available at: [Link].
-
PubMed. Kinetics of the Acidic and Enzymatic Hydrolysis of Benazepril HCl Studied by LC. Available at: [Link].
-
PubMed. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation. Available at: [Link].
-
PubMed. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Available at: [Link].
-
NCBI Bookshelf. Benazepril - LiverTox. Available at: [Link].
-
SMPDB. Benazepril Action Pathway. Available at: [Link].
Sources
- 1. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetic Profiling of the Hydrolytic Reaction of Benazepril: Metabolic Pathway Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 7. longdom.org [longdom.org]
- 8. Benazepril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
- 10. tsijournals.com [tsijournals.com]
- 11. Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization in Benazepril Ethyl Ester Synthesis
Welcome to the technical support center for the stereoselective synthesis of Benazepril ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing epimerization during the synthesis of this critical active pharmaceutical ingredient (API). As an angiotensin-converting enzyme (ACE) inhibitor, the therapeutic efficacy of Benazepril is intrinsically linked to its specific stereochemistry.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the highest chiral purity of your final product.
I. Troubleshooting Guide: Epimerization Control
This section addresses common issues encountered during the synthesis of Benazepril ethyl ester, with a focus on practical solutions to mitigate epimerization.
Issue 1: High Levels of the (R,S)-Diastereomer Detected in the Final Product
Symptoms:
-
Chiral HPLC analysis shows a significant peak corresponding to the undesired (R,S)-diastereomer.
-
The overall yield of the desired (S,S)-Benazepril ethyl ester is lower than expected.
Root Cause Analysis and Solutions:
The formation of the undesired (R,S)-diastereomer of Benazepril is a known challenge, often occurring during the coupling of L-homophenylalanine ethyl ester with the benzazepine intermediate. The primary mechanism of epimerization is the deprotonation at the chiral center alpha to the ester group, which is susceptible under certain reaction conditions.
Diagnostic Workflow:
Caption: Troubleshooting workflow for high (R,S)-diastereomer levels.
Solutions:
-
Solvent Selection: The choice of solvent has a significant impact on diastereoselectivity. Polar aprotic solvents, such as dichloromethane and acetonitrile, have been shown to favor the formation of the desired (S,S)-diastereomer in related asymmetric reactions. It is hypothesized that these solvents can better solvate the transition state leading to the desired product.
| Solvent | Typical Diastereomeric Ratio ((S,S):(R,S)) | Reference |
| Dichloromethane | 4.20 : 1 | |
| Acetonitrile | 3.73 : 1 | |
| Ethanol | 2.15 : 1 | |
| Isopropanol | 1.91 : 1 |
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the likelihood of epimerization.[4] It is recommended to conduct the coupling reaction at lower temperatures (e.g., 0-20°C) and monitor the reaction progress closely to avoid unnecessary exposure to conditions that promote epimerization.[5]
-
Coupling Reagents: The choice of coupling reagent is critical. While highly reactive agents can speed up the reaction, they can also increase the risk of epimerization.[4] Consider using coupling agents known for low epimerization, such as those that form less activated intermediates.
-
Base Selection: If a base is used in the coupling step, a non-nucleophilic, sterically hindered base is preferred to minimize the abstraction of the alpha-proton.
Issue 2: Inconsistent Diastereomeric Ratios Between Batches
Symptoms:
-
Significant variation in the diastereomeric ratio of Benazepril ethyl ester from one synthesis run to another.
-
Difficulty in achieving a consistent and reproducible manufacturing process.
Root Cause Analysis and Solutions:
Inconsistent diastereomeric ratios often point to subtle variations in reaction parameters that are not being adequately controlled.
Solutions:
-
Strict Control of Reaction Parameters: Ensure that all reaction parameters, including temperature, addition rates of reagents, and stirring speed, are tightly controlled and documented for each batch.
-
Raw Material Quality: The purity of starting materials, particularly L-homophenylalanine ethyl ester, is crucial. Impurities can potentially interfere with the reaction and affect the stereochemical outcome.
-
Water Content: The presence of water can influence the reaction environment. Ensure that all solvents and reagents are appropriately dried before use.
-
In-Process Monitoring: Implement in-process controls using chiral HPLC to monitor the diastereomeric ratio at various stages of the reaction. This will help identify the specific step where variability is being introduced.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization in Benazepril ethyl ester synthesis?
A1: Epimerization in this context primarily occurs at the stereocenter of the L-homophenylalanine ethyl ester moiety. The hydrogen atom alpha to the ester carbonyl group is acidic. Under basic conditions or with highly activated intermediates, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the (S) and (R) configurations at that center, and consequently, the formation of the (S,S) and (R,S) diastereomers of Benazepril.[4]
Sources
Benazepril Ethyl Ester Synthesis: A Technical Support Guide for Optimizing Yield and Purity
Welcome to the technical support center for the synthesis of Benazepril ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve both yield and purity. Drawing from established protocols and extensive field experience, this document provides in-depth, practical solutions to challenges encountered during experimentation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Benazepril ethyl ester, offering probable causes and actionable solutions.
Question 1: Low Yield of the Crude Benazepril Ethyl Ester
Probable Causes:
-
Incomplete Reaction: The condensation reaction between the two key intermediates, (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one and an activated form of ethyl (R)-2-hydroxy-4-phenylbutyrate, may not have gone to completion.[1][2]
-
Side Reactions: Competing side reactions can consume starting materials, reducing the formation of the desired product.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for maximizing yield.[3]
-
Degradation During Work-up: The product may be susceptible to degradation during the extraction and washing steps.
Solutions:
-
Ensure Complete Activation of the Butyrate Moiety: When using a leaving group like a triflate or p-nitrobenzenesulfonate, ensure the activation step is complete before adding the benzazepine intermediate.[4][5] Monitor this step by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Reaction Temperature: While some protocols suggest room temperature, others may benefit from gentle heating (e.g., 40-50 °C) to drive the reaction to completion.[6] However, excessive heat can promote side reactions.
-
Choice of Solvent and Base: Dichloromethane is a commonly used solvent.[1][4] N-methylmorpholine (NMM) is an effective base for scavenging the acid produced during the reaction.[1][4] Ensure the base is added slowly to control the reaction exotherm.
-
Aqueous Work-up pH Control: During the work-up, carefully control the pH. A biphasic solution with water and an organic solvent like isopropyl acetate or methylene chloride is common.[1][7] Adjusting the pH to a slightly basic range (e.g., 8.5) with a mild base like sodium bicarbonate can help in separating the product into the organic layer while minimizing hydrolysis of the ester.[1]
-
Minimize Emulsion Formation: During extraction, gentle mixing can prevent the formation of stable emulsions, which can lead to product loss. If an emulsion forms, adding brine or filtering through Celite can help break it.
Question 2: High Levels of Diastereomeric Impurities
Probable Causes:
-
Racemization of Chiral Centers: The chiral centers in the starting materials or the product can be susceptible to racemization under harsh reaction conditions (e.g., strong base, high temperature).
-
Impure Starting Materials: The presence of the undesired diastereomer in the starting materials will carry through to the final product.
Solutions:
-
Strict Temperature and Base Control: Avoid using strong bases or excessively high temperatures that could lead to epimerization.
-
Source High-Purity Starting Materials: Ensure the stereochemical purity of both the benzazepine and the phenylbutyrate intermediates through chiral HPLC or other appropriate analytical techniques.
-
Purification by Crystallization or Chromatography: Diastereomers can often be separated by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/acetone).[4] Flash column chromatography is also an effective method for separating diastereomers.[2]
Question 3: Presence of Process-Related Impurities in the Final Product
Probable Causes:
-
Incomplete Removal of Reagents or Byproducts: Residual starting materials, coupling agents, or byproducts from side reactions can contaminate the final product.
-
Formation of Degradation Products: The product may degrade under certain conditions (e.g., exposure to strong acid or base, heat, or light).[8]
Solutions:
-
Thorough Aqueous Washing: Multiple washes of the organic layer with water, brine, and sometimes a dilute acid or base solution can effectively remove many water-soluble impurities.
-
Recrystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents include ethyl acetate, acetone, and isopropanol.[3][4]
-
Activated Carbon Treatment: If colored impurities are present, treatment with activated carbon can be effective in removing them.
-
Monitor Purity by HPLC: Utilize a validated HPLC method to monitor the purity of the product at each stage of the purification process.[8][9] This allows for informed decisions on the need for further purification steps.
II. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the condensation reaction?
The most critical parameters are temperature, the stoichiometry of reactants and base, and the reaction time. The reaction is typically monitored by HPLC or TLC to determine its completion.[1] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Q2: How can I effectively remove the tert-butyl protecting group and form the hydrochloride salt?
The tert-butyl ester can be deprotected and the hydrochloride salt formed simultaneously by treating a solution of the intermediate in an organic solvent (like ethyl acetate) with dry hydrogen chloride gas.[1] It is important to control the temperature during this step, typically cooling the solution to 10-12 °C to moderate the exothermic reaction.[1]
Q3: What are the common impurities I should be aware of?
Common impurities can include diastereomers (e.g., the (R,S), (S,R), and (R,R) isomers), unreacted starting materials, and byproducts from side reactions.[10][11] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several related compounds that need to be controlled.[10][12][13][14][]
Q4: What analytical techniques are recommended for purity analysis?
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity of Benazepril ethyl ester and its intermediates.[8][9][16] Chiral HPLC methods are necessary to determine the diastereomeric purity. Other useful techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and Mass Spectrometry (MS) for impurity identification.
III. Experimental Protocols & Data
Protocol 1: Synthesis of Benazepril tert-Butyl Ester
This protocol describes the condensation of (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one with an activated ethyl (R)-2-hydroxy-4-phenylbutyrate derivative.
Step-by-Step Methodology:
-
To a solution of activated ethyl (R)-2-hydroxy-4-phenylbutyrate (e.g., the triflate ester) in dichloromethane, add a solution of (S)-1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-[l]benzazepin-2-one and N-methyl morpholine in dichloromethane drop-wise at room temperature.[1]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by HPLC.[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Adjust the pH of the aqueous layer to approximately 8.5 with a 10% sodium bicarbonate solution.[1]
-
Separate the organic layer, and wash it twice with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benazepril tert-butyl ester as an oily residue.[1]
Protocol 2: Deprotection and Hydrochloride Salt Formation
Step-by-Step Methodology:
-
Dissolve the crude Benazepril tert-butyl ester in ethyl acetate and cool the solution to 10-12 °C.[1]
-
Slowly purge dry hydrogen chloride gas through the solution, ensuring the temperature does not rise significantly.[1]
-
Monitor the completion of the salt formation by TLC.
-
Once the reaction is complete, remove the excess hydrogen chloride and solvent under vacuum.[1]
-
To the residue, add acetone and stir the resulting mixture at a low temperature (e.g., 5-8 °C) for about an hour to induce crystallization.[1]
-
Filter the solid, wash with cold acetone, and dry under vacuum to obtain Benazepril hydrochloride.
Table 1: Typical Impurity Profile of Benazepril Hydrochloride
| Impurity Name | Typical Limit (USP/EP) | Potential Origin |
| Benazepril Related Compound A | Varies | Diastereomer |
| Benazepril Related Compound B | NMT 0.2% | Diastereomer |
| Benazepril Related Compound C | NMT 0.2% | Hydrolysis product |
| Benazepril Related Compound D | NMT 0.15% | Synthesis-related |
| Benazepril Related Compound E | NMT 0.15% | Synthesis-related[14] |
| Benazepril Related Compound F | NMT 0.15% | Synthesis-related[14] |
| Benazepril Related Compound G | NMT 0.15% | Di-ethyl ester analog[] |
Note: Limits are for illustrative purposes and should be confirmed with the current pharmacopeial monographs.
IV. Visualizing the Workflow
Diagram 1: Benazepril Synthesis Workflow
Caption: A high-level overview of the Benazepril synthesis workflow.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
V. References
-
New Drug Approvals. (2013, September 14). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]
-
Google Patents. (n.d.). WO2005009972A2 - Process for preparation of benazepril. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]
-
SynThink. (n.d.). Benazepril EP Impurity and USP Related Compounds. Retrieved from [Link]
-
Veeprho. (n.d.). Benazepril Impurities and Related Compound. Retrieved from [Link]
-
Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride. Retrieved from
-
Pharmaffiliates. (n.d.). Benazepril-Impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Benazepril Hydrochloride EP Impurity C | 86541-78-8. Retrieved from [Link]
-
EliteSynth Laboratories. (n.d.). Benazepril Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). New process for preparing benazepril precursor. Retrieved from [Link]
-
Google Patents. (n.d.). CN105061312A - Improved preparation method of benazepril hydrochloride and pharmaceutical composition containing benazepril hydrochloride. Retrieved from
-
MDPI. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]
-
ijrpr. (n.d.). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Jetir.org. (2024, June 7). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Retrieved from [Link]view?paper=JETIR2205561)
Sources
- 1. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN105061312A - Improved preparation method of benazepril hydrochloride and pharmaceutical composition containing benazepril hydrochloride - Google Patents [patents.google.com]
- 6. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benazepril synthesis - chemicalbook [chemicalbook.com]
- 8. veeprho.com [veeprho.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. store.usp.org [store.usp.org]
- 13. Benazepril Hydrochloride EP Impurity C | 86541-78-8 | SynZeal [synzeal.com]
- 14. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 16. ijrpr.com [ijrpr.com]
Resolving co-eluting impurities in Benazepril ethyl ester analysis
Welcome to the technical support center for Benazepril Ethyl Ester analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting impurities during the chromatographic analysis of Benazepril. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these common analytical hurdles, ensuring the accuracy and reliability of your results.
Introduction: The Challenge of Benazepril Co-Elution
Benazepril, an ester prodrug, is converted in vivo to its active metabolite, Benazeprilat.[1][2][3] During its synthesis and storage, several related substances and degradation products can form, which may interfere with the accurate quantification of the main component.[4][5] The primary analytical challenge lies in the structural similarity of these impurities to the parent molecule, often resulting in co-elution under standard reversed-phase HPLC conditions. This guide will focus on systematically resolving these co-elution issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant shoulder or a poorly resolved peak next to my main Benazepril peak. What is the likely culprit?
A1: The most common co-eluting impurities for Benazepril are its primary hydrolytic degradant, Benazeprilat (the active diacid form), and the Benazepril Lactam impurity.
-
Benazeprilat: Formed by the hydrolysis of the ethyl ester group of Benazepril.[6][7] Its increased polarity generally leads to a shorter retention time, but under certain pH conditions, it can elute very close to the parent drug.
-
Benazepril Lactam: This is a common process-related impurity and degradation product. Its overall polarity is very similar to Benazepril, making it a particularly challenging impurity to separate.
Forced degradation studies are instrumental in confirming the identity of these peaks.[6][8][9] Subjecting Benazepril to acid and base hydrolysis will intentionally generate Benazeprilat, helping you to identify its retention time in your system.
Table 1: Key Benazepril Compounds and Their Properties
| Compound | Molar Mass ( g/mol ) | Chemical Nature | Common Origin | Chromatographic Challenge |
| Benazepril | 424.5 | Ester Prodrug (weak base) | Active Pharmaceutical Ingredient | Parent Peak |
| Benazeprilat | 396.4 | Diacid Metabolite (amphoteric) | Hydrolytic Degradation | Elutes early; potential for co-elution depending on pH |
| Benazepril Related Compound A/Lactam | Not specified | Neutral Lactam | Synthesis/Degradation | Very similar polarity to Benazepril, high risk of co-elution |
Data compiled from various sources including PubChem and USP reference standards.[3][10]
Q2: My current isocratic method fails to separate these impurities. What is the first and most impactful parameter I should adjust?
A2: The most powerful tool for manipulating the retention and selectivity of ionizable compounds like Benazepril and its impurities is the mobile phase pH .[11][12]
Benazepril and Benazeprilat have multiple ionizable functional groups. Their degree of ionization, and thus their hydrophobicity and interaction with the C18 stationary phase, is highly dependent on the pH of the mobile phase.
-
At low pH (e.g., pH 2.5-3.5): The carboxylic acid groups on both molecules are protonated (neutral), while the amine groups are protonated (positive charge). In this state, the molecules are at their most hydrophobic and will be strongly retained. The subtle structural differences are often magnified, leading to better separation.
-
At mid-range pH (e.g., pH 4-6): The molecules will exist in various states of ionization, which can lead to peak broadening and poor resolution as the analyte interacts with the stationary phase in multiple forms.
-
At higher pH (e.g., pH > 7): The carboxylic acid groups will be deprotonated (negatively charged), making the molecules more polar and reducing their retention time.
Recommendation: Start by evaluating the separation at a low pH, typically around pH 2.5 to 3.0, using a suitable buffer like phosphate or formate. This is often the key to resolving Benazepril from Benazeprilat.
Q3: Adjusting pH helped, but two peaks are still not baseline resolved. What's my next step?
A3: After pH, the next parameters to investigate are the organic modifier and the column chemistry.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Acetonitrile and methanol interact differently with analytes and the stationary phase, altering the overall selectivity of the separation. Methanol is more viscous and is a hydrogen-bond donor, which can change the elution order or improve the resolution of closely eluting peaks.
-
Evaluate Column Chemistry: Not all C18 columns are the same. Differences in surface area, carbon load, end-capping, and silica substrate can provide alternative selectivities. If a standard C18 column is not providing resolution, consider a column with a different functionality. Phenyl-hexyl or biphenyl phases, for example, offer pi-pi interactions, which can be highly effective for separating aromatic compounds like Benazepril and its impurities. Selecting the appropriate stationary phase is a critical step in resolving closely eluting impurities.[13]
Troubleshooting Guide: A Systematic Approach to Resolution
This section provides a step-by-step workflow for developing a stability-indicating method capable of resolving Benazepril from its critical impurities.
Objective: Achieve baseline resolution (Resolution > 2.0) between Benazepril and all known related substances.[13]
Protocol 1: Method Development for Resolving Critical Pairs
Step 1: Initial Conditions & Column Selection
-
Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm, as this is a common wavelength for Benazepril analysis.[14][15]
-
Temperature: 30 °C.
Step 2: pH Optimization
-
Prepare three different mobile phases with pH values adjusted to 2.5, 4.5, and 6.5 using phosphate buffer.
-
Run the same gradient program with each mobile phase.
-
Analysis: Compare the chromatograms. Observe the change in retention time and, most importantly, the resolution between the Benazepril peak and the adjacent impurity peaks. Select the pH that provides the best initial separation. Low pH is often optimal.[16]
Step 3: Organic Modifier and Gradient Refinement
-
Using the optimal pH from Step 2, focus on the gradient. If the peaks are eluted too quickly, decrease the starting percentage of the organic modifier.
-
To improve the resolution of a closely eluting pair, reduce the slope of the gradient in the region where they elute. For example, if the peaks elute at 40% Acetonitrile, modify the gradient to be shallower in the 30-50% range.
-
If resolution is still insufficient, switch the organic modifier from Acetonitrile to Methanol and repeat the gradient analysis.
Step 4: Temperature Tuning
-
Column temperature can subtly affect selectivity. Analyze your sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C).
-
Plot the retention times of the two co-eluting peaks against temperature. If the lines have different slopes, it indicates that temperature can be used to improve resolution. Select the temperature that provides the maximum separation.
Step 5: Final Validation
-
Once optimal conditions are established, perform a system suitability test using a resolution solution containing both Benazepril and the critical impurity (e.g., USP Benazepril Related Compound B).[14][17] The resolution should be consistently greater than 2.0.
Visualization of Troubleshooting Workflow
Caption: The impact of mobile phase pH on the ionization state and chromatographic retention of Benazepril.
References
-
Kurmi, M., et al. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 124-36. Retrieved from [Link]
-
SynThink. (n.d.). Benazepril EP Impurity and USP Related Compounds. Retrieved from [Link]
-
Veeprho. (n.d.). Benazepril Impurities and Related Compound. Retrieved from [Link]
-
United States Pharmacopeia. (2025). Benazepril Hydrochloride. USP-NF. Retrieved from [Link]
-
Reddy, B. P., et al. (2014). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Firke, S. D., et al. (2015). Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Analytical Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Retrieved from [Link]
-
Scribd. (n.d.). Benazepril Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benazepril-Impurities. Retrieved from [Link]
-
Hemdan, A. (2016). Development of a Validated Stability Indicating Rp Hplc Method for Simultan eous Determination of Benazepril, Benazeprilat, and Amlodipine. Analytical Chemistry: An Indian Journal. Retrieved from [Link]
-
United States Pharmacopeia. (2025). Benazepril Hydrochloride Tablets. USP-NF. Retrieved from [Link]
-
JETIR. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Gjorgieva, E., et al. (2019). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
Chromatography Today. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
DergiPark. (2022). Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Xiao, W., et al. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 814(2), 295-301. Retrieved from [Link]
-
Pharmaguideline. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Retrieved from [Link]
-
PubChem. (n.d.). Benazepril hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. store.usp.org [store.usp.org]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. veeprho.com [veeprho.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. trungtamthuoc.com [trungtamthuoc.com]
Stability issues of Benazepril ethyl ester in solution
Technical Support Center: Benazepril Ethyl Ester
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for benazepril ethyl ester. As Senior Application Scientists, we understand that navigating the complexities of compound stability is crucial for the success of your research. Benazepril, an important angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that exists as an ethyl ester.[1][2] This ester linkage, essential for its bioavailability, is also the primary source of its instability in solution.[3]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth answers to common stability challenges. We will delve into the mechanisms of degradation, provide validated protocols for handling and analysis, and offer troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): Core Stability Concerns
This section addresses the most common questions our team receives regarding the stability of benazepril ethyl ester in solution.
Q1: My benazepril ethyl ester is degrading rapidly in my aqueous experimental buffer. What is the primary cause?
A: The most common cause of benazepril ethyl ester degradation in aqueous solutions is hydrolysis . Benazepril is specifically designed as an ethyl ester prodrug to be converted in vivo to its active form, benazeprilat, by hepatic esterases.[4] This conversion, however, can also occur chemically in solution, particularly under neutral to basic pH conditions.
Causality: The ester bond in the benazepril molecule is susceptible to nucleophilic attack by water. This reaction cleaves the ethyl group, yielding the active carboxylic acid metabolite, benazeprilat.[5][6][7] Benazeprilat is the major and most well-known degradation product you will encounter.[5][6][8]
While hydrolysis is the primary pathway, other degradation mechanisms such as intramolecular cyclization and photodegradation can also occur under specific stress conditions.[5][7]
Diagram: Primary Hydrolysis Pathway of Benazepril Ethyl Ester
Sources
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Criticality of Impurity Profiling for Benazepril
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Benazepril Impurities: A Comparative Analysis
Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, serving as a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] It is essential for treating conditions like hypertension and heart failure.[1] However, during synthesis, formulation, and storage, various impurities and degradation products can emerge.[3][4] These substances, even in trace amounts, can impact the drug's efficacy and safety profile. Regulatory bodies like the FDA and EMA mandate rigorous control and monitoring of these impurities, making robust analytical methods a cornerstone of pharmaceutical quality control.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for quantifying benazepril ethyl ester impurities. We will delve into the causality behind experimental choices, present a detailed validation protocol grounded in authoritative guidelines, and compare the performance of the traditional HPLC method against its modern alternative, Ultra-Performance Liquid Chromatography (UPLC).
Method Selection: Why HPLC Remains a Gold Standard
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its robustness, reliability, and widespread availability.[5][6] For benazepril impurity profiling, a reversed-phase HPLC (RP-HPLC) method is particularly suitable. The non-polar stationary phase (typically C18) effectively retains the moderately non-polar benazepril molecule and its related substances, allowing for their separation based on subtle differences in polarity when eluted with a polar mobile phase.[7][8]
While newer techniques like UPLC offer significant speed and sensitivity advantages, HPLC provides a cost-effective and highly reliable platform, especially for routine quality control where methods have been long-established.[5][9] This guide will focus on validating a stability-indicating HPLC method, which is specifically designed to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions.[10][11]
Comparative Analysis: HPLC vs. UPLC
The primary alternative to conventional HPLC is Ultra-Performance Liquid Chromatography (UPLC). The choice between these two powerful techniques depends on the specific needs of the laboratory, such as sample throughput, required sensitivity, and budget constraints.[5][12]
UPLC operates on the same chromatographic principles as HPLC but utilizes columns packed with sub-2 µm particles.[9][12] This fundamental difference leads to a dramatic increase in efficiency, resolution, and speed. However, it requires instrumentation capable of handling significantly higher backpressures (up to 15,000 psi) compared to standard HPLC systems (~6,000 psi).[6]
Table 1: Performance Comparison of HPLC vs. UPLC for Impurity Profiling
| Parameter | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Advantage |
| Analysis Time | Typically 30-60 minutes | Typically 5-15 minutes | UPLC (3-10x faster)[9] |
| Column Particle Size | 3 - 5 µm | < 2 µm | UPLC (Higher efficiency & resolution)[9] |
| System Pressure | ~400-600 bar (~6,000 psi) | ~1000-1200 bar (~15,000 psi) | UPLC (Enables smaller particles)[6] |
| Resolution | Good | Excellent, superior separation of co-eluting peaks[9] | UPLC |
| Sensitivity | Moderate | High, due to sharper, narrower peaks[12][13] | UPLC |
| Solvent Consumption | High | Low (up to 90% reduction)[9][12] | UPLC (Greener, lower cost) |
| Instrument Cost | Lower | Higher | HPLC |
| Method Robustness | Very high, less susceptible to minor variations | High, but can be more sensitive to system dwell volume | HPLC [5] |
HPLC Method Validation Protocol: A Step-by-Step Guide
The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended purpose. This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15]
Chromatographic Conditions
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A filtered and degassed mixture of an aqueous buffer (e.g., 0.02M potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic mode. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[11][16]
-
Column Temperature: 25°C.[8]
Validation Parameters and Experimental Design
The following diagram illustrates the workflow for validating the HPLC method.
Caption: Workflow for HPLC method development and validation.
A. Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[14][18] For a stability-indicating assay, this is paramount.
-
Causality: Forced degradation studies are performed to intentionally degrade the benazepril sample under various stress conditions (acid, base, oxidation, heat, and photolysis).[7][10][11] This ensures that if the drug product degrades on storage, the resulting impurities can be detected and separated from the parent drug.[19] The peak purity of benazepril in the stressed samples is then evaluated using a PDA detector to confirm no co-elution is occurring.
-
Protocol:
-
Prepare separate solutions of benazepril and expose them to: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, dry heat (80°C), and UV/visible light as per ICH Q1B guidelines.[11]
-
Neutralize the acidic and basic solutions after a suitable time.
-
Inject the stressed samples, a placebo solution, and a solution containing known benazepril impurities into the HPLC system.
-
Acceptance Criteria: The benazepril peak must be well-resolved from all impurity and degradation peaks (Resolution > 2). The peak purity angle should be less than the peak purity threshold, confirming spectral homogeneity.
-
Caption: Role of forced degradation in establishing method specificity.
B. Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range.[14]
-
Protocol:
-
Prepare a stock solution of Benazepril Ethyl Ester impurity standard.
-
Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.225% of the API concentration).[11]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Table 2: Example Linearity Data for a Benazepril Impurity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 (LOQ) | 12,540 |
| 0.25 | 31,300 |
| 0.50 | 62,850 |
| 0.75 | 94,100 |
| 1.00 | 125,500 |
| 1.50 | 188,200 |
| Result | Correlation Coefficient (r²): 0.9998 |
C. Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery experiments.[14]
-
Protocol:
-
Spike a placebo mixture with the impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
-
Table 3: Example Accuracy (Recovery) Data
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.50 | 0.49 | 98.0% |
| 100% | 1.00 | 1.01 | 101.0% |
| 150% | 1.50 | 1.47 | 98.0% |
| Result | Mean Recovery | 99.0% |
D. Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.[14][18]
-
Protocol (Repeatability):
-
Prepare six separate samples of the drug product spiked with the impurity at the 100% level.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD should be ≤ 5.0%.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 10.0%.
-
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14]
-
Protocol (Signal-to-Noise Method):
-
Prepare a series of dilute solutions of the impurity.
-
Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ concentration must exhibit acceptable precision (%RSD ≤ 10.0%) and accuracy (recovery 80-120%).
-
Table 4: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | Differentiate API from impurities/degradants | Resolution > 2; Peak Purity Pass |
| Linearity | Proportionality of response to concentration | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness to the true value | Mean Recovery: 90.0% - 110.0% |
| Precision (%RSD) | Agreement between repeated measurements | Repeatability ≤ 5.0%; Intermediate ≤ 10.0% |
| LOQ | Lowest quantifiable concentration | S/N Ratio ≥ 10; Acceptable Precision/Accuracy at this level |
| Robustness | Unaffected by small, deliberate changes | %RSD of results should remain within system suitability limits |
F. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
-
Protocol:
-
Analyze a sample while introducing small variations to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5°C)
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the predefined limits for all variations. The results should not significantly change.
-
Conclusion
The validation of an HPLC method for benazepril impurities is a systematic and rigorous process that ensures the method is fit for its purpose. By following the principles outlined in the ICH Q2(R1) guideline, laboratories can generate reliable and accurate data, which is crucial for ensuring the quality, safety, and efficacy of the final drug product.[14][15] While traditional HPLC remains a robust and widely used technique, the advent of UPLC offers significant advantages in speed and efficiency, making it a compelling alternative for high-throughput environments and complex separations.[9][13] The choice between these methods ultimately depends on a laboratory's specific analytical needs, but the principles of validation remain universal and indispensable.
References
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
SynThink. (n.d.). Benazepril EP Impurity and USP Related Compounds. Retrieved from [Link]
-
Kurmi, M., et al. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Journal of Chromatography A, 1271(1), 124-36. Retrieved from [Link]
-
Veeprho. (n.d.). Benazepril Impurities and Related Compound. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
Alfa Omega Pharma. (n.d.). Benazepril-Impurities | 86541-75-5 Certified Reference Substance. Retrieved from [Link]
-
Firke, S. D., et al. (2015). Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
Chromatography Today. (2021). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benazepril-Impurities. Retrieved from [Link]
-
Inovine Meetings LLC. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
-
Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing. Retrieved from [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]
-
Scirp.org. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Simultaneous HPLC Analytical method for Quantification of Benazepril Hydrochloride and its related Impurities in Bulk Drug Product. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ijrpr.com [ijrpr.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. biomedres.us [biomedres.us]
- 14. jordilabs.com [jordilabs.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of LC-MS and HPLC Methods for Benazepril Ethyl Ester Analysis
In the landscape of pharmaceutical analysis, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2] The ethyl ester form, a related substance, is a critical analyte to monitor during drug development and quality control. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of benazepril ethyl ester.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. The focus is on the principles of cross-validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and comparability between these two orthogonal techniques.[3][4][5]
The Rationale for Cross-Validation
Cross-validation of analytical methods is a critical exercise when two or more distinct methods are used to generate data for the same analyte within a study or across different studies.[3][4] The primary goal is to demonstrate that the results are comparable and reliable, irrespective of the analytical technique employed. For a compound like benazepril ethyl ester, a well-characterized HPLC-UV method may serve as a workhorse for routine quality control, while a more sensitive and specific LC-MS method might be indispensable for trace-level impurity profiling or bioanalytical studies.[6][7]
Core Principles of the Compared Techniques:
-
HPLC-UV: This technique separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase.[7] Detection is achieved by measuring the absorbance of ultraviolet light by the analyte at a specific wavelength.[7] It is a robust, cost-effective, and widely used method for quantifying known compounds in relatively clean matrices.[6]
-
LC-MS: This hyphenated technique couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[6] After separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.[6] This provides not only quantitative data but also structural information, making it ideal for identifying unknown impurities and quantifying analytes at very low concentrations.[6][8]
Experimental Design for Cross-Validation
A robust cross-validation study is meticulously planned to assess key analytical performance parameters for both the HPLC-UV and LC-MS methods. The validation is performed in accordance with ICH Q2(R2) guidelines.[4][9]
Validation Parameters Evaluated:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Methodologies
Preparation of Standards and Quality Control Samples
Stock solutions of benazepril ethyl ester are prepared in a suitable solvent, such as methanol or acetonitrile, and serially diluted to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.
Detailed Experimental Protocols
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of water with 0.1% trifluoroacetic acid (Mobile Phase A) and acetonitrile with 0.1% trifluoroacetic acid (Mobile Phase B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.[10]
-
Injection Volume: 10 µL.
LC-MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[12]
-
Flow Rate: 0.6 mL/min.[11]
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion (Q1): m/z corresponding to [Benazepril Ethyl Ester + H]+.
-
Product Ion (Q3): A specific fragment ion for quantification.
-
-
Injection Volume: 5 µL.
Comparative Data Analysis
The following tables summarize the expected performance data from the cross-validation study.
Table 1: Specificity and Selectivity
| Parameter | HPLC-UV Method | LC-MS Method |
| Resolution from Benazepril | > 2.0 | Baseline separation |
| Resolution from Benazeprilat | > 2.0 | Baseline separation |
| Interference from Placebo | No interfering peaks at the retention time of the analyte | No interfering ions at the m/z of the analyte |
Table 2: Linearity and Range
| Parameter | HPLC-UV Method | LC-MS Method |
| Linear Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 3: Accuracy and Precision
| QC Level | HPLC-UV (% Recovery ± %RSD) | LC-MS (% Recovery ± %RSD) |
| Low QC | 98.5 ± 1.8% | 101.2 ± 2.5% |
| Medium QC | 100.2 ± 1.5% | 99.8 ± 1.9% |
| High QC | 99.1 ± 1.2% | 100.5 ± 1.6% |
Table 4: Sensitivity (LOD and LOQ)
| Parameter | HPLC-UV Method | LC-MS Method |
| LOD | 30 ng/mL | 0.3 ng/mL |
| LOQ | 100 ng/mL | 1 ng/mL |
Discussion of Comparative Performance
The cross-validation data clearly delineates the strengths and ideal applications of each technique.
-
HPLC-UV: This method demonstrates excellent linearity, accuracy, and precision within the microgram per milliliter range. Its robustness and lower operational cost make it highly suitable for routine quality control, content uniformity, and stability testing where the analyte concentrations are relatively high.[6][7]
-
LC-MS: The LC-MS method exhibits significantly superior sensitivity, with a limit of quantitation in the low nanogram per milliliter range.[6] The high selectivity of MRM detection minimizes the risk of interference from matrix components, making it the gold standard for bioanalytical studies, impurity profiling, and the analysis of forced degradation samples where trace-level quantification is essential.[8][13][14] The ability to confirm the identity of the analyte based on its mass-to-charge ratio provides an additional layer of confidence that is not available with UV detection.[6][8]
Logical Framework for Method Selection
Caption: Decision tree for selecting between HPLC-UV and LC-MS.
Conclusion
The cross-validation of HPLC-UV and LC-MS methods for the analysis of benazepril ethyl ester confirms that both techniques are reliable and accurate for their respective intended purposes. The HPLC-UV method is a robust and cost-effective tool for routine, high-concentration analyses, while the LC-MS method offers unparalleled sensitivity and selectivity for trace-level quantification and identification. By understanding the capabilities and limitations of each technique, as demonstrated through this cross-validation study, analytical scientists can confidently select the most appropriate method to ensure the quality, safety, and efficacy of pharmaceutical products.
References
-
Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. (2013). Journal of Chromatography A, 1271(1), 124-136. [Link]
-
Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. (2011). Analytical Chemistry Letters, 1(2), 178-184. [Link]
-
Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. (2013). ResearchGate. [Link]
-
Benazepril ethyl ester. (n.d.). PubChem. [Link]
-
Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. (2016). Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2000). Journal of Chromatography A, 870(1-2), 115-129. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). LinkedIn. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis, 16(12), 735-740. [Link]
-
A State-of-the-art Review on Applications of Different Analytical Techniques for Some ACE Inhibitors. (2017). ResearchGate. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. (2023). International Journal of Pharmaceutical Sciences and Research, 14(9), 4464-4475. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]
-
Benazepril ethyl ester. (n.d.). Amerigo Scientific. [Link]
-
Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination. (2011). Journal of the Association of Arab Universities for Basic and Applied Sciences, 10(1), 31-39. [Link]
-
Benazepril. (n.d.). PubChem. [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Scientific Reports, 14(1), 1-13. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
Benazepril Hydrochloride. (2019). JAMP Pharma Corporation. [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. (2019). Pharmacognosy Reviews, 13(25), 37-43. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2005). Journal of Validation Technology, 11(4), 1-12. [Link]
-
A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. (2022). International Journal for Research in Pharmaceutical Sciences, 13(3), 1-6. [Link]
-
New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. (2013). American Journal of Analytical Chemistry, 4(12), 709-717. [Link]
-
New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. (2013). Scientific Research Publishing. [Link]
-
ACE Inhibition Assay - Protocol. (n.d.). OneLab. [Link]
-
Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. (2012). Journal of Chromatography B, 899, 1-7. [Link]
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Potency of Benazeprilat and Other Angiotensin-Converting Enzyme (ACE) Inhibitors
This guide provides a comprehensive in vitro comparison of the potency of benazeprilat, the active metabolite of the prodrug benazepril, against other widely used angiotensin-converting enzyme (ACE) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective analysis of their relative potencies.
Introduction: The Critical Role of ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial physiological pathway in the regulation of blood pressure and cardiovascular homeostasis. A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and increased sympathetic activity, all of which contribute to elevated blood pressure.[2][3]
ACE inhibitors are a class of drugs that competitively inhibit ACE, thereby reducing the production of angiotensin II and leading to vasodilation and a decrease in blood pressure.[4] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[3] By inhibiting ACE, these drugs also lead to an increase in bradykinin levels, which further contributes to their antihypertensive effect.[2][3] The in vitro potency of an ACE inhibitor, typically measured by its half-maximal inhibitory concentration (IC50), is a critical parameter in its pharmacological profiling. A lower IC50 value indicates a higher potency, meaning a lower concentration of the drug is required to inhibit 50% of the enzyme's activity.
Comparative In Vitro Potency of ACE Inhibitors
The in vitro potency of ACE inhibitors can vary significantly based on their chemical structure and interaction with the active site of the ACE enzyme. Benazeprilat, the active diacid metabolite of benazepril, is a potent, non-sulfhydryl ACE inhibitor.[5]
A comparative study evaluating the in vitro potency of various ACE inhibitors against plasma, lung, kidney, and cardiac homogenates established the following rank order of potency:
Quinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat [4]
This indicates that benazeprilat is among the most potent ACE inhibitors in vitro, with a potency comparable to quinaprilat and greater than that of several other commonly used ACE inhibitors.[4]
The following table summarizes the IC50 values for several ACE inhibitors from various sources. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as the experimental conditions, such as the enzyme source and substrate used, can influence the results.
| ACE Inhibitor | IC50 (nM) | Notes |
| Benazeprilat | ~1.7 - 280 | Potency varies depending on the assay conditions. A rank-order study places it as one of the most potent. |
| Quinaprilat | Not explicitly found, but ranked equal to Benazeprilat in potency. | [4] |
| Perindoprilat | 1.05 | [6] |
| Lisinopril | 1.2 | [6] |
| Enalaprilat | 1.94 | [6] |
| Ramiprilat | 5 | [6] |
| Captopril | 6 | [6] |
| Fosinoprilat | Ranked as the least potent in the comparative study. | [4] |
Mechanism of Action: Visualizing the RAAS Pathway
The efficacy of benazeprilat and other ACE inhibitors stems from their targeted intervention in the RAAS pathway. The following diagram illustrates the key components of this system and the point of inhibition by ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
Experimental Protocol: In Vitro ACE Inhibition Assay
The determination of the in vitro potency (IC50) of an ACE inhibitor is a fundamental experiment in its pharmacological characterization. A widely accepted method is the spectrophotometric assay using hippuryl-histidyl-leucine (HHL) as a substrate.
Principle of the Assay
This assay measures the rate of ACE-catalyzed hydrolysis of HHL to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by spectrophotometry at 228 nm after extraction with ethyl acetate. The presence of an ACE inhibitor will reduce the amount of HA formed, and the extent of this reduction is used to calculate the inhibitor's potency.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Benazeprilat and other ACE inhibitors to be tested
-
Boric acid buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Microplate reader or spectrophotometer
Experimental Workflow
The following diagram outlines the key steps in the in vitro ACE inhibition assay.
Caption: Workflow for the in vitro determination of ACE inhibitory potency.
Step-by-Step Methodology
-
Preparation of Reagents: Prepare all buffers and solutions as required. Dissolve the ACE inhibitors in an appropriate solvent and prepare a series of dilutions.
-
Assay Setup: In a microplate or microcentrifuge tubes, add a fixed volume of the ACE inhibitor dilution (or buffer for the control).
-
Enzyme Addition: Add a defined amount of ACE solution to each well/tube.
-
Pre-incubation: Incubate the plate/tubes for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the HHL substrate to all wells/tubes.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Add ethyl acetate to each well/tube, vortex vigorously, and centrifuge to separate the layers.
-
Measurement: Carefully transfer the upper ethyl acetate layer to a new UV-transparent plate and measure the absorbance at 228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The in vitro data robustly demonstrates that benazeprilat is a highly potent inhibitor of the angiotensin-converting enzyme. Comparative studies rank its potency as equivalent to quinaprilat and superior to several other widely prescribed ACE inhibitors, including lisinopril and enalaprilat.[4] This high in vitro potency is a key contributor to its effective reduction of angiotensin II levels and its clinical efficacy in the management of hypertension and other cardiovascular diseases. The standardized in vitro assays provide a reliable and reproducible method for the preclinical assessment and comparison of the potency of novel ACE inhibitor candidates.
References
- Dr.Oracle. (2025, October 6). What is the mechanism of action for Angiotensin-Converting Enzyme (ACE) inhibitors, such as lisinopril?
- CV Pharmacology. Angiotensin Converting Enzyme (ACE) Inhibitors.
- Wikipedia. ACE inhibitor.
- Fabris, B., et al. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors.
- Frontiers in Pharmacology. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective.
- BenchChem. An In-Depth Technical Guide to the Mechanism of Action of Benazeprilat on Angiotensin-Converting Enzyme (ACE).
- Hispa. COMPARISON OF APPROVED ACE INHIBITORS.
Sources
- 1. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 2. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hispa.rs [hispa.rs]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Pharmacokinetic Guide: Benazepril Ethyl Ester vs. Enalapril Ethyl Ester
For researchers and drug development professionals navigating the landscape of angiotensin-converting enzyme (ACE) inhibitors, a nuanced understanding of their pharmacokinetic (PK) profiles is paramount. This guide provides an in-depth, objective comparison of two widely utilized ethyl ester prodrugs: benazepril and enalapril. Moving beyond a simple recitation of parameters, we will dissect the underlying mechanisms that govern their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and detailed methodologies.
Introduction: The Prodrug Strategy in ACE Inhibition
Benazepril and enalapril are both administered as ethyl ester prodrugs. This chemical modification is a deliberate strategy to enhance oral bioavailability. The ester moiety masks the polar carboxyl group of the active metabolite, rendering the molecule more lipophilic and facilitating its absorption across the gastrointestinal tract. Following absorption, ubiquitous esterase enzymes, primarily in the liver, rapidly hydrolyze the ester, liberating the active diacid metabolites: benazeprilat and enalaprilat , respectively.[1][2] It is these active forms that exert therapeutic effects by inhibiting ACE.
The core of their pharmacokinetic divergence lies not in their mechanism of action, which is functionally identical, but in the subtle yet significant differences in their molecular structure, which influence their journey through the body.
Metabolic Activation and Pathway
The bioactivation of both benazepril and enalapril is a critical first step. This hydrolysis is remarkably efficient, leading to rapid appearance of the active metabolites in systemic circulation.
Caption: Bioactivation pathway of benazepril and enalapril ethyl esters.
Studies indicate that hepatic carboxylesterase 1 (CES1) is a key enzyme in the hydrolysis of enalapril.[3] While the specific esterases for benazepril are less explicitly defined in literature, its rapid conversion is well-documented, with porcine liver esterase effectively hydrolyzing it in vitro, strongly suggesting a similar hepatic mechanism.[4]
Comparative Analysis of Pharmacokinetic Parameters
The true differentiation between these two agents becomes evident when their pharmacokinetic parameters are examined side-by-side. The data presented below is synthesized from multiple preclinical and clinical studies.
Table 1: Key Pharmacokinetic Parameters of Benazepril vs. Enalapril and their Active Metabolites
| Parameter | Benazepril / Benazeprilat | Enalapril / Enalaprilat | Key Insights & Causality |
| Prodrug Absorption | At least 37% of benazepril is absorbed.[5][6] | Approximately 60% of enalapril is absorbed.[7] | Enalapril exhibits more extensive gastrointestinal absorption than benazepril. |
| Time to Peak (Prodrug) | Tmax (Benazepril): 0.5 - 1.0 hours.[5] | Tmax (Enalapril): ~1.0 hour. | Both prodrugs are absorbed very rapidly. |
| Time to Peak (Active) | Tmax (Benazeprilat): 1.0 - 2.0 hours (fasting); 2.0 - 4.0 hours (with food).[5] | Tmax (Enalaprilat): ~4.0 hours. | Rapid conversion leads to the quick appearance of active metabolites. Food delays the absorption of benazeprilat but does not impact its overall bioavailability.[3][8] |
| Protein Binding (Active) | Benazeprilat: ~95.3%.[9] | Enalaprilat: ~50%.[10] | Benazeprilat is significantly more protein-bound. This higher affinity may influence its volume of distribution and tissue penetration. |
| Effective Half-Life (Active) | Benazeprilat: 10 - 11 hours.[9] | Enalaprilat: ~11 hours.[11] | Despite differences in other parameters, their effective half-lives are remarkably similar, supporting once-daily dosing for both. |
| Elimination Pathway (Active) | Benazeprilat: Predominantly renal, with a secondary biliary/hepatic route.[9][12] | Enalaprilat: Primarily renal (>90%).[11] | This is a critical point of differentiation. The dual-excretion pathway of benazeprilat makes its clearance less dependent on renal function alone. |
Expert Insights on Pharmacokinetic Differentiation
The most significant distinctions for researchers to consider are the differences in protein binding and elimination pathways.
-
Impact of Protein Binding: The higher protein binding of benazeprilat (~95%) compared to enalaprilat (~50%) means that a smaller fraction of the drug is free (unbound) in the plasma at any given time.[9][10] The unbound fraction is what is pharmacologically active and available for distribution into tissues and for elimination. This difference can have implications for tissue-level ACE inhibition and potential drug-drug interactions with other highly protein-bound drugs.
-
Impact of Elimination Route: Enalaprilat's near-total reliance on renal excretion makes its pharmacokinetics highly sensitive to changes in kidney function.[7][11] In contrast, benazeprilat's dual pathway of renal and hepatic clearance provides a compensatory mechanism.[9][12] This is powerfully illustrated in a comparative study involving elderly subjects, who often have reduced renal function. In this study, the area under the curve (AUC) for enalaprilat in elderly subjects increased by 113% compared to young subjects, whereas the AUC for benazeprilat increased by only 40%.[13] This suggests that the clearance of enalaprilat is more significantly impaired by age-related decline in renal function than that of benazeprilat.
Experimental Methodologies for Pharmacokinetic Assessment
To ensure the scientific integrity of comparative pharmacokinetic data, robust and validated experimental protocols are essential. Below are outlines for a preclinical in-vivo study and the corresponding bioanalytical sample analysis.
Protocol 1: Preclinical Oral Pharmacokinetic Study in Rats
This protocol provides a framework for determining the plasma concentration-time profile of an ACE inhibitor prodrug and its active metabolite following oral administration.
Objective: To characterize the single-dose oral pharmacokinetics of Benazepril or Enalapril and their active metabolites in Sprague-Dawley rats.
Methodology Workflow:
Caption: Workflow for a typical preclinical oral pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g. Allow animals to acclimate for at least 3 days.
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.[14][15]
-
Dosing Formulation: Prepare the test compound (Benazepril HCl or Enalapril Maleate) in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC-Na), for a final dosing concentration of 10 mg/kg.[14]
-
Administration: Administer the formulation as a single dose via oral gavage.[8]
-
Blood Sampling: Collect serial blood samples (~100-200 µL) from the saphenous or jugular vein into heparinized tubes at pre-dose (0) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[14]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.[14]
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters like Cmax, Tmax, AUC, and half-life.
Protocol 2: Bioanalytical Method for Plasma Quantification using LC-MS/MS
The trustworthiness of PK data hinges on a validated bioanalytical method. This protocol outlines the key steps for quantifying the prodrug and its active metabolite in plasma, adhering to principles outlined in FDA guidance.[9]
Objective: To simultaneously quantify benazepril/benazeprilat or enalapril/enalaprilat in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound).[14]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[14]
-
Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the proteins.[14]
-
Carefully transfer the supernatant to a new tube or 96-well plate for analysis.
-
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[14]
-
Mobile Phase: Employ a gradient elution using two solvents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: Inject a small volume (e.g., 1-5 µL) of the prepared sample.
-
-
Detection (MS/MS):
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for each analyte (prodrug, metabolite) and the internal standard. This confers high selectivity and sensitivity.
-
-
Method Validation: The entire method must be rigorously validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[5] This involves assessing:
-
Selectivity: Ensuring no interference from endogenous plasma components.
-
Linearity: Establishing a calibration curve over the expected concentration range.
-
Accuracy & Precision: Determining how close measurements are to the true value and how reproducible they are, respectively.
-
Recovery & Matrix Effect: Assessing the efficiency of the extraction process and the influence of the plasma matrix on ionization.
-
Stability: Confirming the analyte's stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Conclusion and Future Directions
Both benazepril and enalapril are effective ACE inhibitor prodrugs, but their pharmacokinetic profiles are not interchangeable. Enalapril offers higher oral absorption, while benazeprilat's extensive protein binding and dual excretory pathways present a distinct profile. The key differentiator is the reduced impact of renal impairment on benazeprilat's disposition, a critical consideration in patient populations with compromised kidney function, such as the elderly or those with diabetic nephropathy.
For drug development professionals, these differences underscore the importance of tailored pharmacokinetic evaluations. Future research could focus on head-to-head studies measuring tissue-level ACE inhibition to better understand how differences in protein binding and distribution translate to pharmacodynamic effects at the target site. Such studies would provide invaluable data for optimizing dosing strategies and selecting the appropriate agent for specific therapeutic indications.
References
-
The effects of age on the pharmacokinetics and pharmacodynamics of single oral doses of benazepril and enalapril. British Journal of Clinical Pharmacology. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Benazepril - StatPearls. NCBI Bookshelf. [Link]
-
Benazepril Hydrochloride Product Monograph. Health Canada. [Link]
-
Enalaprilat - PubChem. National Center for Biotechnology Information. [Link]
-
Physicochemical and PK properties of enalapril and enalaprilat. ResearchGate. [Link]
-
pms-BENAZEPRIL (benazepril hydrochloride) Product Monograph. Pharmascience Inc. [Link]
-
The pharmacokinetics of benazepril relative to other ACE inhibitors. PubMed. [Link]
-
Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study. PubMed. [Link]
-
Simultaneous determination of multiple components in rat plasma by UHPLC-sMRM for pharmacokinetic studies after oral administration of Qingjin Yiqi Granules. National Institutes of Health. [Link]
-
Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. National Institutes of Health. [Link]
-
Rodent Blood Collection and Sample Preparation Guide. IDEXX BioAnalytics. [Link]
-
Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics. National Institutes of Health. [Link]
-
Enalaprilat - StatPearls. NCBI Bookshelf. [Link]
-
Benazepril vs Enalapril Comparison. Drugs.com. [Link]
-
[Comparative evaluation of ACE inhibitors: which differences are relevant?]. PubMed. [Link]
-
Kinetics of the acidic and enzymatic hydrolysis of benazepril HCl studied by LC. ResearchGate. [Link]
-
Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. MDPI. [Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. National Institutes of Health. [Link]
-
Pharmacokinetics of the angiotensin converting enzyme inhibitor benazepril.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration. PubMed. [Link]
-
Benazepril: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Enalapril | C20H28N2O5 - PubChem. National Center for Biotechnology Information. [Link]
-
The ester prodrug enalapril, 1, is hydrolyzed via esterase enzymes to... ResearchGate. [Link]
-
Enalapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor. PubMed. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. The pharmacokinetics of benazepril relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 9. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. The effects of age on the pharmacokinetics and pharmacodynamics of single oral doses of benazepril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous determination of multiple components in rat plasma by UHPLC-sMRM for pharmacokinetic studies after oral administration of Qingjin Yiqi Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Benazepril Ethyl Ester
This guide provides an in-depth comparison of analytical methodologies for the quantification of benazepril ethyl ester, a critical prodrug of the angiotensin-converting enzyme (ACE) inhibitor benazeprilat.[1][2] It is designed for researchers, analytical scientists, and drug development professionals engaged in the quality control, stability testing, and pharmacokinetic analysis of benazepril. This document moves beyond a simple recitation of methods to offer a comparative analysis grounded in experimental data, elucidating the rationale behind methodological choices and providing a framework for inter-laboratory validation.
The Critical Need for Validated Analytical Methods for Benazepril
Benazepril is a widely prescribed therapeutic agent for hypertension and heart failure.[1][3][4][5][6][7] As a prodrug, it is hydrolyzed in vivo to its active metabolite, benazeprilat.[1][2] The accurate and precise measurement of benazepril ethyl ester is paramount for ensuring the quality, safety, and efficacy of the drug product. The presence of impurities and degradation products must be carefully monitored, necessitating the use of robust, validated, and transferable analytical methods.[2]
Inter-laboratory validation is the pinnacle of method validation, demonstrating the ruggedness and reproducibility of an analytical procedure when performed by different analysts in different laboratories with different equipment. This process is essential for regulatory submissions, quality control in a global manufacturing environment, and for ensuring the consistency of data in multi-center clinical trials.
Comparative Analysis of Analytical Techniques
The quantification of benazepril and its related compounds is predominantly achieved through chromatographic techniques. The choice of method is contingent upon the specific application, required sensitivity, and the nature of the sample matrix. Here, we compare the most prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with Mass Spectrometric detection (LC-MS).
Method Performance Characteristics
The following tables summarize the performance characteristics of various validated methods for benazepril and its active metabolite, benazeprilat. While direct inter-laboratory validation data for benazepril ethyl ester is not extensively published, the data presented from single-laboratory validations provides a strong basis for method selection and transfer.
Table 1: Performance Characteristics of HPLC-UV Methods for Benazepril and Related Compounds
| Parameter | Method 1 | Method 2[8] | Method 3[9] |
| Linearity Range | 40-100 µg/mL | 200-300 µg/mL | 0.1-20 µg/mL |
| Lower Limit of Quantification (LLOQ) | Not Reported | Not Reported | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Reported | 0.065 µg/mL |
| Precision (%RSD) | < 2.0% | < 1% | < 2% |
| Accuracy (% Recovery) | 90-110% | 98-102% | Not Reported |
| Internal Standard | Not specified | Not specified | Not specified |
Table 2: Performance Characteristics of LC-MS/MS Methods for Benazepril and Benazeprilat in Plasma
| Parameter | Method 1[10] | Method 2[11] |
| Linearity Range | 6.67-666.67 ng/mL | 0.74 - 607 ng/mL |
| Lower Limit of Quantification (LLOQ) | 6.67 ng/mL | 0.74 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | Not Reported | 85 - 115% |
| Internal Standard | Rutaecarpine | Nevirapine |
Insights into Method Selection
-
HPLC-UV is a robust and widely accessible technique suitable for routine quality control of bulk drug and pharmaceutical dosage forms where the concentration of benazepril is relatively high.[12] Its simplicity and cost-effectiveness make it a workhorse in many analytical laboratories.
-
UPLC represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher operating pressures.[13][14][15] This results in faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for high-throughput screening and the analysis of complex mixtures.[13][14][15]
-
LC-MS/MS is the gold standard for bioanalytical applications, offering unparalleled sensitivity and selectivity.[10][16][17][18] It is the method of choice for pharmacokinetic studies where the concentration of benazepril and benazeprilat in biological matrices like plasma is extremely low.[10][16][17][18]
A Framework for Inter-laboratory Validation
The successful transfer and validation of an analytical method between laboratories is a meticulous process that requires a well-defined protocol. The following workflow outlines the key stages of an inter-laboratory validation study for a benazepril ethyl ester HPLC method.
Caption: Workflow for Inter-laboratory Validation of an Analytical Method.
Detailed Experimental Protocol: A Validated RP-HPLC Method for Benazepril Ethyl Ester
The following protocol is a representative example of a validated RP-HPLC method for the quantification of benazepril in pharmaceutical dosage forms, synthesized from published literature.[8]
Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of acetonitrile and water (with 1% acetic acid) in a 75:25 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.[19]
-
Injection Volume: 20 µL.[12]
-
Column Temperature: Ambient.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of benazepril hydrochloride reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the mobile phase.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not less than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of benazepril and transfer to a 100 mL volumetric flask.[8]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.[8]
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.[8]
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.[8]
-
Validation Parameters (Based on ICH Q2(R1) Guidelines)
The following validation parameters should be assessed during single-laboratory validation and confirmed during the inter-laboratory transfer.
Caption: Key Validation Parameters for an Analytical Method.
Conclusion
The selection of an appropriate analytical method for benazepril ethyl ester is a critical decision that impacts the entire drug development lifecycle. While HPLC-UV offers a robust and cost-effective solution for routine analysis, UPLC and LC-MS/MS provide significant advantages in terms of speed, resolution, and sensitivity. This guide has provided a comparative overview of these techniques, supported by experimental data, and has outlined a comprehensive framework for inter-laboratory validation. By adhering to the principles of scientific integrity and following a structured validation protocol, researchers can ensure the generation of reliable and reproducible data for this important therapeutic agent.
References
-
ijrpr. (n.d.). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. ijrpr. Available at: [Link]
-
RJPT. (2020). A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]
-
Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Longdom Publishing. Available at: [Link]
-
SciSpace. (n.d.). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. SciSpace. Available at: [Link]
-
PubMed. (n.d.). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. PubMed. Available at: [Link]
-
PubMed. (2005). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. PubMed. Available at: [Link]
-
Jetir.Org. (2024). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Jetir.Org. Available at: [Link]
-
(n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available at: [Link]
-
Scribd. (n.d.). HPLC vs. UPLC. Scribd. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Asian Journal of Research in Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. Semantic Scholar. Available at: [Link]
-
PubMed. (n.d.). The effect of benazepril on survival times and clinical signs of dogs with congestive heart failure: Results of a multicenter, prospective, randomized, double-blinded, placebo-controlled, long-term clinical trial. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of benazepril in cats with heart disease in a prospective, randomized, blinded, placebo‐controlled clinical trial. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Effect of benazepril on survival and cardiac events in dogs with asymptomatic mitral valve disease: a retrospective study of 141 cases. PubMed. Available at: [Link]
-
PubMed. (n.d.). Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study. PubMed. Available at: [Link]
-
NIH. (2019). Evaluation of benazepril in cats with heart disease in a prospective, randomized, blinded, placebo‐controlled clinical trial. NIH. Available at: [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The effect of benazepril on survival times and clinical signs of dogs with congestive heart failure: Results of a multicenter, prospective, randomized, double-blinded, placebo-controlled, long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of benazepril on survival and cardiac events in dogs with asymptomatic mitral valve disease: a retrospective study of 141 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of benazepril in cats with heart disease in a prospective, randomized, blinded, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. longdom.org [longdom.org]
- 10. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. [PDF] Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. ajrconline.org [ajrconline.org]
A Comparative Guide to the Synthetic Efficacy of Benazepril Ethyl Ester Routes
Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and congestive heart failure.[1][2] As a prodrug, it is hydrolyzed in the liver to its active metabolite, benazeprilat, which exerts the therapeutic effect. The efficiency, scalability, and cost-effectiveness of the synthetic route to Benazepril ethyl ester are of paramount importance to drug manufacturers and researchers. This guide provides an in-depth, comparative analysis of the most prevalent synthetic strategies for Benazepril ethyl ester, offering experimental insights and data to inform route selection and optimization.
Asymmetric Aza-Michael Addition Route
This modern approach offers an elegant and enantioselective pathway to a key intermediate of Benazepril.[3][4][5] The core of this strategy is the asymmetric 1,4-addition of L-homophenylalanine ethyl ester (LHPE) to a specifically designed Michael acceptor.
Causality of Experimental Choices
The selection of a nitro-substituted enone, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester, as the Michael acceptor is strategic. The nitro group serves as a precursor to the amine required for the subsequent cyclization to form the benzazepine ring. The use of the chiral starting material, L-homophenylalanine ethyl ester, induces the desired stereochemistry at the newly formed chiral center through a substrate-controlled asymmetric reaction.[4]
Experimental Protocol: Asymmetric Aza-Michael Addition[4]
-
Preparation of the Michael Acceptor: 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester is synthesized via an aldol condensation between o-nitroacetophenone and glyoxylic acid, followed by esterification.
-
Aza-Michael Addition: L-homophenylalanine ethyl ester is added to a solution of the Michael acceptor in a suitable solvent (dichloromethane has been shown to give good diastereoselectivity). The reaction is stirred at ambient temperature.
-
Reduction and Cyclization: The resulting diastereomeric mixture is subjected to catalytic hydrogenation (e.g., using Pd/C) under pressure. This simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the key lactam intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester.
-
Final N-alkylation: The secondary amine of the lactam intermediate is then alkylated with an appropriate reagent, such as ethyl bromoacetate, to yield Benazepril ethyl ester.
Data Presentation
| Parameter | Value | Reference |
| Diastereomeric Ratio (S,S) : (R,S) | Up to 4.20 : 1 (in Dichloromethane) | [6][7] |
| Isolated Yield of Michael Adduct | ~90% | [6] |
| Hydrogenation Conditions | 40 °C, 150 psi H2, Pd/C | [4] |
Logical Relationship Diagram
Caption: Asymmetric Aza-Michael Addition Route to Benazepril Ethyl Ester.
Nucleophilic Substitution Route
This classical approach relies on the coupling of two key chiral fragments: a derivative of the benzazepine core and a side chain derived from a substituted butyrate.[8][9]
Causality of Experimental Choices
This route often employs a chiral resolution step to obtain the desired enantiomer of the aminobenzazepinone intermediate. The butyrate side chain is activated with a good leaving group, such as a triflate or a p-nitrobenzenesulfonate, to facilitate nucleophilic substitution by the amino group of the benzazepine.[7] The choice of a highly reactive leaving group is critical for achieving a good yield in the coupling step.
Experimental Protocol: Nucleophilic Substitution[10]
-
Preparation of (3S)-3-amino-1-tert-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one: This intermediate is typically prepared from 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one through a multi-step synthesis involving protection, introduction of the amino group (or a precursor), and chiral resolution.
-
Activation of the Side Chain: Ethyl (R)-2-hydroxy-4-phenylbutyrate is reacted with trifluoromethanesulfonic anhydride or p-nitrobenzenesulfonyl chloride in the presence of a non-nucleophilic base to form the corresponding activated sulfonate ester.
-
Condensation: The activated side chain is then condensed with the aminobenzazepinone intermediate in the presence of a base like N-methylmorpholine.
-
Deprotection and Esterification: The tert-butyl ester protecting group on the benzazepine nitrogen is removed, and subsequent esterification yields Benazepril ethyl ester. The final product is often isolated as the hydrochloride salt.
Data Presentation
| Parameter | Value | Reference |
| Diastereomeric Ratio (SS:SR) | 96:4 | |
| Key Reagents | Trifluoromethanesulfonic anhydride, p-nitrobenzenesulfonyl chloride | [7] |
| Overall Yield | ~63% (from a bromo-benzazepine intermediate) | [7] |
Logical Relationship Diagram
Caption: Nucleophilic Substitution Route to Benazepril Ethyl Ester.
Reductive Amination Route
This pathway involves the formation of an imine between the aminobenzazepinone intermediate and a keto-ester, followed by stereoselective reduction.[7]
Causality of Experimental Choices
The choice of ethyl 2-oxo-4-phenylbutyrate as the keto-ester provides the necessary carbon skeleton for the side chain. The critical step is the diastereoselective reduction of the intermediate imine. Sodium cyanoborohydride is a commonly used reducing agent for this transformation as it is selective for the imine in the presence of the ketone. The stereochemical outcome is often controlled by the existing chiral center in the aminobenzazepinone.
Experimental Protocol: Reductive Amination[10]
-
Preparation of (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: This key intermediate is prepared similarly to the one used in the nucleophilic substitution route.
-
Condensation and Reduction: The aminobenzazepinone is reacted with ethyl 2-oxo-4-phenylbutyrate in the presence of a reducing agent, typically sodium cyanoborohydride, in a suitable solvent like methanol.
-
Esterification: The resulting carboxylic acid is then esterified to give Benazepril ethyl ester.
Data Presentation
| Parameter | Value | Reference |
| Key Reagents | Ethyl 2-oxo-4-phenylbutyrate, Sodium cyanoborohydride | |
| Reported Yield | 25% (diastereomeric mixture) | [7] |
| Challenges | Low diastereoselectivity, use of toxic cyanoborohydride | [7] |
Logical Relationship Diagram
Caption: Reductive Amination Route to Benazepril Ethyl Ester.
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Aza-Michael Addition | Nucleophilic Substitution | Reductive Amination |
| Overall Yield | Potentially high | Moderate to high (e.g., ~63% reported)[7] | Generally lower (e.g., 25% reported)[7] |
| Number of Steps | Moderate | Moderate to long (due to resolution) | Moderate |
| Stereocontrol | Substrate-controlled asymmetry | Chiral resolution or chiral starting materials | Substrate-controlled, often with lower diastereoselectivity |
| Key Reagents | Pd/C, H2 | Tf2O or NsCl, expensive chiral ligands | NaBH3CN (toxic) |
| Starting Materials | L-homophenylalanine ethyl ester | Chiral aminobenzazepinone, Ethyl (R)-2-hydroxy-4-phenylbutyrate | Chiral aminobenzazepinone, Ethyl 2-oxo-4-phenylbutyrate |
| Industrial Scalability | Promising, avoids harsh reagents | Established, but can be costly | Less favorable due to low yield and toxic reagents |
| Environmental Impact | Generally favorable | Use of sulfonyl chlorides and chlorinated solvents | Use of toxic cyanide reagent |
Conclusion
The choice of a synthetic route for Benazepril ethyl ester is a multifactorial decision that balances yield, cost, stereochemical purity, and environmental impact.
-
The Asymmetric Aza-Michael Addition Route represents a modern and efficient approach, offering good yields and stereoselectivity under relatively mild conditions. Its convergent nature is also advantageous for industrial production.
-
The Nucleophilic Substitution Route is a well-established and reliable method, though it may involve more steps, including a potentially tedious chiral resolution. The use of highly reactive and expensive reagents can also be a drawback.
-
The Reductive Amination Route is a conceptually straightforward approach but is often hampered by low yields and poor diastereoselectivity, as well as the use of toxic reagents, making it less attractive for large-scale synthesis.
For new process development and optimization, the Asymmetric Aza-Michael Addition route appears to be the most promising strategy, aligning well with the principles of green and efficient chemistry. However, the classical Nucleophilic Substitution route remains a viable and proven option, particularly if a robust and cost-effective method for obtaining the chiral intermediates is available.
References
-
Yu, L.-T., Huang, J.-L., Chang, C.-Y., & Yang, T.-K. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 11(8), 641–648. [Link][3][4][5]
-
Yu, L.-T., Huang, J.-L., Chang, C.-Y., & Yang, T.-K. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health. [Link][3][4][5]
-
Yu, L.-T., Huang, J.-L., Chang, C.-Y., & Yang, T.-K. (2006). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. [Link][6][7]
-
New Drug Approvals. (2013). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. [Link][8]
-
Google Patents. (2020). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride. [7]
- Google Patents. (2005).
-
Google Patents. (2006). CN1844102A - Process for preparing Benazepril hydrochloride materials. [10][11]
-
Xie, K. L. (2006). Study On Methods Of Syntheses Two Key Intermediates Of Benazepril. Globe Thesis. [Link]
- Google Patents. (2005).
-
Semantic Scholar. (2006). Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction. [Link]
-
PubChem. (n.d.). Benazepril. National Institutes of Health. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]
- 3. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 8. Benazepril synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. imarcgroup.com [imarcgroup.com]
- 11. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]
A Head-to-Head Comparison of Benazepril and Lisinopril in Animal Models: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the angiotensin-converting enzyme (ACE) inhibitors benazepril and lisinopril, focusing on their performance in preclinical animal models. Drawing from established experimental data, this document is designed to inform study design and drug selection in cardiovascular and renal research.
Introduction: The Role of ACE Inhibitors in Research
Benazepril and lisinopril are both widely used ACE inhibitors that play a crucial role in managing hypertension and heart failure.[1][2][3][4] They function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure.[5][6] While both drugs belong to the same class, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that can influence their suitability for specific research applications.[1] This guide will explore these differences through the lens of animal model studies.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The therapeutic effects of both benazepril and lisinopril are mediated through their interaction with the Renin-Angiotensin-Aldosterone System (RAAS). A comprehensive understanding of this pathway is fundamental to interpreting their effects in animal models.
By inhibiting ACE, these drugs decrease angiotensin II levels, leading to:
-
Vasodilation : Reduced angiotensin II levels cause blood vessels to relax, lowering blood pressure.[6][7]
-
Reduced Aldosterone Secretion : This leads to decreased sodium and water retention, further contributing to blood pressure control.[6]
-
Increased Bradykinin Levels : ACE is also responsible for the breakdown of bradykinin, a vasodilator. Its inhibition can lead to increased bradykinin levels, which may contribute to the therapeutic effects of ACE inhibitors.[8]
Caption: Mechanism of action of Benazepril and Lisinopril within the RAAS pathway.
Pharmacokinetic Profile: A Comparative Analysis
Key differences in the absorption, distribution, metabolism, and excretion of benazepril and lisinopril significantly impact their application in animal studies.
| Parameter | Benazepril | Lisinopril | Key Considerations for Animal Models |
| Prodrug | Yes (converted to benazeprilat)[6][7] | No | Benazepril requires hepatic activation. This is a critical consideration in models with liver dysfunction. |
| Absorption | Well absorbed in dogs.[9] | Not affected by food.[1] | The presence of food can be a variable in study design when using lisinopril. |
| Metabolism | Hepatic conversion to active metabolite benazeprilat.[7][9] | Not metabolized. | The lack of metabolism for lisinopril may be advantageous in studies where hepatic enzyme induction or inhibition is a confounding factor. |
| Excretion | Dual excretion via bile and urine in dogs (approximately equal).[9] In cats, predominantly hepatic (about 85%).[10] | Primarily renal.[9] | Benazepril's dual excretion pathway may offer a safety advantage in animal models with pre-existing renal insufficiency.[9] |
| Half-life | Terminal half-life of benazeprilat in dogs is ~3.5 hours.[9] | Effects last 12-14 hours in dogs.[9] | The longer duration of action for lisinopril may allow for once-daily dosing in some animal models, reducing handling stress.[1] |
| Protein Binding | High | Low | The high protein binding of benazepril could be a factor in animals with low blood protein levels.[1] |
Head-to-Head Efficacy in Animal Models
While both drugs effectively lower blood pressure, their performance can differ in specific disease models.
Hypertension
In studies involving hypertensive animal models, both benazepril and lisinopril have demonstrated efficacy in reducing blood pressure. A meta-analysis of clinical trials has shown no clinically meaningful differences in the blood pressure-lowering effects between various ACE inhibitors.[11] However, the choice between them in a research setting may be guided by their pharmacokinetic profiles and the specific characteristics of the animal model. For instance, lisinopril's longer duration of action might provide more consistent blood pressure control over a 24-hour period.[1]
Renal Disease
ACE inhibitors are known to ameliorate the progression of chronic renal disease.[8] They reduce glomerular capillary pressure and proteinuria, which can slow the development of glomerular injury.[12]
-
Benazepril: In cats with induced renal insufficiency, benazepril treatment was associated with a significant reduction in mean systolic arterial blood pressure and an increase in glomerular filtration rate (GFR).[13] It has been shown to be beneficial in treating certain forms of renal disease, and its dual excretion route may be advantageous in animals with compromised kidney function.[9]
-
Lisinopril: Studies have also supported the use of lisinopril in mitigating kidney disease progression.[12]
The selection between benazepril and lisinopril in renal disease models often depends on the species and the specific renal pathology being investigated. Benazepril's pharmacokinetic profile in cats makes it a frequently studied option for feline chronic kidney disease.[10]
Experimental Protocols: Methodologies for Comparative Studies
To ensure robust and reproducible data, standardized experimental protocols are essential.
Non-Invasive Blood Pressure Measurement in Rodents
This protocol is fundamental for assessing the antihypertensive effects of benazepril and lisinopril.
Objective: To measure systolic blood pressure in conscious rats or mice using the tail-cuff method.
Materials:
-
Tail-cuff plethysmography system
-
Animal restrainer
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the animals to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Animal Preparation: Place the animal in the restrainer on a warming platform to increase blood flow to the tail.
-
Cuff Placement: Securely place the tail cuff and sensor at the base of the tail.
-
Measurement: Inflate and deflate the cuff multiple times and record the systolic blood pressure readings.
-
Data Analysis: Average at least three stable readings for each animal at each time point.
Sources
- 1. meded101.com [meded101.com]
- 2. drugs.com [drugs.com]
- 3. Lisinopril vs. Benazepril for Hypertension: Important Differences and Potential Risks. [goodrx.com]
- 4. Best ACE Inhibitor: Comparing Lisinopril, Enalapril, Benazepril, and More - GoodRx [goodrx.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benazepril (Lotensin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. ACE-I vs angiotensin II receptor antagonists: prevention of renal injury in chronic rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. ACE Inhibitors in Renal Disease - WSAVA2007 - VIN [vin.com]
- 11. Blood pressure lowering efficacy of angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 13. Effects of the angiotensin converting enzyme inhibitor benazepril in cats with induced renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Benazeprilat in Feline Plasma by LC-MS/MS
This guide provides an in-depth comparison of bioanalytical methods for the quantification of benazeprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor benazepril, in feline plasma. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of sample preparation techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, supported by established protocols and regulatory standards.
Benazepril is a cornerstone therapy for managing hypertension and heart failure in feline medicine.[1][2] As a prodrug, benazepril is metabolized in the liver to benazeprilat, which exerts the therapeutic effect by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[3][4][5] Accurate quantification of benazeprilat in plasma is paramount for pharmacokinetic and toxicokinetic studies, ensuring the safety and efficacy of benazepril in the target feline population. This necessitates a robustly validated bioanalytical method that adheres to stringent regulatory guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
The Imperative of a Validated Method: Adherence to Regulatory Standards
Bioanalytical method validation is a formal process that provides a high degree of assurance that a method will consistently and accurately measure the concentration of an analyte in a specific biological matrix. The FDA and EMA have established comprehensive guidelines that outline the essential parameters to be evaluated during method validation.[7][8][9] These parameters include selectivity, accuracy, precision, linearity, range, stability, and matrix effect.[10] While these guidelines are primarily directed at human drug development, their principles are directly applicable to veterinary medicine to ensure data integrity and reliability.[11] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation further harmonizes these global standards.[6]
A Comparative Analysis of Sample Preparation Techniques
The initial and most critical step in the bioanalytical workflow is the extraction of the analyte from the complex plasma matrix. The choice of sample preparation technique significantly impacts the cleanliness of the sample, the recovery of the analyte, and the overall sensitivity and robustness of the assay. The two most prevalent methods for small molecule extraction from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[12]
Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is a straightforward and high-throughput technique that involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[12][13]
Advantages:
-
Speed and Simplicity: PPT is a rapid and technically simple procedure, making it amenable to high-throughput analysis.[12]
-
Cost-Effective: The minimal requirement for specialized equipment and reagents makes it a financially viable option.
Disadvantages:
-
Matrix Effects: A significant drawback of PPT is the potential for incomplete removal of endogenous plasma components, such as phospholipids, which can lead to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[13][14]
-
Lower Sensitivity: The resulting extract is often less clean than that obtained from SPE, which can compromise the lower limit of quantification (LLOQ).[14]
Solid-Phase Extraction (SPE): The Selective Method
Solid-phase extraction is a more selective and rigorous sample clean-up technique that separates the analyte from the matrix components based on their physicochemical properties.[13][15]
Advantages:
-
Reduced Matrix Effects: SPE provides a much cleaner extract by effectively removing interfering substances, thereby minimizing matrix effects and improving the reliability of the data.[15]
-
Enhanced Sensitivity: The concentration of the analyte during the elution step can lead to a lower LLOQ, which is crucial for studies with low analyte concentrations.
-
Higher Recovery: Optimized SPE protocols can yield high and reproducible recovery of the analyte.[16]
Disadvantages:
-
Method Development: Developing a robust SPE method can be more time-consuming and complex compared to PPT.
-
Cost and Throughput: SPE is generally more expensive and less amenable to high-throughput workflows than PPT.
Comparative Summary of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | High |
| Sample Cleanliness | Moderate | High |
| Matrix Effects | Higher Potential | Lower Potential[15] |
| Throughput | High | Lower |
| Cost | Low[12] | High |
| Method Development | Minimal[12] | More Involved |
| Sensitivity | Generally Lower | Generally Higher |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantitative analysis of benazeprilat in plasma, LC-MS/MS is the undisputed gold standard due to its high sensitivity, selectivity, and speed.[17][18] The use of a stable isotope-labeled internal standard, such as benazeprilat-d5, is highly recommended to compensate for any variability during sample processing and to correct for matrix effects.[17][19]
Experimental Protocol: A Validated LC-MS/MS Method for Benazeprilat in Feline Plasma
This section details a comprehensive, step-by-step protocol for the validation of a bioanalytical method for benazeprilat in feline plasma using protein precipitation followed by LC-MS/MS analysis. This method is designed to be robust, reliable, and compliant with regulatory expectations.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of benazeprilat and benazeprilat-d5 (internal standard) in methanol at a concentration of 1 mg/mL.[17]
-
Working Standard Solutions: Serially dilute the benazeprilat stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for creating calibration standards.[17]
-
Internal Standard Working Solution: Dilute the benazeprilat-d5 stock solution with the same diluent to a final concentration of 100 ng/mL.[17]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank feline plasma with the appropriate working standard solutions to prepare calibration standards at a minimum of six different concentration levels, and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation Workflow
Sources
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Facebook [cancer.gov]
- 4. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benazepril Hydrochloride | C24H29ClN2O5 | CID 5362123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
- 11. moh.gov.bw [moh.gov.bw]
- 12. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Simultaneous determination of lercanidipine, benazepril and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Spectrophotometric and Chromatographic Methods for the Determination of Benazepril
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring the safety, efficacy, and quality of drug products. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension and heart failure.[1][2] Its clinical and pharmaceutical analysis, therefore, demands robust and reliable analytical techniques. This guide provides an in-depth comparison of two major analytical approaches for the determination of Benazepril Hydrochloride: Spectrophotometry and High-Performance Liquid Chromatography (HPLC) . As a senior application scientist, my aim is to dissect the nuances of these methodologies, moving beyond mere procedural steps to illuminate the rationale behind experimental choices and to provide a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Analytical Imperative: Why Method Selection Matters
The choice between a spectrophotometric and a chromatographic method for Benazepril analysis is not merely a matter of preference; it is a decision dictated by the specific requirements of the analysis. Factors such as the nature of the sample matrix (bulk drug vs. complex formulation), the need for stability-indicating assays, desired sensitivity, and practical considerations like cost and sample throughput all play a critical role. This guide will explore these facets, providing the necessary context for an informed decision.
Spectrophotometric Methods: The Principle of Light Absorption
Spectrophotometry, particularly UV-Visible spectrophotometry, is a widely accessible and often straightforward analytical technique. It operates on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert Law).
For Benazepril Hydrochloride, the UV spectrum exhibits a maximum absorption (λmax) typically around 237-238 nm in solvents like methanol.[3][4][5] This characteristic absorption forms the basis for its direct quantitative determination.
Experimental Protocol: A Validated UV Spectrophotometric Method
The following protocol outlines a typical UV spectrophotometric method for the determination of Benazepril Hydrochloride in a bulk drug substance, validated according to ICH Q2(R1) guidelines.[3]
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm.
-
Matched quartz cuvettes with a 1 cm path length.
2. Reagents and Materials:
-
Benazepril Hydrochloride reference standard.
-
Methanol (HPLC grade).
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of Benazepril Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL. This serves as the stock solution.
4. Preparation of Calibration Curve:
-
From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2 to 22 µg/mL.[3]
-
Measure the absorbance of each solution at 237 nm against a methanol blank.[3]
-
Plot a calibration curve of absorbance versus concentration.
5. Sample Preparation:
-
For a bulk drug sample, prepare a solution in methanol with a theoretical concentration falling within the calibration range.
-
For tablet formulations, weigh and powder not less than 20 tablets. Transfer a quantity of powder equivalent to a known amount of Benazepril Hydrochloride into a volumetric flask, add methanol, sonicate to dissolve, and dilute to volume. Filter the solution before measurement.
6. Analysis:
-
Measure the absorbance of the sample solution at 237 nm.
-
Determine the concentration of Benazepril Hydrochloride from the calibration curve.
The Rationale Behind the Protocol:
-
Choice of Solvent: Methanol is a common choice as it is a good solvent for Benazepril Hydrochloride and is transparent in the UV region of interest.[1][3]
-
Wavelength Selection (λmax): Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.[5]
-
Calibration Curve: A multi-point calibration is essential to establish the linear relationship between absorbance and concentration, a cornerstone of quantitative analysis.
Enhancing Specificity: Derivative Spectrophotometry
A significant limitation of direct UV spectrophotometry is its lack of specificity, particularly in the presence of excipients or other APIs that also absorb UV light. Derivative spectrophotometry can partially mitigate this by calculating the first or higher-order derivatives of the absorbance spectrum. This technique can resolve overlapping spectra, allowing for the determination of an analyte in a complex matrix.[6][7][8] For instance, second-derivative spectrophotometry has been successfully used for the simultaneous determination of Benazepril Hydrochloride and Hydrochlorothiazide in tablets.[7] However, it is crucial to note that even derivative methods may not be able to distinguish between the parent drug and its degradation products, making them unsuitable for stability-indicating assays.[8]
Chromatographic Methods: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that has become the workhorse of the pharmaceutical industry. It offers high resolution, sensitivity, and specificity, making it ideal for the analysis of complex mixtures and for stability-indicating studies. Reversed-phase HPLC (RP-HPLC) is the most common mode used for Benazepril analysis.[9][10]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol details a stability-indicating RP-HPLC method for the determination of Benazepril Hydrochloride.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a 55:45 (v/v) mixture of water and methanol.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).[9]
3. Preparation of Solutions:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard stock solution of Benazepril Hydrochloride in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1-20 µg/mL).[9]
-
Prepare the sample solution from the drug product by dissolving a known quantity in the mobile phase, sonicating, and filtering.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Benazepril peak based on its retention time (e.g., around 9.19 min under the specified conditions).[9]
-
Quantify the amount of Benazepril in the sample by comparing its peak area to the calibration curve.
The Rationale Behind the Protocol:
-
Stationary Phase (C18): The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like Benazepril.
-
Mobile Phase Composition: The ratio of aqueous to organic components in the mobile phase is optimized to achieve a good separation and a reasonable retention time for Benazepril.
-
UV Detection: The choice of wavelength is based on the UV absorbance spectrum of Benazepril to ensure a good detector response.
-
Stability-Indicating Power: The key advantage of HPLC is its ability to separate the active ingredient from its degradation products, which is crucial for assessing the stability of a drug product over time.[9]
Visualizing the Workflows
To better illustrate the procedural flow of each method, the following diagrams are provided.
Caption: Workflow for HPLC Determination of Benazepril.
Head-to-Head Comparison: Performance Metrics
The true measure of an analytical method lies in its performance characteristics. The following tables summarize the key validation parameters for both spectrophotometric and HPLC methods for Benazepril determination, based on data reported in the scientific literature.
Table 1: Performance Characteristics of Spectrophotometric Methods for Benazepril Determination
| Parameter | UV Spectrophotometry | Derivative Spectrophotometry |
| Linearity Range (µg/mL) | 2 - 22 [3] | 2 - 30 [11] |
| Correlation Coefficient (r²) | 0.961 [3] | > 0.999 [11] |
| LOD (µg/mL) | 5.5 [3] | Not consistently reported |
| LOQ (µg/mL) | 16.6 [3] | Not consistently reported |
| Accuracy (% Recovery) | Reported as satisfactory [3] | 98 - 102% |
| Precision (% RSD) | Intraday: 0.478-0.619, Interday: 0.855-1.818 [12] | < 2% [6] |
Table 2: Performance Characteristics of HPLC Methods for Benazepril Determination
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 |
| Linearity Range (µg/mL) | 0.1 - 20 [9] | 40 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9923 [9] | > 0.999 |
| LOD (µg/mL) | 0.07 [9] | Not reported |
| LOQ (µg/mL) | 0.1 [9] | Not reported |
| Accuracy (% Recovery) | 98.66 - 99.32 [9] | 90 - 110% |
| Precision (% RSD) | Intraday: 0.11-0.19, Interday: 1.11-1.72 [9] | 0.6 - 1.8% |
Discussion: Choosing the Right Tool for the Job
The data presented in the tables clearly delineates the strengths and weaknesses of each approach.
-
Selectivity and Specificity: This is the most significant differentiator. HPLC methods are inherently more selective as they physically separate Benazepril from excipients and degradation products. [9]Spectrophotometric methods, even with derivative techniques, are prone to interference and cannot be considered stability-indicating. [8]For regulatory submissions and quality control of finished products where stability is a concern, HPLC is the unequivocal choice.
-
Sensitivity: HPLC methods generally offer superior sensitivity, with lower limits of detection (LOD) and quantification (LOQ). [9]This makes HPLC suitable for the analysis of low-dose formulations and for pharmacokinetic studies.
-
Speed and Cost: Spectrophotometric methods are typically faster, simpler to perform, and require less expensive equipment and reagents. [3]For routine analysis of bulk drug substance where interfering species are not a concern, UV spectrophotometry can be a very efficient and cost-effective solution.
-
Application Scope: Spectrophotometry is well-suited for quality control of raw materials and for dissolution testing where the primary goal is to measure the concentration of the main component. HPLC, with its ability to perform simultaneous analysis of multiple components and its compatibility with mass spectrometry for impurity identification, has a much broader application scope, including formulation development, stability studies, and analysis of combination products. [10][13]
Conclusion: A Symbiotic Relationship
-
Choose Spectrophotometry for:
-
Rapid, routine QC of bulk Benazepril Hydrochloride.
-
Cost-sensitive environments.
-
Applications where high specificity is not a critical requirement.
-
-
Choose HPLC for:
-
Analysis of finished pharmaceutical products, especially combination therapies.
-
Stability-indicating assays and impurity profiling.
-
Research and development where high accuracy, precision, and sensitivity are paramount.
-
Analyses requiring regulatory compliance (e.g., pharmacopeial methods).
-
By understanding the fundamental principles, experimental nuances, and performance limitations of each method, researchers and analytical scientists can confidently select and implement the most appropriate technique for the reliable quantification of Benazepril, thereby upholding the highest standards of pharmaceutical quality.
References
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (1999). Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 343-350. [Link]
-
Erk, N. (2001). Spectrophotometric determination of benazepril hydrochloride and hydrochlorothiazide in binary mixture using second derivative, second derivative of the ratio spectra and chemometric methods. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 43-53. [Link]
-
Chhalotiya, U. K., Patel, V. L., Shah, D. A., & Baldania, S. L. (2014). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Journal of Chromatographic Science, 52(7), 658-664. [Link]
-
Sarat, M., et al. (2012). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. International Journal of Current Pharmaceutical Research, 4(4), 80-84. [Link]
-
Rajalakshmi, R., et al. (2022). A Review on Analytical Methods for the Determination of Benazepril in Bulk and Pharmaceutical Dosage Forms. International Journal of Research in Pharmaceutical and Nano Sciences, 11(4), 303-309. [Link]
-
Patel, S. A., et al. (2017). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Asian Journal of Research in Chemistry, 10(6), 845-848. [Link]
-
Stanisz, B., Paszun, S., & Leśniak, M. (2009). Validation of Uv Derivative Spectrophotometric Method for Determination of Benazepril Hydrochloride in Tablets and Evaluation of Its Stability. Acta Poloniae Pharmaceutica, 66(4), 343-349. [Link]
-
Unknown. (n.d.). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Semantic Scholar. [Link]
-
Unknown. (n.d.). Benazepril Hydrochloride. Pharmacopeial Forum. [Link]
-
Patel, S. A., et al. (2017). UV Spectrophotometric Method Development and Validation of Benazepril Hydrochloride. Asian Journal of Research in Chemistry, 10(6), 845-848. [Link]
-
G, D. D., et al. (2022). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical dosage forms. JETIR, 9(7), a610-a619. [Link]
-
Merck Millipore. (n.d.). USP Method Benazepril RS. Merck Millipore. [Link]
-
Eranki, R. J. V., et al. (2013). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 4(12), 726-736. [Link]
-
Ayad, M. M., Abdellatef, H. E., Hosny, M. M., & Sharaf, Y. A. (2003). Spectrophotometric determination of benazepril in tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 487-492. [Link]
-
Stanisz, B., Paszun, S., & Leśniak, M. (2009). Validation of UV derivative spectrophotometric method for determination of benazepril hydrochloride in tablets and evaluation of its stability. Acta Poloniae Pharmaceutica, 66(4), 343-349. [Link]
-
Lotfy, H. M., Hegazy, M. A., Mowaka, S., & Mohamed, E. H. (2014). Comparative study between univariate spectrophotometry and multivariate calibration as analytical tools for quantitation of Benazepril alone and in combination with Amlodipine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 1-7. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Benazepril Hydrochloride [drugfuture.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Spectrophotometric methods for the determination of benazepril hydrochloride in its single and multi-component dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric determination of benazepril hydrochloride and hydrochlorothiazide in binary mixture using second derivative, second derivative of the ratio spectra and chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of uv derivative spectrophotometric method for determination of benazepril hydrochloride in tablets and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. scispace.com [scispace.com]
- 11. Comparative study between univariate spectrophotometry and multivariate calibration as analytical tools for quantitation of Benazepril alone and in combination with Amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
A Comparative Guide to Benazepril's Effect on Tissue-Specific ACE Activity
For researchers, scientists, and drug development professionals, understanding the nuances of drug-target interactions within specific physiological compartments is paramount. Angiotensin-converting enzyme (ACE) inhibitors, a cornerstone in cardiovascular therapeutics, are often perceived as a homogenous class. However, significant heterogeneity exists in their ability to inhibit ACE not just in the plasma, but within tissues where the renin-angiotensin system (RAS) exerts profound local effects. This guide provides a comparative analysis of benazepril, focusing on its tissue-specific ACE inhibition profile in contrast to other widely used ACE inhibitors. We will delve into the experimental data that underpins these differences and provide the methodologies to empower your own investigations.
The Rationale for Tissue-Specific ACE Inhibition: Beyond Blood Pressure Control
The classical understanding of the RAS centers on its systemic role in regulating blood pressure and fluid balance. However, the discovery of local or tissue-based RAS in organs such as the heart, kidneys, blood vessels, and brain has revolutionized our comprehension of its (patho)physiological significance.[1] Tissue ACE is implicated in local angiotensin II production, which contributes to processes like cardiac and vascular remodeling, inflammation, and fibrosis, often independent of systemic blood pressure.[2][3] Therefore, the efficacy of an ACE inhibitor in managing conditions like heart failure or chronic kidney disease may be intrinsically linked to its ability to penetrate and inhibit ACE within these target tissues.[4]
Benazepril, a prodrug, is rapidly converted to its active metabolite, benazeprilat. It is this active form that potently inhibits ACE.[5] A key differentiator for benazeprilat is its pharmacokinetic profile, particularly its balanced elimination through both renal and hepatic pathways. This characteristic can be advantageous in patients with renal impairment, a common comorbidity in the target population for ACE inhibitors.[6][7]
Comparative Potency of Benazeprilat at the Tissue Level
In vitro studies using radioligand binding assays in tissue homogenates have been instrumental in elucidating the relative potency of various ACE inhibitors. A consistent finding across multiple studies is the high potency of benazeprilat in inhibiting tissue ACE, often comparable to quinaprilat.
One seminal study established the following rank order of potency for the active forms of several ACE inhibitors against ACE in plasma, as well as in lung, kidney, and cardiac homogenates: Quinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat [8][9]
This high tissue affinity of benazeprilat is a critical determinant of its pharmacological activity. While plasma ACE inhibition is readily achieved by most ACE inhibitors, the sustained inhibition of tissue ACE is what may confer superior organ-protective effects.
Table 1: Comparative In Vitro Potency and Pharmacokinetic Properties of Selected ACE Inhibitors
| ACE Inhibitor (Active Form) | Relative In Vitro Potency Rank | Prodrug | Primary Elimination Route(s) | Crosses Blood-Brain Barrier |
| Benazeprilat | High (≈ Quinaprilat) | Yes (Benazepril) | Renal and Hepatic | No[10][11][12] |
| Quinaprilat | High (≈ Benazeprilat) | Yes (Quinapril) | Renal | No[11] |
| Perindoprilat | Moderate | Yes (Perindopril) | Renal | Yes[8][11] |
| Lisinopril | Moderate | No | Renal | Yes[11][13] |
| Enalaprilat | Lower | Yes (Enalapril) | Renal | No[11] |
| Fosinoprilat | Lower | Yes (Fosinopril) | Renal and Hepatic | Yes[11] |
| Ramiprilat | High | Yes (Ramipril) | Renal and Hepatic | Yes[11] |
| Captopril | Lower | No | Renal | Yes[11] |
This table synthesizes data from multiple sources and is intended for comparative purposes. The relative potency ranking is based on in vitro tissue homogenate studies.
Tissue-Specific Effects: A Closer Look at Key Organs
The differential ability of ACE inhibitors to penetrate various tissues leads to distinct pharmacological profiles. Here, we compare the effects of benazepril in key target organs.
The Cardiovascular System: Heart and Vasculature
In the heart, local ACE is involved in cardiac remodeling and fibrosis following myocardial infarction and in heart failure.[5] The high affinity of benazeprilat for cardiac ACE suggests a potent effect in mitigating these pathological processes. Studies in animal models of heart failure have demonstrated the beneficial effects of benazepril on cardiac function.
Similarly, vascular ACE plays a crucial role in regulating vascular tone and structure. The potent inhibition of vascular ACE by benazeprilat contributes to its antihypertensive effect through vasodilation.[1]
The Kidneys
The kidneys have a very high concentration of ACE, and its inhibition is a key mechanism for the nephroprotective effects of this drug class.[1] Benazepril has been shown to be effective in reducing proteinuria and slowing the progression of chronic renal insufficiency, even in patients with advanced disease.[1] Its dual elimination pathway makes it a potentially safer option in patients with pre-existing renal dysfunction compared to ACE inhibitors that are primarily cleared by the kidneys.[6]
The Brain: A Question of Penetration
The existence of a local RAS in the brain has implications for cognitive function and neurodegenerative diseases. The ability of an ACE inhibitor to cross the blood-brain barrier (BBB) determines its potential to exert central effects. Studies have classified benazepril as an ACE inhibitor that does not cross the BBB.[10][11][12] In contrast, more lipophilic ACE inhibitors like perindopril and captopril can penetrate the central nervous system.[8][11] This distinction is crucial when considering the potential neurological effects of ACE inhibition. While centrally acting ACE inhibitors have been investigated for their potential cognitive benefits, benazepril's effects are primarily peripheral.[11] However, recent research in animal models suggests that even non-centrally acting ACE inhibitors like benazepril may have neuroprotective effects through indirect mechanisms, such as reducing systemic inflammation and oxidative stress.[10]
Experimental Protocols for Assessing Tissue-Specific ACE Activity
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a common in vitro ACE inhibition assay.
In Vitro ACE Inhibition Assay using Spectrophotometry
This method is based on the hydrolysis of the synthetic substrate hippuryl-histidyl-leucine (HHL) by ACE, leading to the production of hippuric acid (HA), which can be quantified by HPLC.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung or other tissue source
-
Hippuryl-Histidyl-Leucine (HHL) (substrate)
-
Benazeprilat (or other inhibitors of interest)
-
Site-specific inhibitor (e.g., captopril) for control experiments
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.3, containing 0.3 M NaCl)
-
HPLC system with a reverse-phase column (e.g., phenyl silica gel)
-
UV spectrophotometer
Protocol:
-
Tissue Homogenate Preparation:
-
Excise the tissue of interest (e.g., heart, kidney, lung) and place it in ice-cold buffer.
-
Mince the tissue and homogenize it using a suitable homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will contain the ACE enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
ACE Activity Assay:
-
In a microcentrifuge tube, combine the tissue homogenate (supernatant), assay buffer, and the ACE inhibitor (benazeprilat or other compounds) at various concentrations. For control wells, add buffer instead of the inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
-
Quantification of Hippuric Acid by HPLC:
-
Extract the hippuric acid from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Separate hippuric acid from the unreacted HHL using a suitable gradient on the reverse-phase column.
-
Detect the hippuric acid peak using a UV detector at an appropriate wavelength (e.g., 228 nm).
-
Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Calculate the ACE activity as the amount of hippuric acid produced per unit time per milligram of protein.
-
Plot the percentage of ACE inhibition against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce ACE activity by 50%) by fitting the data to a dose-response curve.
-
Diagram of the Experimental Workflow:
Caption: Workflow for determining in vitro ACE inhibition.
The Renin-Angiotensin System and the Action of Benazeprilat
The following diagram illustrates the central role of ACE in the RAS and the mechanism by which benazeprilat exerts its effects.
Caption: Benazeprilat's inhibition of ACE in the RAAS pathway.
Conclusion
The selection of an ACE inhibitor for therapeutic or research purposes should be guided by a nuanced understanding of its pharmacokinetic and pharmacodynamic properties, particularly its ability to inhibit ACE at the tissue level. Benazepril, through its active metabolite benazeprilat, demonstrates high potency against tissue ACE, comparable to that of quinaprilat. Its balanced renal and hepatic elimination offers a distinct advantage in specific patient populations. The inability of benazepril to cross the blood-brain barrier clearly differentiates it from other members of its class, a factor of considerable importance when central nervous system effects are a consideration. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies, furthering our understanding of the tissue-specific actions of this important class of drugs.
References
-
Badawy, A. M., Gad, A. M., Abdel-Maged, A. E., & Azab, S. (2025). Comparative Study on the Neuroprotective Effects of Perindopril and Benazepril in Experimentally-induced Chronic Mild Stress in Rats. Neurochemical Research. [Link]
-
Fabris, B., Chen, B., & Johnston, C. I. (1991). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of hypertension. Supplement, 9(6), S20–S21. [Link]
-
Graedon, J. (2016). Some Blood Pressure Medicines Benefit the Brain. The People's Pharmacy. [Link]
-
Hayashi, K., Kanda, T., Homma, K., Tokuyama, H., Okubo, K., Takamatsu, I., ... & Nagai, R. (2003). Effects of Combination of ACE Inhibitor and Angiotensin Receptor Blocker on Cardiac Remodeling, Cardiac Function, and Survival in Rat Heart Failure. Hypertension, 41(5), 1073-1079. [Link]
-
Med Ed 101. (2024). Benazepril Versus Lisinopril. [Link]
-
Johnston, C. I., Fabris, B., & Jandeleit, K. (1990). Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats. British journal of clinical pharmacology, 29 Suppl 2, 199S–206S. [Link]
-
Badawy, A. M., et al. (2025). The effects of perindopril and benazepril on the behavioral tests... ResearchGate. [Link]
-
Fazal, K., et al. (2017). Blood-brain barrier crossing renin-angiotensin drugs and cognition in the elderly: a meta-analysis. Journal of the American Geriatrics Society, 65(8), 1734-1741. [Link]
-
ResearchGate. (n.d.). Benazepril and benazeprilat. From. [Link]
-
Wikipedia. (n.d.). ACE inhibitor. [Link]
-
Dr. Oracle. (2025). What is the equivalent dose of lisinopril (Angiotensin-Converting Enzyme (ACE) inhibitor) for benazepril (ACE inhibitor) 20 milligrams?. [Link]
-
Cushman, D. W., et al. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British Journal of Clinical Pharmacology, 28 Suppl 2, 115S-130S. [Link]
-
Waeber, B., et al. (1988). Systemic and renal effects of a new angiotensin converting enzyme inhibitor, benazepril, in essential hypertension. Journal of Cardiovascular Pharmacology, 12(6), 667-672. [Link]
-
GoodRx. (n.d.). Best ACE Inhibitor: Comparing Lisinopril, Enalapril, Benazepril, and More. [Link]
-
Drugs.com. (n.d.). Benazepril vs Quinapril Comparison. [Link]
-
Lijnen, P., & Amery, A. (1999). [Comparative evaluation of ACE inhibitors: which differences are relevant?]. Schweizerische medizinische Wochenschrift, 129(30), 1109-1118. [Link]
-
GoodRx. (n.d.). Lisinopril vs. Benazepril for Hypertension: Important Differences and Potential Risks. [Link]
-
Lancaster, S. G., & Todd, P. A. (1992). ACE inhibitors: review of four new agents. Drugs, 43(3), 347-381. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-13. [Link]
-
OptumRx. (2019). Therapeutic Class Overview - Angiotensin-Converting Enzyme (ACE) Inhibitors. [Link]
-
ResearchGate. (n.d.). The binding affinity between two domains of ACE and enalapril, ramipril, benazepril, and lisinopril. [Link]
Sources
- 1. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, benazepril, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Comparative evaluation of ACE inhibitors: which differences are relevant?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACE inhibitors: review of four new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study on the Neuroprotective Effects of Perindopril and Benazepril in Experimentally-induced Chronic Mild Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peoplespharmacy.com [peoplespharmacy.com]
- 12. Blood-brain barrier crossing renin-angiotensin drugs and cognition in the elderly: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meded101.com [meded101.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Benazepril Ethyl Ester
Introduction: Benazepril ethyl ester is a key intermediate and prodrug in the synthesis and study of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used in treating hypertension.[1] For researchers, scientists, and drug development professionals, handling this compound extends beyond the benchtop; it includes a critical responsibility for its safe and compliant disposal. Improper disposal not only risks environmental contamination but also poses significant health hazards and regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of benazepril ethyl ester waste streams, grounded in established safety protocols and regulatory standards.
PART 1: Hazard Profile and Regulatory Imperatives
Before any disposal protocol is enacted, understanding the inherent risks and the governing regulations is paramount. This knowledge forms the causal basis for the stringent procedures that follow.
1.1. Core Hazard Identification
Benazepril ethyl ester is classified with the GHS Hazard Statement H361: Suspected of damaging fertility or the unborn child .[2][3][4] This designation as a Category 2 reproductive toxin is the primary driver for its classification as hazardous waste. All handling and disposal procedures must be designed to minimize exposure and prevent environmental release due to this specific toxicological profile.
1.2. The Regulatory Framework
In the United States, the disposal of chemical waste, including hazardous pharmaceuticals, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[5][6] This act establishes the framework for the proper management of hazardous waste from its point of generation to its final disposal.
Key regulatory tenets include:
-
Prohibition of Drain Disposal: The EPA has enacted a "sewer ban" for hazardous waste pharmaceuticals at healthcare facilities.[6][7] While research laboratories may operate under slightly different sections of the regulations, this rule underscores a federal mandate against releasing such compounds into wastewater systems.
-
Generator Responsibility: The entity that creates the hazardous waste is legally responsible for its safe management and disposal, a principle known as "cradle-to-grave" liability.[8]
-
Institutional Policies: Your institution's Environmental Health and Safety (EHS) department translates federal and state regulations into actionable policies for your specific laboratory.[9][10][11] Always consult your local EHS office for specific guidance, as their procedures are the primary compliance requirement for your location.
PART 2: Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for managing benazepril ethyl ester waste. The causality is clear: because the compound is a reproductive toxin, it must be segregated, contained, and disposed of as hazardous waste via professional channels.
Protocol 2.1: Solid Waste Disposal
This stream includes expired or surplus pure benazepril ethyl ester, contaminated personal protective equipment (PPE), weigh boats, and other labware.
-
PPE: At a minimum, wear a lab coat, safety glasses, and appropriate chemically resistant gloves (e.g., nitrile) when handling the compound or its waste.[3][9]
-
Waste Container: Designate a specific, structurally sound, and sealable container for solid hazardous waste. The container must be compatible with the chemical and clearly labeled.
-
Labeling: Immediately label the container with a "Hazardous Waste" label provided by your EHS office. List all chemical constituents, including "Benazepril Ethyl Ester," and any other chemicals it may be contaminated with.[10][11]
-
Accumulation: Place all solid waste contaminated with benazepril ethyl ester directly into this container. Do not allow it to accumulate on bench tops.
-
Storage: Keep the solid waste container sealed except when adding waste. Store it in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[10][11]
-
Pickup Request: Once the container is 3/4 full or has reached your institution's time limit (e.g., 150 days), submit a hazardous waste pickup request to your EHS department.[9]
Protocol 2.2: Liquid Waste Disposal
This stream includes solutions containing benazepril ethyl ester, reaction mixtures, and rinsates from container decontamination.
-
PPE: Wear a lab coat, safety glasses/goggles, and chemically resistant gloves.
-
ABSOLUTE PROHIBITION: Under no circumstances should liquid waste containing benazepril ethyl ester be poured down the drain. [10][11] This practice is a direct violation of environmental regulations and risks contaminating waterways.[7][12]
-
Waste Container: Designate a compatible, leak-proof, and shatter-resistant container (plastic is often preferred) for liquid hazardous waste.[11]
-
Labeling: As with solid waste, affix a "Hazardous Waste" label immediately. List "Benazepril Ethyl Ester" and the full names of all solvents and other chemical constituents with their approximate percentages.[10]
-
Accumulation & Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[10]
-
Pickup Request: Follow the same institutional procedures for requesting a pickup when the container is nearly full or reaches its accumulation time limit.
Protocol 2.3: Empty Container Decontamination and Disposal
Original containers of benazepril ethyl ester are not considered "empty" until properly decontaminated.
-
Rationale: Trivial amounts of residual powder or film can still pose a significant hazard. For chemicals with high toxicity, a triple-rinse procedure is the standard for rendering a container non-hazardous.[10]
-
Procedure: a. Rinse the empty container three times with a suitable solvent in which benazepril ethyl ester is soluble. b. Crucially, collect all three rinsates as hazardous liquid waste and add them to your designated liquid waste container.[10] c. Allow the container to air-dry completely in a ventilated area (e.g., a fume hood). d. Once dry, deface or remove the original manufacturer's label to prevent confusion. e. The decontaminated container can now typically be disposed of in the regular trash or recycling, but confirm this final step with your EHS guidelines.
PART 3: Disposal Workflow and Data Summary
To streamline the decision-making process, the following workflow and data table summarize the core disposal pathways and requirements.
Disposal Decision Workflow
Caption: Decision workflow for proper segregation of benazepril ethyl ester waste.
Summary of Disposal Parameters
| Waste Stream | Container Type | Key Handling Procedures | Final Disposal Pathway |
| Solid Waste | Sealable, compatible container for solids. | Label as "Hazardous Waste" with all constituents. Keep sealed. | Collection by licensed hazardous waste vendor via EHS. |
| Liquid Waste | Shatter-resistant, leak-proof container for liquids. | NO DRAIN DISPOSAL. Label as "Hazardous Waste" with all constituents and percentages. Use secondary containment. | Collection by licensed hazardous waste vendor via EHS. |
| Empty Containers | Original product container. | Triple-rinse with a suitable solvent. | Rinsate: Collect as hazardous liquid waste. Decontaminated Container: Dispose of in regular trash after defacing label (confirm with EHS). |
| Contaminated Sharps | Approved sharps container. | Do not recap needles. Place directly into sharps container. | Collection by licensed hazardous/biohazardous waste vendor via EHS. |
Conclusion
The responsible disposal of benazepril ethyl ester is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, regulatory compliance, and proper segregation, researchers can ensure that their work does not come at the cost of personal health or ecological integrity. Always treat benazepril ethyl ester as a hazardous compound, particularly due to its reproductive toxicity, and let your institution's EHS department be your primary resource for ensuring compliance.
References
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360.
- Management of Hazardous Waste Pharmaceuticals. (2022). U.S. Environmental Protection Agency.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle.
- EPA Hazardous Pharmaceutical Waste Management Overview. (2026). Secure Waste.
- EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (2019). U.S. Environmental Protection Agency.
- Benazepril ethyl ester | C26H32N2O5 | CID 22824505. (n.d.). PubChem, National Institutes of Health.
- Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Safety Data Sheet - Benazepril hydrochloride. (2025). Sigma-Aldrich.
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024). Lab Manager.
- Benazepril | C24H28N2O5 | CID 5362124. (n.d.). PubChem, National Institutes of Health.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Safety Data Sheet - Benazepril (hydrochloride). (2025). Cayman Chemical.
- Benazepril Hydrochloride Synthesis and Review. (2013). New Drug Approvals.
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benazepril ethyl ester | C26H32N2O5 | CID 22824505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. waste360.com [waste360.com]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. securewaste.net [securewaste.net]
A Senior Application Scientist's Guide to Handling Benazepril Ethyl Ester: From Risk Assessment to Disposal
As researchers and scientists dedicated to advancing drug development, our work with active pharmaceutical ingredients (APIs) like Benazepril ethyl ester demands the highest standards of safety and precision. Benazepril is an angiotensin-converting enzyme (ACE) inhibitor, a potent compound used in the management of hypertension.[1] Its prodrug form, Benazepril ethyl ester, is converted in the body to the active metabolite, benazeprilat.[1] While therapeutically beneficial, this physiological activity necessitates a meticulous approach to laboratory handling to protect personnel from unintended exposure.
This guide moves beyond a simple checklist, providing a procedural framework grounded in scientific principles. We will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling begins, a thorough risk assessment is mandatory. Benazepril hydrochloride, a closely related salt, is classified as a hazardous substance suspected of damaging fertility or the unborn child (Reproductive toxicity Category 2).[2][3] The primary routes of occupational exposure are inhalation of the powdered form and accidental ingestion.[4][5] While skin contact is not thought to be a primary irritant, good hygiene and appropriate gloves are essential to minimize any potential absorption.[4]
Key Hazards:
-
Reproductive Toxicity: Classified as H361, "Suspected of damaging fertility or the unborn child."[2] This is the most significant long-term health risk.
-
Inhalation Hazard: As a fine crystalline solid, Benazepril ethyl ester can become airborne, especially during weighing and transfer, posing a direct inhalation risk.[4][5]
-
Dust Explosion: Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.[4]
Your risk assessment must consider the quantity of the substance being handled, the frequency of the task, and the specific procedure being performed (e.g., weighing powder vs. pipetting a dilute solution).
The Hierarchy of Controls: Engineering Safety into Your Workflow
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when used in conjunction with engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls: The most critical engineering control for handling powdered Benazepril ethyl ester is a certified chemical fume hood or a powder containment enclosure (also known as a balance enclosure or weighing station).[6][7] These systems use directed airflow to pull airborne particles away from the operator's breathing zone.[6][8]
-
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs), providing comprehensive training for all personnel, and clearly demarcating areas where potent compounds are handled.[9] Access to these areas should be restricted.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be tailored to the specific task. The following table summarizes the minimum requirements for handling Benazepril ethyl ester.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Storage & Transport (Closed Containers) | Safety glasses | Single pair of nitrile gloves | Not typically required | Lab coat |
| Weighing & Transfer (Powder) | Chemical safety goggles and face shield | Double-paired nitrile gloves | N95 respirator or higher | Disposable solid-front gown with tight cuffs |
| Preparing Solutions | Chemical safety goggles | Double-paired nitrile gloves | Required if outside a fume hood | Disposable solid-front gown with tight cuffs |
| Handling Dilute Solutions (<1 mg/mL) | Safety glasses with side shields | Single pair of nitrile gloves | Not typically required | Lab coat |
Detailed PPE Protocols
Eye and Face Protection: Standard safety glasses may not provide adequate protection from splashes or airborne particles.
-
Chemical Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] They form a seal around the eyes, preventing entry of dust and splashes.
-
Face Shield: When handling larger quantities of powder or during procedures with a high risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[10]
Hand Protection: Gloves are crucial to prevent dermal contact.
-
Material: Use powder-free nitrile or neoprene gloves.[10]
-
Double Gloving: When handling the solid API or concentrated solutions, wearing two pairs of gloves is best practice.[9] The inner glove is tucked under the cuff of the gown, and the outer glove goes over the cuff. This creates a secure barrier and allows for the safe removal of the contaminated outer glove without exposing the skin.[9]
-
Integrity: Change gloves immediately if they are torn, punctured, or known to be contaminated.[9]
Respiratory Protection: Protecting your respiratory system from fine powders is paramount.
-
When to Use: A respirator is required whenever handling Benazepril ethyl ester powder outside of a certified containment hood.[2][4] Surgical masks are insufficient as they do not protect against fine chemical particulates.[11]
-
Type: An N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA standard 29 CFR 1910.134.[12]
Protective Clothing:
-
Gowns: When working with the powder or concentrated solutions, wear a disposable, solid-front gown made of a low-permeability fabric like polyethylene-coated polypropylene.[9][10] It should have long sleeves and tight-fitting knit or elastic cuffs to prevent skin exposure at the wrist.[9] Standard cloth lab coats are not recommended for this work as they can absorb spills and become a source of contamination.[10]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for safety and experimental integrity.
Protocol 1: Weighing and Dispensing Solid Benazepril Ethyl Ester
-
Preparation: Don all required PPE (double gloves, gown, goggles, face shield, respirator).
-
Containment: Perform all work within a certified chemical fume hood or powder containment enclosure.[6]
-
Surface Protection: Line the work surface of the balance and hood with disposable absorbent paper.
-
Dispensing: Use dedicated spatulas and weigh boats. Handle the container carefully to avoid generating dust clouds.[4]
-
Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe, weigh boat, and absorbent paper as hazardous waste.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them before leaving the containment area. Remove the remaining PPE in the designated doffing area.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9]
Spill and Disposal Management
Accidents can happen. A clear, pre-defined plan for spills and waste disposal is non-negotiable.
Spill Response
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with damp paper towels or absorbent pads to avoid making the powder airborne.[4]
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert emergency responders and provide them with the Safety Data Sheet (SDS).[4]
-
Restrict access to the area until cleanup is complete.
-
Waste Disposal Plan
All waste contaminated with Benazepril ethyl ester must be treated as hazardous pharmaceutical waste.
-
Segregation: Use dedicated, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE, weigh boats, absorbent pads, etc.
-
Liquid Waste: Unused solutions or solvent rinses.
-
Sharps: Contaminated needles or glassware.
-
-
Containerization: Place solid waste in a sealed plastic bag or container.[13] Liquid waste should be collected in a compatible, sealed container.
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][14] Do not pour chemical waste down the drain or place it in the regular trash.[6]
Visual Workflow Guides
The following diagrams provide a visual representation of key decision-making processes for handling Benazepril ethyl ester.
Caption: PPE selection workflow based on the physical form and concentration of Benazepril ethyl ester.
Caption: Decision tree for the proper segregation and disposal of Benazepril ethyl ester waste.
References
-
Zhejiang Huahai Pharmaceutical Co Ltd. (2015). BENAZEPRIL HYDROCHLORIDE TABLETS SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5362124, Benazepril. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Cleveland Clinic Journal of Medicine. (2025). Hold ACE inhibitors and ARBs before noncardiac surgery? Emerging evidence suggests a patient-specific approach. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (2023). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]
-
3M. (n.d.). ACE Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Erlab. (2025). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Retrieved from [Link]
-
StatPearls. (2024). Benazepril. Retrieved from [Link]
Sources
- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 8. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. osha.gov [osha.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
